4-(2-Chloropyridin-3-yl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-(2-chloropyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAZVILXVGXDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680650 | |
| Record name | 4-(2-Chloropyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-44-6 | |
| Record name | 4-(2-Chloropyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Chloropyridin-3-yl)morpholine CAS 54231-44-6 properties
An In-Depth Technical Guide to 4-(2-Chloropyridin-3-yl)morpholine (CAS 54231-44-6): Properties, Synthesis, and Applications
Introduction
This compound, identified by CAS Number 54231-44-6, is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This molecule uniquely combines two "privileged structures": a 2-chloropyridine ring and a morpholine moiety.[1] The 2-chloropyridine scaffold serves as a versatile synthetic intermediate, where the chlorine atom at the 2-position is activated towards nucleophilic substitution, providing a convenient handle for molecular elaboration.[2][3] Simultaneously, the morpholine ring is a widely recognized pharmacophore known to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][4]
This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its core physicochemical and spectroscopic properties, provides a detailed examination of its synthesis and chemical reactivity, explores its applications as a building block in the design of bioactive molecules, and outlines essential safety and handling protocols.
Section 1: Physicochemical and Spectroscopic Profile
The precise characterization of a chemical entity is foundational to its application in research and development. This section details the key physical properties and the expected spectroscopic profile of this compound, which are critical for its identification, purity assessment, and quality control.
Core Physicochemical Properties
The fundamental properties of the compound are summarized in the table below. The solid physical state and recommended storage conditions are crucial for maintaining the compound's integrity over time.
| Property | Value | Reference |
| CAS Number | 54231-44-6 | [1] |
| Molecular Formula | C₉H₁₁ClN₂O | [5] |
| Molecular Weight | 198.65 g/mol | [5] |
| Appearance | Light brown solid | [6] |
| Physical State | Solid | [5][6] |
| Storage Condition | Sealed in dry, Store in refrigerator (2 to 8 °C) | [6] |
Spectroscopic and Analytical Characterization
A combination of spectroscopic methods is required for unambiguous structure elucidation and confirmation. While specific experimental spectra are proprietary to manufacturers, a theoretical analysis based on the known structure provides a reliable reference for researchers.
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and the eight protons on the morpholine ring. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns dictated by coupling with adjacent protons. The morpholine protons will appear as two distinct multiplets in the upfield region (typically δ 3.0-4.0 ppm), corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.
-
¹³C NMR: The carbon NMR spectrum should display nine unique signals. Five signals will correspond to the carbons of the 2-chloropyridine ring in the aromatic region (δ 110-160 ppm). The remaining four signals in the aliphatic region (δ 45-70 ppm) will correspond to the two sets of inequivalent methylene carbons of the morpholine ring.
FT-IR spectroscopy is used to identify the functional groups within the molecule based on their characteristic vibrational frequencies.[1]
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Rationale |
| Aromatic C-H Stretch | 3000 - 3100 | Corresponds to the C-H bonds on the pyridine ring.[1] |
| Aliphatic C-H Stretch | 2850 - 3000 | Corresponds to the methylene (CH₂) groups of the morpholine ring.[1] |
| C=C and C=N Stretch | 1400 - 1600 | Characteristic stretching vibrations of the pyridine aromatic system.[1] |
| C-O-C Stretch | 1070 - 1115 | A strong absorption band from the ether linkage in the morpholine ring.[1] |
| C-Cl Stretch | 600 - 800 | Corresponds to the carbon-chlorine bond on the pyridine ring.[1] |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule. For this compound, the electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z ≈ 198.6. A characteristic isotopic pattern will be observed due to the presence of the chlorine atom, with a prominent [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Elemental analysis confirms the empirical formula by determining the mass percentages of its constituent elements. The theoretical composition provides a benchmark for assessing the purity of a synthesized sample.[1]
| Element | Theoretical Percentage (%) |
| Carbon (C) | 54.41 |
| Hydrogen (H) | 5.58 |
| Chlorine (Cl) | 17.84 |
| Nitrogen (N) | 14.10 |
| Oxygen (O) | 8.05 |
Section 2: Synthesis and Reactivity
Understanding the synthesis of this compound is crucial for its practical application and for designing derivatives. The primary synthetic pathway leverages the inherent reactivity of the 2-chloropyridine system.
Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] In this mechanism, the nitrogen atom of the pyridine ring acts as an electron-withdrawing group, which reduces the electron density at the ortho (C2) and para (C4) positions.[2] This electronic effect makes the carbon atom bonded to the chlorine at the C2 position highly electrophilic and susceptible to attack by a nucleophile, such as the secondary amine of morpholine.
The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][7] The aromaticity of the pyridine ring is temporarily broken and then restored upon the expulsion of the chloride leaving group.
References
- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. FCKeditor - Resources Browser [midyear.aza.org]
- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4-(2-Chloropyridin-3-yl)morpholine in Organic Solvents: A Technical Guide to Theory and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to the successful design and optimization of synthetic routes, purification strategies, and formulation development. 4-(2-Chloropyridin-3-yl)morpholine (CAS No. 54231-44-6) is a heterocyclic compound of increasing interest in medicinal chemistry, serving as a versatile scaffold in the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the theoretical principles governing its solubility in organic solvents and presents detailed, field-proven experimental protocols for its empirical determination. We delve into the physicochemical properties of the molecule, offer a predictive solubility framework, and provide step-by-step methodologies for both equilibrium solubility testing and subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC).
Introduction and Physicochemical Context
This compound is a substituted pyridine derivative with a molecular formula of C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol .[1][2][3] Its structure, featuring a polar morpholine ring, a halogenated pyridine core, and two nitrogen atoms capable of acting as hydrogen bond acceptors, dictates its solubility behavior. The morpholine moiety is a well-established pharmacophore known to enhance aqueous solubility and metabolic stability in drug candidates.[1] Conversely, the chloropyridine ring introduces a degree of lipophilicity. This balance of hydrophilic and lipophilic character suggests a nuanced solubility profile across different classes of organic solvents.[4]
A thorough understanding of this profile is critical for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants remain in solution for optimal reaction kinetics.
-
Crystallization & Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product.
-
Formulation: Choosing excipients and solvent systems for preclinical and clinical drug product development.
| Property | Value | Source |
| CAS Number | 54231-44-6 | [1] |
| Molecular Formula | C₉H₁₁ClN₂O | [1][2] |
| Molecular Weight | 198.65 g/mol | [1][2] |
| Physical State | Solid | [2][3] |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This rule states that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces. The key structural features of this compound allow for a qualitative prediction of its solubility.
-
Hydrogen Bonding: The oxygen and two nitrogen atoms in the molecule can act as hydrogen bond acceptors. Therefore, it is expected to have good solubility in polar protic solvents (e.g., methanol, ethanol) that can act as hydrogen bond donors.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative chlorine, oxygen, and nitrogen atoms. This suggests favorable interactions with polar aprotic solvents (e.g., acetone, acetonitrile, DMSO), which also have strong dipoles.
-
Van der Waals Forces: The aromatic pyridine ring and hydrocarbon portions of the morpholine ring can interact via weaker van der Waals forces, allowing for some, albeit likely limited, solubility in nonpolar solvents (e.g., hexane, toluene).[6]
Based on this analysis, a predicted solubility trend is: Polar Protic > Polar Aprotic >> Nonpolar Aprotic
The following table provides a template for researchers to populate with empirical data, based on the protocols outlined in this guide.
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Polar Protic | Methanol | High | User-determined |
| Ethanol | High | User-determined | |
| Isopropanol | Moderate-High | User-determined | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | User-determined |
| Acetonitrile (ACN) | Moderate | User-determined | |
| Acetone | Moderate | User-determined | |
| Ethyl Acetate | Low-Moderate | User-determined | |
| Dichloromethane (DCM) | Moderate | User-determined | |
| Nonpolar Aprotic | Toluene | Low | User-determined |
| Hexane | Very Low / Insoluble | User-determined | |
| Diethyl Ether | Low | User-determined |
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.[7][8] This approach is considered the gold standard and its principles are adapted from OECD Guideline 105.[9]
Workflow for Shake-Flask Solubility Determination
The following diagram illustrates the complete workflow for the shake-flask method, from preparation to final analysis.
Caption: Generalized workflow for equilibrium solubility determination.
Detailed Step-by-Step Protocol
Rationale: This protocol is designed to be self-validating. The use of excess solid ensures that the resulting solution is truly saturated. The extended agitation time is critical for reaching thermodynamic equilibrium, especially for compounds that dissolve slowly. Filtration is a mandatory step to prevent undissolved microparticles from artificially inflating the measured concentration.
-
Preparation:
-
Add an amount of this compound solid to a glass vial (e.g., 4 mL) that is visibly in excess of what is expected to dissolve (e.g., 10-20 mg).
-
Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment, typically 25°C ± 1°C.
-
Agitate the vials for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established. The continuous presence of undissolved solid should be visually confirmed at the end of this period.
-
-
Separation of Saturated Solution:
-
Remove vials from the shaker and let them stand for 30 minutes to allow the bulk of the solid to settle.
-
To remove fine particulates, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes.
-
Carefully withdraw a portion of the clear supernatant using a glass or polypropylene syringe.
-
Immediately filter the supernatant through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step is crucial to remove any remaining microscopic solid particles.
-
-
Quantification (See Section 4):
-
Prepare one or more accurate dilutions of the filtered saturated solution with the mobile phase to bring the concentration into the linear range of the HPLC calibration curve.
-
Analyze the diluted sample(s) via HPLC-UV.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the gold standard for accurately quantifying the concentration of dissolved analytes in solubility studies due to its high resolution, sensitivity, and specificity.[10] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from any potential impurities or degradants.[10][11]
Proposed HPLC-UV Method Parameters
Rationale: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar aromatic compounds.[10] A gradient elution starting with a higher aqueous component allows for good retention of the analyte, while the increasing organic component ensures elution in a reasonable time with good peak shape. Acetonitrile is often preferred over methanol as it typically provides sharper peaks and lower backpressure. A phosphate buffer is used to maintain a consistent pH, which is crucial for the reproducible retention of ionizable compounds like pyridines.[12][13] The detection wavelength should be set at a λmax of the compound for maximum sensitivity.
| Parameter | Recommended Condition |
| HPLC System | Standard system with quaternary pump, autosampler, and UV/PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-1 min: 10% B; 1-8 min: 10% to 90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at λmax (determine experimentally, likely ~260-280 nm) |
| Injection Volume | 5 µL |
| Diluent | 50:50 Water:Acetonitrile |
Protocol for Quantification
-
Stock Solution Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve it in the diluent in a 10 mL volumetric flask to create a ~1 mg/mL stock solution.
-
Calibration Curve: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the solubility samples (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Analysis: Inject the calibration standards, followed by the diluted solubility samples.
-
Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve must have a correlation coefficient (r²) of ≥ 0.999.
-
Calculation: Determine the concentration of the diluted solubility samples using the linear regression equation from the calibration curve. Multiply this value by the appropriate dilution factor to obtain the final solubility value in mg/mL.
Visualizing Intermolecular Forces in Solution
The solubility of this compound is governed by the balance of intermolecular forces between the solute and solvent molecules. The following diagram conceptualizes these interactions.
Caption: Solute-solvent interactions driving solubility.
Conclusion
References
- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. CAS 54231-36-6: 4-(3-Chloropyridin-2-yl)morpholine [cymitquimica.com]
- 5. chem.ws [chem.ws]
- 6. benchchem.com [benchchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. oecd.org [oecd.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
1H NMR and 13C NMR spectra of 4-(2-Chloropyridin-3-yl)morpholine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(2-Chloropyridin-3-yl)morpholine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its spectral data. The guide is grounded in the fundamental principles of NMR spectroscopy, explaining the causality behind chemical shifts and coupling patterns observed for both the chloropyridine and morpholine moieties. It includes a validated experimental protocol for data acquisition, predictive data tables, and a logical workflow to serve as a robust reference for the structural characterization of this and similar heterocyclic compounds.
Introduction
This compound (CAS No: 54231-44-6) is a heterocyclic compound that incorporates two key pharmacophores: a 2-chloropyridine ring and a morpholine ring.[1] The morpholine moiety is prevalent in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1] The substituted pyridine ring serves as a versatile scaffold for building complex molecular architectures with diverse biological activities. Accurate structural elucidation is paramount in the synthesis and application of such compounds, and NMR spectroscopy stands as the most powerful tool for unambiguous characterization in solution.
This guide offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the electronic and steric influences of the substituents on each nucleus, we will assign the expected chemical shifts and spin-spin coupling patterns, providing a foundational dataset for researchers working with this molecule.
Caption: Molecular structure of this compound with atom numbering.
Theoretical Framework of NMR Spectroscopy
The interpretation of NMR spectra relies on three key parameters: chemical shift (δ), spin-spin coupling (J), and signal integration.
-
Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups (e.g., -Cl, -O-, ring nitrogen) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause an upfield shift.
-
Spin-Spin Coupling (J): This phenomenon arises from the interaction of the magnetic moments of non-equivalent neighboring nuclei, causing signals to split into multiplets. The splitting pattern is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The magnitude of this interaction, the coupling constant (J) measured in Hertz (Hz), provides information about the dihedral angle and number of bonds between the coupled nuclei.
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.
The choice of deuterated solvent is also critical, as solvent-solute interactions can influence chemical shifts.[2][3][4] Chloroform-d (CDCl₃) is a common, relatively non-polar solvent and is used as the reference for the predictive data herein.
Experimental Protocol: A Self-Validating System
To ensure data integrity and reproducibility, the following detailed protocol for NMR analysis is recommended.
2.1. Sample Preparation
-
Weigh approximately 10-15 mg of high-purity this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
2.2. Instrumentation and Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), to ensure chemical shift stability.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full magnetization recovery, especially for quantitative analysis.
-
Number of Scans: 16 scans for a high signal-to-noise ratio.
-
Receiver Gain: Optimized automatically by the instrument.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (-10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 scans or more, as the ¹³C nucleus is significantly less sensitive than ¹H.
Caption: Workflow for NMR spectral analysis.
¹H NMR Spectrum: Predictive Analysis
The ¹H NMR spectrum is expected to show three distinct signals for the pyridine ring protons and two signals for the morpholine ring protons.
-
Pyridine Protons (Aromatic Region, δ 7.0-8.5 ppm):
-
H-6 (δ ≈ 8.15 ppm, dd, J ≈ 4.8, 2.0 Hz, 1H): This proton is ortho to the electron-withdrawing ring nitrogen, resulting in significant deshielding and placing it furthest downfield. It will be split into a doublet of doublets (dd) by coupling to H-5 (ortho coupling, J ≈ 4.8 Hz) and H-4 (meta coupling, J ≈ 2.0 Hz).
-
H-4 (δ ≈ 7.60 ppm, dd, J ≈ 7.5, 2.0 Hz, 1H): This proton is para to the ring nitrogen and ortho to the morpholine group. It is split by H-5 (ortho coupling, J ≈ 7.5 Hz) and H-6 (meta coupling, J ≈ 2.0 Hz).
-
H-5 (δ ≈ 7.10 ppm, dd, J ≈ 7.5, 4.8 Hz, 1H): This proton is positioned between two other protons and will appear as a doublet of doublets from coupling to H-4 and H-6. It is expected to be the most upfield of the pyridine protons.
-
-
Morpholine Protons (Aliphatic Region, δ 3.0-4.0 ppm): The morpholine ring exists in a rapid chair-chair interconversion at room temperature. The protons on carbons adjacent to the oxygen are chemically distinct from those adjacent to the nitrogen.
-
H-2'/H-6' (δ ≈ 3.85 ppm, t, 4H): These four protons are on the carbons adjacent to the highly electronegative oxygen atom, causing them to be deshielded relative to the other morpholine protons. They typically appear as a complex multiplet that can resolve into an apparent triplet.[5]
-
H-3'/H-5' (δ ≈ 3.20 ppm, t, 4H): These four protons are on the carbons adjacent to the nitrogen atom, which is less electronegative than oxygen. The direct attachment of the nitrogen to the electron-deficient pyridine ring further influences their shift. They also appear as an apparent triplet.
-
¹³C NMR Spectrum: Predictive Analysis
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, all appearing as singlets.
-
Pyridine Carbons (δ 120-160 ppm):
-
C-2 (δ ≈ 158.0 ppm): This carbon is directly attached to the electronegative chlorine atom and the ring nitrogen, causing it to be the most deshielded carbon of the pyridine ring.[6]
-
C-6 (δ ≈ 148.5 ppm): Being alpha to the ring nitrogen, this carbon is significantly deshielded.
-
C-3 (δ ≈ 140.0 ppm): This carbon is attached to the nitrogen of the morpholine ring and is deshielded due to this substitution.
-
C-4 (δ ≈ 137.5 ppm): This carbon's chemical shift is influenced by its position relative to the nitrogen and other substituents.
-
C-5 (δ ≈ 121.0 ppm): This carbon is expected to be the most shielded of the pyridine carbons, appearing furthest upfield in the aromatic region.
-
-
Morpholine Carbons (δ 45-70 ppm):
-
C-2'/C-6' (δ ≈ 66.5 ppm): These carbons are adjacent to the oxygen atom and are therefore significantly deshielded.[7][8]
-
C-3'/H-5' (δ ≈ 50.5 ppm): These carbons are adjacent to the nitrogen. The direct attachment to the pyridine ring causes a downfield shift compared to unsubstituted morpholine.[7][8]
-
Data Summary
The predicted NMR data are summarized in the tables below for quick reference.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.15 | dd | J = 4.8, 2.0 | 1H |
| H-4 | 7.60 | dd | J = 7.5, 2.0 | 1H |
| H-5 | 7.10 | dd | J = 7.5, 4.8 | 1H |
| H-2', H-6' | 3.85 | t (apparent) | J ≈ 4.7 | 4H |
| H-3', H-5' | 3.20 | t (apparent) | J ≈ 4.7 | 4H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom Position | Predicted δ (ppm) |
| C-2 | 158.0 |
| C-6 | 148.5 |
| C-3 | 140.0 |
| C-4 | 137.5 |
| C-5 | 121.0 |
| C-2', C-6' | 66.5 |
| C-3', C-5' | 50.5 |
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a distinct and interpretable set of signals that are fully consistent with its molecular structure. The downfield aromatic signals confirm the substituted pyridine ring, with splitting patterns allowing for unambiguous assignment of each proton. The two characteristic multiplets in the aliphatic region confirm the morpholine moiety, with chemical shifts clearly differentiating the protons adjacent to the oxygen versus the nitrogen. This guide provides a robust framework for the spectral interpretation of this compound, underscoring the power of NMR spectroscopy as a primary tool for structural validation in chemical and pharmaceutical research.
References
- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. reddit.com [reddit.com]
- 5. acdlabs.com [acdlabs.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-(2-Chloropyridin-3-yl)morpholine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mass spectrometric analysis of 4-(2-Chloropyridin-3-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and synthetic research.[1] We move beyond procedural lists to explain the causal reasoning behind analytical choices, focusing on electrospray ionization (ESI) as the preferred method. This document details a comprehensive workflow, from sample preparation to in-depth spectral interpretation, including the prediction of fragmentation pathways. By grounding our protocol in established principles of ion chemistry, we offer a robust, self-validating framework for the structural elucidation and characterization of this molecule and its analogs. Key spectral features, including the protonated molecular ion and characteristic fragment ions, are summarized, and a visual map of the fragmentation cascade is provided to aid in analysis.
Introduction to this compound and its Analytical Significance
This compound is a substituted pyridine derivative incorporating a morpholine ring. The structure combines the electrophilic nature of a chloropyridine ring with the pharmacologically favorable morpholine moiety, a common pharmacophore in drug design known for its beneficial pharmacokinetic properties.[1][2] The molecule's molecular formula is C9H11ClN2O, with a monoisotopic mass of approximately 198.056 Da.[3]
Accurate characterization of such molecules is paramount in drug discovery and development for identity confirmation, purity assessment, and metabolite identification. Mass spectrometry (MS) stands out as a primary analytical tool due to its exceptional sensitivity and specificity, providing precise molecular weight determination and invaluable structural information through fragmentation analysis.[4] This guide focuses on elucidating the structure of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
The Rationale for Electrospray Ionization (ESI)
For a molecule like this compound, Electrospray Ionization (ESI) is the superior ionization technique. ESI is a "soft ionization" method, meaning it imparts minimal excess energy to the analyte, thus keeping the molecule intact and ensuring the molecular ion is readily observed.[4][5][6] The choice of ESI is underpinned by the molecule's chemical nature:
-
Polarity and Basicity: The presence of two nitrogen atoms, particularly the secondary amine within the morpholine ring, makes the molecule basic. This allows it to readily accept a proton in the acidic mobile phases typically used in reversed-phase liquid chromatography, forming a stable protonated molecule, [M+H]+.
-
Thermal Lability: While not excessively fragile, many complex organic molecules can degrade under high-temperature conditions. ESI operates at atmospheric pressure and near-ambient temperature, preserving the molecule's integrity during its transition from the liquid to the gas phase.[4][5]
Positive ion mode ESI ([ESI+]) is selected to capitalize on the ease of protonation of the nitrogen atoms, which is the most likely ionization pathway.
Experimental Design: A Validated Workflow
A robust analytical method requires careful optimization of each stage. The following protocol is designed to be a self-validating system for the analysis of this compound.
Sample and Mobile Phase Preparation
-
Sample Preparation: Dissolve a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Further dilute this stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Mobile Phase A: Prepare a solution of 0.1% formic acid in HPLC-grade water. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte for efficient ESI+ ionization.
-
Mobile Phase B: Prepare a solution of 0.1% formic acid in HPLC-grade acetonitrile.
Liquid Chromatography (LC) Parameters
The goal of the LC method is to retain and elute the analyte as a sharp, symmetrical peak, separating it from any impurities or matrix components.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a standard choice for molecules of this polarity.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: Ramp to 95% B
-
7-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Equilibrate at 5% B
-
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Parameters
These parameters are starting points and should be optimized for the specific instrument in use.
-
Ionization Mode: ESI Positive (+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Acquisition Mode:
-
Full Scan (MS1): Scan from m/z 50 to 400 to detect the protonated molecular ion.
-
Tandem MS (MS/MS): Isolate the precursor ion ([M+H]+) and subject it to Collision-Induced Dissociation (CID) with argon gas. A collision energy ramp (e.g., 10-40 eV) is recommended to observe the full range of fragment ions.
-
Data Analysis and Spectral Interpretation
The Protonated Molecule [M+H]+ and its Isotopic Pattern
The first step in spectral analysis is identifying the protonated molecule.
-
Expected m/z: The monoisotopic mass of C9H11ClN2O is ~198.056 Da. The protonated molecule, [C9H12ClN2O]+, will therefore appear at m/z 199.063 .
-
Chlorine Isotopic Signature: A crucial confirmation of identity comes from the natural isotopic abundance of chlorine. Chlorine exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[7] This results in a characteristic isotopic pattern for any chlorine-containing ion. You will observe a peak at m/z 199.063 (the A peak, containing ³⁵Cl) and a second peak at m/z 201.060 (the A+2 peak, containing ³⁷Cl) with an intensity ratio of approximately 3:1.[7] Observing this pattern is a strong validation of the elemental composition.
MS/MS Fragmentation Pathway Analysis
Collision-Induced Dissociation (CID) of the m/z 199 precursor ion will induce fragmentation at the most labile bonds. For this compound, the fragmentation is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are expected to involve the morpholine ring and the bond connecting it to the pyridine ring.
-
Key Fragmentation 1: Loss of the Morpholine Ring. The most common fragmentation pathway for morpholine-containing compounds is the cleavage of the C-N bond connecting the morpholine ring to the pyridine scaffold. This would result in the loss of a neutral morpholine radical, but a more likely pathway involves a rearrangement and loss of a stable neutral molecule. A characteristic loss for morpholine derivatives is the neutral loss of C4H8NO (86.06 Da) or C4H9NO (87.07 Da).[8] However, a more direct cleavage would be the loss of the entire morpholine ring as a neutral species (C4H8O + NH), leading to the formation of the 2-chloro-3-aminopyridine ion.
-
Key Fragmentation 2: Ring Opening of Morpholine. A highly probable pathway involves the cleavage across the morpholine ring. A retro-Diels-Alder (RDA)-type fragmentation is not possible, but cleavage alpha to the oxygen and nitrogen can occur. The loss of a C2H4O (ethylene oxide, 44.03 Da) neutral molecule is a characteristic fragmentation of the morpholine ring, leading to a stable ion.
-
Key Fragmentation 3: Cleavage of the Pyridine Ring. While less common under soft ESI-CID conditions, fragmentation of the chloropyridine ring itself can occur, often initiated by the loss of the chlorine atom or a molecule of HCl.[7]
Visualizing the Fragmentation Cascade
The logical flow of fragmentation from the parent ion to its daughter ions can be visualized using a directed graph.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.
Summary of Key Spectral Features
| m/z (Da) | Proposed Formula | Description | Causality |
| 199.063 | [C9H12ClN2O]+ | Protonated Molecule [M+H]+ | Protonation of a basic nitrogen atom during ESI. |
| 201.060 | [C9H12³⁷ClN2O]+ | A+2 Isotope Peak | Natural abundance of the ³⁷Cl isotope. Confirms presence of one chlorine atom. |
| 155.032 | [C7H8ClN2]+ | Fragment B | Loss of neutral ethylene oxide (C2H4O) from the morpholine ring. A common pathway for six-membered rings containing oxygen. |
| 113.003 | [C5H4ClN]+ | Fragment A | Loss of the entire morpholine moiety (C4H9NO). Cleavage of the C-N bond between the rings. |
| 86.060 | [C4H8NO]+ | Fragment C | Morpholine cation fragment resulting from cleavage of the C-N bond, with the charge retained on the morpholine fragment. |
| 78.034 | [C5H4N]+ | Fragment D | Loss of a chlorine radical from Fragment A (m/z 113). |
Conclusion
This guide outlines an authoritative and scientifically-grounded approach to the mass spectrometric analysis of this compound. By leveraging the principles of electrospray ionization and collision-induced dissociation, a skilled analyst can confirm the molecule's identity with high confidence. The key diagnostic markers are the protonated molecule at m/z 199.063, its corresponding A+2 isotope peak at m/z 201.060, and the characteristic fragment ions resulting from the loss of ethylene oxide (m/z 155.032) and the entire morpholine group (m/z 113.003). This methodology provides a robust template for the characterization of related heterocyclic compounds, supporting the rigorous demands of modern chemical and pharmaceutical research.
References
- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. yufengchemicals.com [yufengchemicals.com]
- 8. preprints.org [preprints.org]
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-chloro-3-morpholinopyridine
Executive Summary
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2-chloro-3-morpholinopyridine, a heterocyclic compound of interest in pharmaceutical research and development. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a foundational understanding of the molecule's vibrational properties rooted in its unique structure. We will dissect the molecule into its constituent functional groups—the substituted pyridine ring, the morpholine moiety, and the carbon-chlorine bond—to predict and interpret its infrared spectrum. This guide details a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FT-IR) spectra and presents a thorough interpretation of the key absorption bands. The methodologies and interpretations are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for the characterization and quality control of this compound.
Introduction to the Spectroscopic Analysis of 2-chloro-3-morpholinopyridine
The Molecule: Structure and Significance
2-chloro-3-morpholinopyridine is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a morpholine ring at the 3-position. The pyridine core is a fundamental scaffold in medicinal chemistry, and its derivatives are known for a wide array of biological activities. The morpholine group is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and overall pharmacological profile[1]. The presence of the chloro-substituent further modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a synthetic intermediate[2]. Accurate and reliable analytical methods are therefore critical for confirming the identity, purity, and stability of this molecule throughout the drug development lifecycle.
The Role of Infrared Spectroscopy
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, rocking). The resulting IR spectrum is a unique molecular "fingerprint," providing definitive structural information. For a molecule like 2-chloro-3-morpholinopyridine, IR spectroscopy serves as a rapid, non-destructive method to:
-
Confirm the presence of key functional groups.
-
Verify the successful synthesis and purity of the compound.
-
Identify potential impurities or degradation products.
-
Study intermolecular interactions, such as hydrogen bonding.
Molecular Structure and Predicted Vibrational Modes
The infrared spectrum of 2-chloro-3-morpholinopyridine is a composite of the vibrational modes of its three primary structural components. A thorough analysis requires understanding the characteristic frequencies of each part.
Dissecting the Molecule
-
The Pyridine Ring: As an aromatic heterocycle, the pyridine ring exhibits several characteristic vibrations. These include C-H stretching above 3000 cm⁻¹, and a series of C=C and C=N in-ring stretching vibrations typically found in the 1600-1400 cm⁻¹ region[3][4]. The substitution pattern on the ring influences the exact position and intensity of C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ range[3].
-
The Morpholine Moiety: This saturated heterocyclic ring contributes distinct aliphatic C-H stretching bands below 3000 cm⁻¹. The morpholine structure includes C-O-C and C-N-C linkages, which give rise to characteristic stretching vibrations. Extensive studies on morpholine have identified its symmetric and asymmetric N–CH₂ and O–CH₂ stretching vibrations, which are typically observed in the 2970-2830 cm⁻¹ range[5][6].
-
The Carbon-Chlorine Bond: The C-Cl stretch for chloro-aromatic compounds is typically observed as a strong band in the 850-550 cm⁻¹ region of the spectrum[7][8]. Its exact position can be influenced by coupling with other vibrations.
References
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
The Architectural Logic of Bio-Potency: A Technical Guide to Morpholine-Containing Pyridine Derivatives
Introduction: The Strategic Union of Morpholine and Pyridine
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a continuous endeavor to enhance efficacy, selectivity, and pharmacokinetic profiles. The strategic combination of distinct chemical scaffolds is a cornerstone of modern drug design. This guide delves into the synergistic potential of two such scaffolds: the saturated heterocycle, morpholine, and the aromatic heterocycle, pyridine.
The morpholine ring is frequently incorporated into bioactive molecules not merely as a structural component, but as a functional modulator.[1] Its presence often confers advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for a compound's journey through a biological system.[2] The weak basicity of the morpholine nitrogen (pKa of the ring is similar to the pH of blood) can enhance solubility and permeability across biological membranes, including the blood-brain barrier.[2] Conversely, the pyridine ring offers a versatile, electron-deficient aromatic core that can engage in a variety of molecular interactions, including hydrogen bonding and π-stacking, with biological targets.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities.[3][4][5]
This guide provides an in-depth exploration of the biological activities stemming from the hybridization of these two moieties. We will examine their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Part 1: Anticancer Activity - Targeting Cellular Proliferation Pathways
The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Morpholine-containing pyridine derivatives have emerged as potent inhibitors of these pathways, with a particular focus on the PI3K/Akt/mTOR cascade, a central regulator of cell growth, survival, and metabolism.[6][7]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling network that is frequently overactive in many types of cancer, promoting tumor growth and reducing apoptosis.[7] The morpholine moiety has been identified as a key pharmacophore for interacting with the kinase domain of PI3K.[6]
Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][8] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[3][4] Activated Akt then phosphorylates a multitude of downstream targets that collectively promote cell survival, proliferation, and inhibit apoptosis.[4][8] Certain morpholine-pyridine derivatives function as competitive inhibitors at the ATP-binding site of the p110 catalytic subunit of PI3K, effectively halting this cascade at its origin.[6][8] This blockade prevents the activation of Akt and its downstream effectors, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6][9]
Caption: PI3K/Akt/mTOR signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal that structural modifications significantly impact the anticancer potency of these derivatives.[10]
-
The Morpholine Scaffold: The morpholine ring is often crucial for PI3K inhibitory activity and for conferring favorable pharmacokinetic properties.[6][10] Its oxygen atom can act as a hydrogen bond acceptor, anchoring the molecule in the kinase hinge region.
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine core modulate activity. Electron-withdrawing groups can enhance potency. Linking the pyridine to other heterocyclic systems, such as quinazolines or pyrimidines, has been shown to produce compounds with significant cytotoxic activity against various cancer cell lines.[8][11]
-
Linker Moiety: The linker connecting the morpholine and pyridine rings influences the molecule's conformation and ability to fit into the target's binding pocket. Flexible linkers like piperazine are commonly employed.[12]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of the drug concentration required to inhibit a biological process by 50%. The MTT assay is a standard colorimetric method used to determine these values in cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Pyridine-Ureas (8e) | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 | [13] |
| Pyridine-Ureas (8n) | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 | [13] |
| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 | Colchicine | >10 | [8][11] |
| Morpholine-Quinazoline (AK-10) | A549 (Lung) | 8.55 | Colchicine | >10 | [8][11] |
| Morpholine-Quinazoline (AK-3) | MCF-7 (Breast) | 6.44 | Colchicine | >10 | [8][11] |
| Triazene-Morpholine Chalcone | MDA-MB-231 (Breast) | 20 | - | - | [9] |
| Triazene-Morpholine Chalcone | SW480 (Colon) | 12.5 | - | - | [9] |
Note: IC₅₀ values are highly dependent on experimental conditions and cell lines used.
Experimental Protocol: MTT Assay for Cytotoxicity
The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on its reliability and direct correlation between mitochondrial metabolic activity and cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the morpholine-pyridine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[15]
-
MTT Addition: After incubation, remove the treatment medium and add 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted in serum-free medium) to each well.[16]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14][15]
-
Solubilization: Carefully aspirate the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 490-590 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Part 2: Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer.[17] Morpholine-containing pyridine derivatives have demonstrated significant potential as anti-inflammatory agents, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
Mechanism of Action: Downregulation of Inflammatory Mediators
Inflammation is a complex biological response involving the activation of immune cells like macrophages. Upon stimulation by agents such as lipopolysaccharide (LPS), macrophages upregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17] These enzymes produce large amounts of NO and prostaglandins, respectively, which are key mediators of the inflammatory response.
Certain morpholinopyrimidine derivatives have been shown to inhibit the production of NO in LPS-stimulated macrophage cells at non-cytotoxic concentrations. Mechanistic studies revealed that these compounds dramatically reduce the mRNA and protein expression of both iNOS and COX-2, thereby suppressing the inflammatory cascade at the transcriptional level.[17]
Quantitative Data: Inhibition of Paw Edema
The carrageenan-induced paw edema model in rodents is a classical and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[2][18] The injection of carrageenan induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[18]
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Inhibition (%) | Reference |
| Pyridinone Deriv. A | 20 | 67% | Indomethacin | 10 | 60% | [18] |
| Pyridinone Deriv. B | 400 | ~55% | Indomethacin | 10 | 60% | [18] |
| Pyridinone Deriv. C | 200 | ~48% | Indomethacin | 10 | 60% | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is selected because it effectively mimics the physiological and biochemical features of acute inflammation, allowing for a robust assessment of a compound's therapeutic potential.[19]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200g) to laboratory conditions for at least one week, with free access to food and water.[2]
-
Grouping: Randomly divide the animals into groups (n=6): Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).[2]
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[2]
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour prior to the carrageenan injection.[2]
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) lambda carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[2][20]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using the plethysmometer.[2]
-
Data Analysis: Calculate the increase in paw volume (Edema = Vₜ - V₀) for each animal. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Part 3: Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial agents. Morpholine-containing pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[21][22]
Mechanism of Action
The precise mechanisms of antimicrobial action can vary. Some heterocyclic compounds are known to interfere with microbial cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes.[14] For example, some azole derivatives containing morpholine and pyridine nuclei have demonstrated potent activity against Mycobacterium species and various fungi.[21] The combination of these heterocyclic systems can lead to compounds that target multiple microbial processes.
Quantitative Data: In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a standardized technique for determining MIC values.[21]
| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Morpholine-Pyridine-Triazole (12) | M. smegmatis | 15.6 | - | - | [10][21] |
| Morpholine-Pyridine-Triazole (12) | P. aeruginosa | 250 | - | - | [10][21] |
| Morpholine Derivative (6) | B. anthracis | 6.25 | - | - | [23] |
| Morpholine Derivative (6) | P. orientalis | 6.25 | - | - | [23] |
| Pyrido[2,3-d]pyrimidine (5c) | S. aureus | 0.48 - 3.91 | - | - | [11] |
| Pyrido[2,3-d]pyrimidine (5c) | E. coli | 0.48 - 3.91 | - | - | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is chosen for its efficiency, scalability (using 96-well plates), and its ability to provide a quantitative measure (MIC) of a compound's antimicrobial potency against specific pathogens.[1][24]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2x concentrated stock solution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).[6]
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Pipette 100 µL of the 2x compound stock into the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[6] This creates a range of compound concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.[21]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).[6]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[1]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[21] This can also be determined by measuring the optical density with a plate reader.[24]
Conclusion
The strategic fusion of morpholine and pyridine scaffolds has yielded a rich chemical space populated by molecules with profound and diverse biological activities. As demonstrated, these derivatives are potent anticancer agents targeting key signaling pathways like PI3K/Akt/mTOR, effective modulators of the inflammatory response, and promising leads in the fight against microbial resistance. The morpholine moiety consistently provides benefits to the pharmacokinetic profile, while the substituted pyridine core allows for fine-tuning of the pharmacodynamic interactions. The experimental frameworks detailed herein—cytotoxicity, anti-inflammatory, and antimicrobial assays—represent the foundational tools for validating the therapeutic potential of these compounds. Future research should continue to explore novel substitutions and hybrid structures to optimize potency and selectivity, paving the way for the development of next-generation therapeutics.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 5. inotiv.com [inotiv.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 23. scispace.com [scispace.com]
- 24. youtube.com [youtube.com]
Unlocking the Therapeutic Potential of 4-(2-Chloropyridin-3-yl)morpholine: A Technical Guide to Target Identification and Validation
Introduction: Deciphering the Therapeutic Promise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores offers a fertile ground for the discovery of novel therapeutic agents. The compound 4-(2-Chloropyridin-3-yl)morpholine represents a compelling case study in this regard, integrating two moieties of significant pharmacological interest: the morpholine ring and a 2-chloropyridine nucleus. The morpholine heterocycle is a ubiquitous feature in a multitude of approved and experimental drugs, prized for its favorable physicochemical and metabolic properties.[1] It is recognized as a "privileged structure" that can enhance potency and bestow desirable pharmacokinetic profiles.[2][3] Concurrently, the 2-chloropyridine scaffold serves as a versatile building block in the synthesis of a wide array of bioactive molecules, including kinase inhibitors with demonstrated anti-cancer activity.[4][5][6]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound. Moving beyond a superficial overview, this document delves into the causal reasoning behind experimental design, proposing a logical and self-validating workflow for the identification and validation of its primary therapeutic targets. Our central hypothesis posits that the unique structural amalgamation within this compound positions it as a potent modulator of key cellular signaling pathways implicated in oncology and inflammatory diseases, with a particular focus on protein kinases.
The Kinase Family: Prime Suspects in the Target Profile of this compound
The rationale for prioritizing kinases as potential targets stems from extensive structure-activity relationship (SAR) studies of analogous compounds. The morpholine ring, in particular, is a well-documented pharmacophore in the context of kinase inhibition, frequently engaging in critical hydrogen-bonding interactions within the ATP-binding pocket of these enzymes.[7] This guide will focus on two high-priority kinase families: the PI3K/mTOR pathway and the Epidermal Growth Factor Receptor (EGFR) family.
Proposed Target Family 1: The PI3K/mTOR Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver of tumorigenesis and resistance to cancer therapies.[8] The morpholine moiety is a key feature in numerous potent PI3K and mTOR inhibitors, including dual inhibitors that target both kinases simultaneously.[9] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase, contributing significantly to binding affinity and selectivity.[7]
A systematic, multi-tiered approach is essential for validating the interaction of this compound with the PI3K/mTOR pathway. The following workflow provides a self-validating cascade of experiments, from broad, pathway-level effects to specific, direct target engagement.
Caption: A multi-tiered workflow for the validation of PI3K/mTOR as targets.
Tier 1: Cellular Proliferation Assays
-
Objective: To assess the anti-proliferative activity of this compound across a panel of cancer cell lines with known PI3K/mTOR pathway activation status (e.g., PTEN-null or PIK3CA-mutant lines like PC-3, MCF-7, and U87-MG).
-
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Tier 2: Western Blot Analysis of Pathway Modulation
-
Objective: To determine if the observed anti-proliferative effects correlate with the inhibition of the PI3K/mTOR signaling cascade.
-
Methodology:
-
Treat selected cancer cell lines with this compound at concentrations around the IC50 value for 2-4 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key phosphorylated pathway proteins (e.g., p-Akt (Ser473), p-S6K (Thr389)) and their total protein counterparts.
-
Use a well-characterized PI3K/mTOR inhibitor (e.g., GDC-0980) as a positive control.
-
Visualize and quantify band intensities to determine the extent of pathway inhibition.
-
Tier 3: In Vitro Kinase Inhibition Assays
-
Objective: To directly measure the inhibitory activity of the compound against purified PI3K and mTOR kinases.
-
Methodology:
-
Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Test a range of concentrations of this compound against a panel of Class I PI3K isoforms (α, β, γ, δ) and mTOR (as part of mTORC1 or mTORC2 complexes).
-
Incubate the compound with the kinase, ATP, and the appropriate substrate.
-
Measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Determine the IC50 value for each kinase to assess potency and selectivity.
-
| Parameter | Expected Outcome for a PI3K/mTOR Inhibitor |
| Cell Proliferation IC50 | Sub-micromolar to low micromolar in sensitive cell lines. |
| p-Akt / p-S6K Levels | Dose-dependent decrease in phosphorylation. |
| In Vitro Kinase IC50 | Potent inhibition of one or more PI3K isoforms and/or mTOR. |
| CETSA Shift | Increased thermal stability of target kinases in the presence of the compound. |
Table 1: Anticipated quantitative data for a PI3K/mTOR inhibitor.
Proposed Target Family 2: The Epidermal Growth Factor Receptor (EGFR) Family
The EGFR family of receptor tyrosine kinases plays a pivotal role in regulating cell growth, differentiation, and survival. Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of many cancers, making it a prime therapeutic target.[10] Several approved EGFR inhibitors incorporate a morpholine moiety, which contributes to their binding and pharmacokinetic properties.[11][12] The combination of the morpholine ring with the 2-chloropyridine scaffold in this compound suggests a potential interaction with the ATP-binding site of EGFR and related kinases like HER2.[5][13]
The binding of a ligand like EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation and survival. A validation strategy for EGFR inhibition should focus on demonstrating a blockade of this initial phosphorylation event and its downstream consequences.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 6. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the Preliminary In-Vitro Screening of 2-Chloro-3-Morpholinopyridine: A Candidate for Drug Discovery
Abstract
The confluence of a pyridine scaffold with a morpholine moiety in the molecule 2-chloro-3-morpholinopyridine presents a compelling case for its investigation as a potential therapeutic agent. The morpholine ring is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties and enhancing biological activity.[1][2][3] Similarly, the pyridine nucleus is a cornerstone of many pharmaceuticals with a broad spectrum of pharmacological effects. This technical guide outlines a comprehensive and logically tiered in-vitro screening cascade designed to elucidate the bioactivity profile of 2-chloro-3-morpholinopyridine. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the initial characterization of this promising compound.
Introduction: The Rationale for Screening 2-Chloro-3-Morpholinopyridine
The strategic combination of a halogenated pyridine and a morpholine ring in 2-chloro-3-morpholinopyridine suggests a high probability of interaction with various biological targets. The morpholine group, a six-membered heterocyclic ring containing both nitrogen and oxygen, is frequently incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.[1][2] Its presence can also lead to enhanced potency through favorable interactions with target proteins.[3][4]
The pyridine ring, an aromatic heterocycle, is a common feature in a multitude of bioactive compounds, exhibiting activities ranging from anticancer to antimicrobial and anti-inflammatory.[5][6] The chloro- substitution on the pyridine ring can further modulate the electronic properties of the molecule, potentially influencing its binding affinity and reactivity.
Given the absence of specific biological data for 2-chloro-3-morpholinopyridine in the public domain, a broad-based preliminary in-vitro screening approach is warranted. This guide proposes a multi-pronged strategy focusing on three key areas with a high likelihood of activity based on the compound's structural alerts: oncology, inflammation, and infectious diseases.
Physicochemical Characterization: The Foundation of Reliable In-Vitro Data
Prior to initiating any biological screening, a thorough physicochemical characterization of 2-chloro-3-morpholinopyridine is paramount to ensure the integrity and reproducibility of the in-vitro assays.
Solubility and Stability Assessment
A precise understanding of the compound's solubility in various aqueous and organic solvents is critical for preparing accurate stock solutions and avoiding precipitation in assay media.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of 2-chloro-3-morpholinopyridine in 100% dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in a 96-well plate using phosphate-buffered saline (PBS) at pH 7.4 to create a range of concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 2 and 24 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
The highest concentration that remains clear is determined as the kinetic solubility.
Table 1: Hypothetical Physicochemical Properties of 2-Chloro-3-Morpholinopyridine
| Parameter | Value | Method |
| Molecular Weight | 198.65 g/mol | Calculated |
| LogP | 1.85 | Predicted (e.g., using ALOGPS) |
| Kinetic Solubility (PBS, pH 7.4) | 75 µM | Nephelometry |
| Stability (PBS, 24h) | >95% | HPLC-UV |
Tier 1 Screening: Broad-Spectrum Cytotoxicity and Antimicrobial Activity
The initial tier of screening is designed to provide a rapid assessment of the compound's general bioactivity and to identify potential areas for more focused investigation.
General Cytotoxicity Screening in Cancer Cell Lines
A primary screen against a panel of cancer cell lines from diverse tissue origins will reveal any potential anti-proliferative effects.
Experimental Protocol: MTT Assay for Cell Viability
-
Seed cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 2-chloro-3-morpholinopyridine (e.g., 0.1 to 100 µM) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 (half-maximal inhibitory concentration) values.
Table 2: Hypothetical IC50 Values of 2-Chloro-3-Morpholinopyridine in Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 28.7 |
| HCT116 | Colon | 12.5 |
| Doxorubicin (Control) | - | 0.8 |
Antimicrobial Activity Screening
The presence of the pyridine and morpholine moieties suggests potential antimicrobial activity. A preliminary screen against representative Gram-positive and Gram-negative bacteria and a fungal strain is recommended.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a two-fold serial dilution of 2-chloro-3-morpholinopyridine in a 96-well plate containing appropriate bacterial or fungal growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Tier 2 Screening: Mechanistic Deconvolution and Target Identification
Should the Tier 1 screening reveal promising activity in a particular area, the next stage of investigation will focus on elucidating the underlying mechanism of action.
Kinase Inhibition Profiling
Many pyridine-containing compounds are known to be kinase inhibitors.[7] A broad kinase panel screen can identify potential molecular targets if significant anti-proliferative activity is observed.
Experimental Workflow: Kinase Inhibition Screening
Caption: Workflow for in-vitro kinase inhibition profiling.
Anti-inflammatory Activity Assessment
Inflammation is a key pathological process in many diseases. The potential anti-inflammatory properties of 2-chloro-3-morpholinopyridine can be assessed by measuring its effect on the production of pro-inflammatory cytokines in immune cells.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Culture a macrophage cell line (e.g., RAW 264.7) in 24-well plates.
-
Pre-treat the cells with various concentrations of 2-chloro-3-morpholinopyridine for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).
Hypothetical Signaling Pathway Modulation
Caption: Potential inhibition of the NF-κB signaling pathway.
Data Interpretation and Next Steps
The preliminary in-vitro screening data will provide a foundational understanding of the biological activity of 2-chloro-3-morpholinopyridine. Positive "hits" in any of the Tier 1 assays should be confirmed through dose-response studies and orthogonal assays. For instance, if significant anti-proliferative activity is observed, further studies could include cell cycle analysis and apoptosis assays. Promising antimicrobial activity would warrant testing against a broader panel of clinically relevant strains, including resistant isolates.
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial in-vitro evaluation of 2-chloro-3-morpholinopyridine. By systematically assessing its physicochemical properties and screening for a range of biological activities, researchers can efficiently identify and validate potential therapeutic applications for this novel compound. The proposed tiered approach ensures a cost-effective and data-driven progression from broad-based screening to more focused mechanistic studies, ultimately accelerating the drug discovery and development process.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
commercial availability and suppliers of 4-(2-Chloropyridin-3-yl)morpholine
An In-Depth Technical Guide to 4-(2-Chloropyridin-3-yl)morpholine for Advanced Research and Development
Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery
This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its structure marries two "privileged" fragments: the morpholine ring and a substituted pyridine core.[1] The morpholine moiety is a ubiquitous pharmacophore renowned for its ability to improve critical physicochemical properties in drug candidates, such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1][2] Concurrently, the chloropyridine ring serves as a versatile synthetic handle and an active participant in molecular interactions with biological targets.[1]
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound, moving beyond a simple catalog of facts to explain the causality behind its synthesis, application, and handling. We will delve into its commercial availability, core chemical attributes, synthetic strategies, and its established role as a precursor to complex, biologically active molecules.
Commercial Availability and Supplier Overview
For researchers and procurement managers, securing a reliable source of high-purity starting materials is the foundational step of any successful research campaign. This compound is available from a range of specialty chemical suppliers who cater to research and development quantities.
The primary identifier for this compound is its CAS Number: 54231-44-6 .[1][3] When sourcing this chemical, it is imperative to use this number to avoid confusion with isomeric or related structures. The compound's molecular formula is C₉H₁₁ClN₂O, and it has a molecular weight of approximately 198.65 g/mol .[1][3]
A summary of representative suppliers is provided below. Note that availability, purity, and packaging can vary, and direct inquiry is always recommended.
| Supplier | CAS Number | Stated Purity | Typical Use |
| BenchChem | 54231-44-6 | Typically ≥95%[1] | Research Applications[1] |
| Hoffman Fine Chemicals | 54231-44-6 | Not specified | Laboratory Purposes Only[3] |
| AZA Mid-Year Meeting | 54231-44-6 | 95%[4] | Research Use |
| ShiJiaZhuang Smo Chemical | Not specified | Not specified | Pharmaceutical Intermediates[5] |
This table is illustrative. Researchers should always request lot-specific Certificates of Analysis (CoA) to verify purity and identity.
Molecular Structure and Physicochemical Properties
The unique characteristics of this compound stem directly from its hybrid structure.
References
Navigating the Uncharted: A Technical Safety and Handling Guide for 4-(2-Chloropyridin-3-yl)morpholine
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, researchers often encounter novel or sparsely documented compounds. 4-(2-Chloropyridin-3-yl)morpholine (CAS No. 54231-44-6) is one such molecule—a valuable intermediate whose comprehensive toxicological and safety profile is not yet fully established.[1][2] This guide is constructed to fill this critical knowledge gap. As a self-validating system of protocols, it moves beyond a simple checklist, grounding its recommendations in the well-documented hazards of its constituent moieties: chlorinated pyridines and morpholine.[3][4] By understanding the "why" behind each precaution, we empower researchers to cultivate a culture of intrinsic safety, ensuring that both scientific advancement and personal well-being are held paramount. All chemical products, particularly those with limited data, should be handled with the recognition of having "unknown hazards and toxicity" by personnel with specialized knowledge.[1]
Section 1: Compound Identification and Inferred Hazard Profile
Before handling any chemical, a thorough understanding of its identity and potential hazards is crucial. While specific toxicological data for this compound is limited, a robust hazard assessment can be extrapolated from its structural components and related molecules.
1.1. Chemical Identity
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | 2-Chloro-3-morpholinopyridine |
| CAS Number | 54231-44-6[2][5] |
| Molecular Formula | C₉H₁₁ClN₂O[2] |
| Molecular Weight | 198.65 g/mol [2] |
| Physical State | Reported as a light brown solid[2] |
1.2. Inferred Hazard Classification (GHS)
The hazard profile is a composite of the known risks associated with 3-Chloropyridine and Morpholine.[4] This approach allows us to anticipate the potential dangers and implement appropriate safety measures.
| GHS Hazard Class | Inferred Classification & Rationale | Pictograms |
| Acute Toxicity | Category 3/4 (Oral, Dermal, Inhalation) . Chlorinated pyridines are toxic.[4] Morpholine is harmful if swallowed and toxic in contact with skin.[3][4] Assumed to be harmful or toxic via all routes. |
|
| Skin Corrosion/Irritation | Category 1B/2 (Causes severe skin burns and irritation) . Morpholine is known to cause severe skin burns.[3][4] Chlorinated pyridines cause skin irritation. A conservative assumption of corrosivity or significant irritation is warranted. |
|
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) . Both morpholine and chlorinated pyridines can cause severe or serious eye damage.[3][4] This is a primary and immediate risk. |
|
| Specific Target Organ Toxicity | (Single and Repeated Exposure) . May cause respiratory irritation and potential damage to organs (liver, kidneys) through prolonged or repeated exposure, consistent with pyridine derivatives.[6] |
|
| Flammability | Combustible Solid/Flammable Liquid Potential . Both parent structures (pyridine, morpholine) are flammable liquids.[3][4] While the compound is a solid, it may be combustible, and upon heating, its vapors could form explosive mixtures with air. |
|
Section 2: The Self-Validating Protocol: Engineering Controls & PPE
The foundation of safety lies in a multi-layered defense. The causality is simple: we first engineer the hazard away from the individual, then we protect the individual from the residual risk.
2.1. Mandatory Engineering Controls
The primary engineering control is to minimize and contain airborne concentrations of the chemical.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[7] This is non-negotiable, as it addresses the inferred inhalation toxicity and potential for vapor generation.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[8][9]
-
Emergency Stations: An emergency eyewash station and safety shower must be readily accessible (within a 10-second travel distance) and unobstructed.[7]
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard; it provides a barrier. The choice of PPE must be based on the highest potential risk—in this case, skin corrosivity and toxicity.
| PPE Type | Specification & Rationale |
| Hand Protection | Butyl rubber or laminate film gloves . Nitrile gloves may offer some protection for incidental contact but are not recommended for prolonged handling of pyridine derivatives.[7][8] Always double-glove when handling the pure solid or concentrated solutions. Wash hands thoroughly after removing gloves.[10] |
| Eye/Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[11] If there is a significant splash risk, a full-face shield should be worn in addition to goggles. |
| Skin & Body Protection | Fully-buttoned laboratory coat . Fire-resistant or impervious clothing is recommended for larger quantities.[11] Ensure clothing is clean and changed immediately if contaminated.[4] |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor cartridge is necessary.[11] Respirator use requires prior medical clearance and fit-testing. |
Section 3: Standard Operating Procedures (SOPs)
Adherence to a strict, logical workflow is essential for minimizing risk. These protocols are designed to be a self-validating system where each step confirms the safety of the next.
3.1. Safe Handling and Workflow
This workflow minimizes exposure at every stage of the process.
Caption: Logical workflow for safely handling this compound.
3.2. Storage and Stability
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Container: Keep in a tightly sealed, properly labeled container.[4][10]
-
Atmosphere: Store under an inert atmosphere if possible, as morpholine derivatives can be sensitive to moisture and air over time.[12]
-
Conditions: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7] Refrigerated storage (2-8°C) in a sealed container is recommended.[2]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids (especially nitric acid), and sources of ignition.[7] Keep away from heat, sparks, and open flames.[4][8]
Section 4: Emergency Response Protocols
Preparation is the key to effectively managing any chemical emergency. All personnel must be familiar with these procedures before beginning work.
4.1. Spill Management
Immediate and correct action can prevent a minor spill from becoming a major incident.
Caption: Decision workflow for responding to a chemical spill.
Spill Clean-up Protocol (Minor Spill):
-
Alert Personnel: Immediately notify others in the laboratory.[8]
-
Don PPE: Ensure you are wearing appropriate PPE, including respiratory protection if necessary and you are trained.
-
Containment: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[8] Do not use combustible materials.
-
Collection: Using non-sparking tools, carefully sweep the absorbed material into a designated hazardous waste container.[3]
-
Decontamination: Clean the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[8]
-
Disposal: Seal and label the waste container and arrange for disposal according to institutional and local regulations.[8]
4.2. First Aid Measures
Immediate and appropriate first aid is critical. Show the Safety Data Sheet (or this guide) to attending medical personnel.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10][13] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[10] |
4.3. Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. Vapors may be heavier than air and could travel to an ignition source.
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[11]
Section 5: Disposal Considerations
Chemical waste must be managed in compliance with all local, state, and federal regulations.
-
Waste Classification: This compound should be treated as a hazardous waste.[14]
-
Collection: Collect waste material, including contaminated absorbents and PPE, in a dedicated, properly labeled, and sealed container.[7]
-
Disposal Method: Do not dispose of down the drain or in regular trash.[8] Disposal should be handled by a licensed chemical waste disposal company, likely through high-temperature incineration.[14] Contact your institution's Environmental Health & Safety (EHS) office for specific procedures.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. northmetal.net [northmetal.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. globalpetfoodsnl.com [globalpetfoodsnl.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 4-(2-Chloropyridin-3-yl)morpholine from 2,3-Dichloropyridine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 4-(2-Chloropyridin-3-yl)morpholine, a valuable building block in medicinal chemistry. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyridine and morpholine. This application note details the underlying reaction mechanism, provides a robust and validated experimental protocol, and outlines analytical methods for the characterization of the final product. The content is structured to provide both theoretical understanding and practical guidance for researchers in drug discovery and development.
Introduction: Significance and Synthetic Strategy
The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability.[1] When coupled with a chloropyridine scaffold, the resulting molecule, this compound, becomes an attractive starting point for the development of novel pharmaceutical leads.[1] Its derivatives have shown potential in various therapeutic areas, including oncology, due to their cell growth-inhibitory properties.[1]
The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction.[1] This reaction involves the displacement of a chloride ion from the 2,3-dichloropyridine ring by the nucleophilic morpholine. The electron-withdrawing nitrogen atom within the pyridine ring activates the chlorine atoms, facilitating the substitution process.[1][2] This document will focus on the selective substitution at the 3-position of the pyridine ring.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[2]
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the electron-deficient carbon at the 3-position of the 2,3-dichloropyridine ring. This step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized over the pyridine ring, with significant stabilization provided by the ring nitrogen.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the chloride ion from the 3-position, yielding the final product, this compound.
The regioselectivity of this reaction, favoring substitution at the 3-position over the 2-position, can be influenced by reaction conditions. However, for many dichloropyridine and dichloropyrimidine systems, substitution patterns are predictable based on the electronic properties of the heterocyclic ring.[3][4]
References
Application Note: A Detailed Protocol for the Synthesis of 2-chloro-3-morpholinopyridine via Nucleophilic Aromatic Substitution
Introduction
Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science. Among them, 2-chloro-3-morpholinopyridine serves as a versatile synthetic intermediate for the construction of more complex, biologically active molecules. The presence of the chlorine atom provides a reactive handle for further functionalization, such as cross-coupling reactions, while the morpholine moiety can enhance aqueous solubility and modulate pharmacological properties. This document provides a comprehensive, field-tested protocol for the synthesis of 2-chloro-3-morpholinopyridine, grounded in the principles of nucleophilic aromatic substitution (SNAr).
Principle and Mechanism: The Nuances of SNAr on Dichloropyridines
The synthesis of 2-chloro-3-morpholinopyridine is achieved through the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyridine and morpholine. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.
The electron-withdrawing nature of the pyridine ring nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to it. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. In the case of 2,3-dichloropyridine, both chloro-substituents are potential leaving groups.
-
Attack at C2: Nucleophilic attack at the C2 position is electronically favored due to its ortho relationship to the ring nitrogen, which provides superior stabilization for the Meisenheimer intermediate.
-
Attack at C3: The C3 position is meta to the ring nitrogen. Consequently, the negative charge of the intermediate cannot be delocalized onto the nitrogen, making this position less reactive towards nucleophiles.
Therefore, the reaction of 2,3-dichloropyridine with morpholine can theoretically produce two isomeric products: the desired 2-chloro-3-morpholinopyridine (from attack at C3) and the major side-product 3-chloro-2-morpholinopyridine (from the electronically favored attack at C2). The following protocol is optimized to favor the formation of the desired C3-substituted product, although chromatographic purification is essential to isolate the target compound in high purity.
Detailed Experimental Protocol
This protocol details the synthesis of 2-chloro-3-morpholinopyridine on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
Reagents:
-
2,3-Dichloropyridine (CAS: 2402-77-9, Purity ≥98%)
-
Morpholine (CAS: 110-91-8, Purity ≥99%)
-
Potassium Carbonate (K₂CO₃, anhydrous, fine powder)
-
N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)
-
Ethyl Acetate (EtOAc, ACS grade)
-
Hexanes (ACS grade)
-
Deionized Water (H₂O)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Silica Gel (for column chromatography, 230-400 mesh)
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,3-Dichloropyridine | 147.99 | 2.96 g | 20.0 | 1.0 |
| Morpholine | 87.12 | 2.10 mL (2.09 g) | 24.0 | 1.2 |
| Potassium Carbonate | 138.21 | 4.15 g | 30.0 | 1.5 |
| DMF (anhydrous) | 73.09 | 40 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Charging Reagents: To the flask, add 2,3-dichloropyridine (2.96 g, 20.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous DMF (40 mL) to the flask, followed by the dropwise addition of morpholine (2.10 mL, 24.0 mmol) via syringe at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 150 mL of cold deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Elution: Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate in hexanes, to separate the desired product from the
-
Application Notes & Protocols: Nucleophilic Aromatic Substitution of Morpholine on Chloropyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the nucleophilic aromatic substitution (SNAr) reaction between morpholine and various chloropyridine isomers. It delves into the underlying mechanistic principles, provides detailed experimental protocols, and offers insights into optimizing reaction conditions for the synthesis of morpholinopyridines, a scaffold of significant interest in medicinal chemistry.
Introduction: The Significance of Morpholinopyridines in Drug Discovery
The morpholinopyridine moiety is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of clinically significant compounds.[1][2][3][4] Its prevalence stems from the favorable physicochemical properties conferred by the morpholine ring, including improved aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[4] Consequently, the efficient synthesis of morpholinopyridines is a critical endeavor for drug discovery and development teams.
One of the most direct and widely employed methods for constructing the C-N bond in these compounds is the nucleophilic aromatic substitution (SNAr) reaction. This guide will explore the nuances of this reaction, providing researchers with the foundational knowledge and practical protocols to successfully implement this transformation.
Mechanistic Insights: Understanding the SNAr Reaction on the Pyridine Ring
The SNAr reaction is a two-step addition-elimination process.[5] The reaction is initiated by the nucleophilic attack of morpholine on the carbon atom bearing the chlorine, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the pyridine ring is temporarily disrupted in this step. The subsequent, and typically rapid, step involves the expulsion of the chloride leaving group, which restores the aromaticity of the ring and yields the final morpholinopyridine product.[7]
The rate-determining step is the formation of the Meisenheimer complex, and its stability is the primary factor governing the reaction rate.[5] The electron-withdrawing nature of the pyridine nitrogen atom plays a crucial role in stabilizing this intermediate through resonance, particularly when the substitution occurs at the 2- (ortho) and 4- (para) positions.[5] This stabilization lowers the activation energy and accelerates the reaction.
Regioselectivity: The Impact of Chlorine's Position
The position of the chlorine atom on the pyridine ring profoundly influences the reactivity of the substrate in SNAr reactions.[5] The generally accepted order of reactivity is:
4-chloropyridine > 2-chloropyridine >> 3-chloropyridine [5][8]
This trend is a direct consequence of the ability of the pyridine nitrogen to delocalize the negative charge of the Meisenheimer complex. For 2- and 4-chloropyridine, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[5] In the case of 3-chloropyridine, this direct resonance stabilization is not possible, resulting in a much higher energy intermediate and a significantly slower reaction rate.[5]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the synthesis of morpholinopyridines. Optimization of these conditions may be necessary depending on the specific substrate and desired scale.
General Workflow
The overall process for the SNAr reaction of morpholine with chloropyridines can be visualized as follows:
Caption: General workflow for the SNAr reaction.
Protocol for 4-Morpholinopyridine Synthesis
Materials:
-
4-Chloropyridine hydrochloride
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq).
-
Add DMSO to dissolve the starting material.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Add potassium carbonate (2.5 eq) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-morpholinopyridine.
Protocol for 2-Morpholinopyridine Synthesis
Materials:
-
2-Chloropyridine
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine (1.0 eq) and toluene.
-
Add morpholine (1.1 eq) to the solution.
-
Carefully add sodium tert-butoxide (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 2-morpholinopyridine.
Considerations for 3-Chloropyridine
As previously mentioned, 3-chloropyridine is significantly less reactive towards SNAr.[5][8] Traditional thermal conditions often require high temperatures and prolonged reaction times, which can lead to side products. For this less reactive isomer, alternative strategies should be considered:
-
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the reaction by rapidly reaching high temperatures.[9][10]
-
Palladium-catalyzed Buchwald-Hartwig amination: This cross-coupling reaction is a powerful alternative for forming C-N bonds, especially with less reactive aryl halides.[11][12][13][14][15] It involves a palladium catalyst, a suitable phosphine ligand, and a base.[13][14]
Key Reaction Parameters and Optimization
Successful SNAr reactions hinge on the careful selection and control of several parameters.
| Parameter | Influence on the Reaction | Recommendations & Considerations |
| Solvent | The polarity and protic nature of the solvent can significantly affect reaction rates.[16][17][18] Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they can solvate the charged intermediate without strongly solvating the nucleophile.[19] | For sluggish reactions, high-boiling point polar aprotic solvents are often effective.[19] In some cases, greener solvents like ethanol or even water can be employed, particularly with more reactive substrates.[20][21] |
| Base | A base is often required to neutralize the HCl generated during the reaction and can also deprotonate the morpholine, increasing its nucleophilicity.[22] | Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Stronger, non-nucleophilic organic bases like DBU or sodium tert-butoxide can be used for less reactive systems. The choice of base is critical and should be tailored to the specific reaction.[22] |
| Temperature | Higher temperatures generally increase the reaction rate by providing the necessary activation energy.[23] | For unactivated substrates, temperatures up to 300 °C in a continuous-flow reactor may be necessary.[19][24] Microwave heating can be a valuable tool for rapidly achieving and maintaining high temperatures.[23] |
| Catalysis | For unreactive chloropyridines, particularly 3-chloropyridine, transition metal catalysis is often necessary.[25] | The Buchwald-Hartwig amination using a palladium catalyst and a suitable ligand is a highly effective method.[14][15] Copper-catalyzed Ullmann-type couplings can also be an alternative.[26] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient temperature; Inappropriate solvent or base; Low reactivity of the chloropyridine isomer. | Increase the reaction temperature. Consider using a higher-boiling point solvent. Switch to a stronger base. For 3-chloropyridine, consider a palladium-catalyzed approach. |
| Formation of Side Products | Reaction temperature too high or reaction time too long; Competing side reactions. | Optimize the reaction temperature and time. Monitor the reaction closely to stop it upon completion of the desired transformation. |
| Difficulty in Product Isolation | Emulsion formation during work-up; Product is highly water-soluble. | Add brine to the aqueous layer to break emulsions. Use a continuous liquid-liquid extractor for water-soluble products. |
Conclusion
The nucleophilic aromatic substitution of morpholine on chloropyridines is a cornerstone reaction for the synthesis of a vital class of compounds in drug discovery. A thorough understanding of the underlying mechanism, particularly the factors influencing regioselectivity, is paramount for successful execution. By carefully selecting the appropriate reaction conditions—solvent, base, and temperature—and considering alternative catalytic methods for less reactive isomers, researchers can efficiently access a diverse range of morpholinopyridine derivatives. The protocols and insights provided in this guide serve as a robust starting point for the practical application and optimization of this important transformation.
References
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. zenodo.org [zenodo.org]
- 22. benchchem.com [benchchem.com]
- 23. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 25. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Strategic Utility of 4-(2-Chloropyridin-3-yl)morpholine in Contemporary Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge in the architecture of successful therapeutic agents. These "privileged structures" possess inherent properties that facilitate favorable interactions with biological targets and bestow advantageous pharmacokinetic profiles. 4-(2-Chloropyridin-3-yl)morpholine stands as a prime exemplar of such a scaffold, merging the electronic characteristics of a chloropyridine ring with the beneficial physicochemical attributes of a morpholine moiety.
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a common feature in a multitude of approved drugs.[1] Its presence often enhances aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, thereby improving the overall drug-like properties of a molecule.[1] When coupled with a 2-chloropyridine ring, this intermediate becomes a versatile building block for the synthesis of a diverse array of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The chlorine atom at the 2-position of the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of additional molecular complexity. This guide provides a detailed exploration of the synthesis and application of this compound as a key intermediate for researchers and scientists in the field of drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization. The following tables summarize its key physicochemical data and expected spectroscopic characteristics.
| Property | Value |
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol [1] |
| CAS Number | 54231-44-6[1] |
| Appearance | Light brown solid |
| Purity (typical) | ≥95%[1] |
Table 1: Physicochemical Properties of this compound
| Technique | Expected Characteristics |
| ¹H NMR | Pyridine H-6: ~8.1 ppm (dd), Pyridine H-5: ~7.5 ppm (dd), Pyridine H-4: ~7.1 ppm (dd), Morpholine (-O-CH₂-): ~3.8 ppm (t), Morpholine (-N-CH₂-): ~3.1 ppm (t)[1] |
| ¹³C NMR | Pyridine C-2: ~155 ppm, Pyridine C-3: ~140 ppm, Pyridine C-6: ~148 ppm, Pyridine C-5: ~128 ppm, Pyridine C-4: ~122 ppm, Morpholine (-O-CH₂-): ~67 ppm, Morpholine (-N-CH₂-): ~52 ppm |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 198. Isotopic peak (M+2) at m/z 200 due to ³⁷Cl.[1] |
| FT-IR (cm⁻¹) | ~3100-3000 (Aromatic C-H Stretch), ~2960-2850 (Aliphatic C-H Stretch), ~1600-1400 (C=C and C=N Stretch), ~1115-1070 (C-O-C Stretch), ~800-600 (C-Cl Stretch)[1] |
Table 2: Expected Spectroscopic Data for this compound. Note: The NMR data is predicted and should be confirmed by experimental analysis.
Synthesis of this compound: A Detailed Protocol
The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This protocol details a reliable method for its preparation from commercially available starting materials.
Reaction Scheme
Figure 1: Synthesis of this compound via SₙAr.
Experimental Protocol
Materials:
-
2,3-Dichloropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloropyridine (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous DMF.
-
Addition of Nucleophile: Add morpholine (1.2 eq.) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a light brown solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with the expected values in Table 2.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is excellent for SₙAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex, thereby increasing the reaction rate.
-
Base: Potassium carbonate acts as a base to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction, as the aromatic ring is relatively electron-rich.
-
Inert Atmosphere: While not always strictly necessary for this reaction, an inert atmosphere is good practice to prevent any potential side reactions with atmospheric moisture or oxygen, especially when working with anhydrous solvents.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound as a chemical intermediate is realized in its application in palladium-catalyzed cross-coupling reactions. The chlorine atom at the 2-position of the pyridine ring serves as an excellent electrophilic partner in reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In this protocol, this compound is coupled with an arylboronic acid to generate a 2-aryl-3-morpholinopyridine derivative, a scaffold present in many biologically active molecules, including PI3K inhibitors.
Figure 2: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor vials or standard reflux setup
-
Inert gas (argon or nitrogen)
Procedure:
-
Reaction Setup: To a microwave reactor vial or a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water to the vial.
-
Degassing: Displace the air in the vial with an inert atmosphere by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C for 15-30 minutes in a microwave reactor, or reflux for 4-12 hours with conventional heating. Monitor the reaction by TLC.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-morpholinopyridine.
Expert Insights:
-
The choice of palladium catalyst and ligand can be critical for the success of the reaction, especially with challenging substrates. Other catalysts such as Pd(dppf)Cl₂ may also be effective.
-
The base is crucial for the transmetalation step of the catalytic cycle. Other bases like cesium carbonate or potassium phosphate can also be used.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This protocol describes the coupling of this compound with a primary or secondary amine to yield a 2-amino-3-morpholinopyridine derivative.
Figure 3: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq.) and XPhos (0.03 eq.) to a Schlenk tube. Add anhydrous toluene and stir for 10 minutes.
-
Reaction Setup: To the catalyst mixture, add this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 4-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and quench with water. Extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the crude product by column chromatography on silica gel.
Trustworthiness Through Self-Validation:
For each of the protocols described above, the successful synthesis of the desired product should be validated by a combination of techniques. TLC should be used to monitor the consumption of starting materials and the formation of the product. The final, purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The obtained data should be in agreement with the expected values for the target molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety and Handling
As with all laboratory chemicals, this compound and its precursors and reaction products should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and chemical-resistant gloves when handling these compounds.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of complex organic molecules for drug discovery. Its straightforward synthesis and the reactivity of the 2-chloro substituent in palladium-catalyzed cross-coupling reactions make it an attractive building block for the creation of diverse chemical libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important chemical intermediate in their pursuit of novel therapeutic agents.
References
Application Notes & Protocols: Strategic Derivatization of 4-(2-Chloropyridin-3-yl)morpholine for Medicinal Chemistry
Introduction: The Strategic Value of the 4-(2-Chloropyridin-3-yl)morpholine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. The this compound scaffold has emerged as a molecule of significant interest. This structure synergistically combines two key pharmacophoric elements: the versatile morpholine ring and a reactive 2-chloropyridine core.
The morpholine moiety is widely recognized as a "privileged pharmacophore".[1] Its presence in a molecule often confers favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a lower tendency for off-target toxicity.[2] The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[1] Conversely, the 2-chloropyridine ring serves as a versatile chemical handle for molecular elaboration. The chlorine atom at the C2 position is an excellent leaving group, poised for a variety of derivatization reactions, enabling the systematic exploration of chemical space to optimize biological activity and drug-like properties.[3]
This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound, focusing on two of the most powerful and widely employed transformations in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Core Reactivity: Understanding the 2-Chloropyridine Moiety
The reactivity of the this compound scaffold is dominated by the electronic characteristics of the 2-chloropyridine ring. The electronegative nitrogen atom within the aromatic ring acts as an electron sink, withdrawing electron density from the ring carbons. This effect is most pronounced at the α (C2 and C6) and γ (C4) positions, rendering them electrophilic and thus susceptible to attack by nucleophiles. The chlorine atom at the C2 position is therefore highly activated towards displacement.
This inherent reactivity allows for two primary avenues of derivatization, which will be the focus of this guide:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by a variety of nucleophiles (N-, O-, S-based).
-
Metal-Catalyzed Cross-Coupling: Formation of new carbon-carbon and carbon-heteroatom bonds, most commonly via Suzuki-Miyaura or Buchwald-Hartwig reactions.
The choice between these pathways depends on the desired final compound and the nature of the coupling partner.
Part 1: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing a wide range of functional groups by displacing the C2-chloride. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[4] The electron-withdrawing nature of the pyridine nitrogen stabilizes this intermediate, facilitating the reaction.[5]
While 2-fluoropyridines are often more reactive in SNAr reactions than their chloro-counterparts, 2-chloropyridines are widely used due to their commercial availability and sufficient reactivity, which can often be enhanced by heating.[6][7]
Workflow for SNAr Derivatization
Caption: General workflow for SNAr derivatization.
Protocol 1.1: Amination with Primary/Secondary Amines
This protocol describes the synthesis of 2-amino-pyridine derivatives, a common motif in pharmacologically active compounds.
Materials:
-
This compound
-
Amine of interest (e.g., benzylamine, piperidine) (1.2 - 2.0 eq.)
-
Base: Potassium carbonate (K₂CO₃) or Caesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., microwave vial or sealed tube)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the amine (1.2 eq.), and the base (2.0 eq.).
-
Add the anhydrous solvent (to make a 0.1-0.5 M solution) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Seal the vessel and heat the reaction mixture to 100-140 °C. The reaction is often complete within 2-12 hours. For microwave-assisted synthesis, typical conditions are 150 °C for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-pyridine derivative.
Protocol 1.2: O-Arylation with Phenols
This protocol outlines the synthesis of 2-phenoxy-pyridine ethers.
Materials:
-
This compound
-
Phenol of interest (1.1 - 1.5 eq.)
-
Base: Potassium carbonate (K₂CO₃) or Caesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a reaction vessel, dissolve the phenol (1.1 eq.) in the solvent.
-
Add the base (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction to 120-160 °C and stir for 4-24 hours until completion, as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature, pour into ice-water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain the target ether.
| Nucleophile Type | Typical Base | Solvent | Temperature (°C) | Notes |
| Aliphatic/Aromatic Amines | K₂CO₃, Cs₂CO₃, DIPEA | DMF, DMSO | 100 - 150 | Microwave heating can significantly reduce reaction times. |
| Phenols/Alcohols | K₂CO₃, Cs₂CO₃, NaH | DMF, NMP | 120 - 160 | Pre-formation of the alkoxide/phenoxide is often beneficial. |
| Thiols | K₂CO₃, NaH | DMF, THF | 80 - 120 | Reactions are often faster than with O-nucleophiles. |
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency.[8] While aryl bromides are generally more reactive, advancements in catalyst systems have made the use of more stable and cost-effective aryl chlorides, like our scaffold, routine.[8]
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples the 2-chloropyridine with an organoboron reagent (boronic acid or ester) to form a biaryl or alkyl-aryl structure. This is one of the most widely used reactions in pharmaceutical development.[9]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 eq.)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a similar modern catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos) (1-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq.)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Add the solvent system under an inert atmosphere.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes or by using a freeze-pump-thaw cycle.
-
Heat the reaction mixture to 80-110 °C for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent or ethyl acetate.
-
Concentrate the filtrate. Add water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2.2: Nickel-Catalyzed Cross-Electrophile Coupling
An alternative to traditional cross-coupling methods that require organometallic reagents is the nickel-catalyzed cross-electrophile coupling. This approach couples two different electrophiles, such as our 2-chloropyridine and an alkyl bromide, offering a distinct and complementary synthetic route.[10] This method is particularly useful for introducing alkyl chains.[11]
Materials:
-
This compound
-
Alkyl bromide (e.g., 1-bromobutane) (1.5 - 2.0 eq.)
-
Nickel Catalyst: Nickel(II) chloride (NiCl₂) or a pre-catalyst
-
Ligand: Bathophenanthroline or similar bipyridine-type ligand (10-20 mol%)
-
Reducing Agent: Zinc (Zn) or Manganese (Mn) powder (2.0 - 3.0 eq.)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
To a glovebox or under a strictly inert atmosphere, add the nickel catalyst (5-10 mol%), the ligand (10-20 mol%), and the reducing agent (2.0 eq.) to a dry reaction vessel.
-
Add anhydrous DMF, followed by this compound (1.0 eq.) and the alkyl bromide (1.5 eq.).
-
Seal the vessel and stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃/XPhos, RuPhos | NaOt-Bu, K₂CO₃ | Toluene, Dioxane |
| Ni Cross-Electrophile | Alkyl Halides | NiCl₂/Bathophenanthroline | (Reducing agent: Zn, Mn) | DMF |
Conclusion and Outlook
The this compound scaffold represents a highly valuable starting point for medicinal chemistry campaigns. Its facile derivatization at the C2 position via robust and well-understood synthetic methodologies like Nucleophilic Aromatic Substitution and metal-catalyzed cross-coupling allows for the rapid generation of diverse compound libraries. The protocols and data presented in this guide offer researchers, scientists, and drug development professionals a solid foundation for exploring the chemical space around this promising core, paving the way for the discovery of next-generation therapeutics.
References
- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
Application Note: The Strategic Integration of 4-(2-Chloropyridin-3-yl)morpholine in the Synthesis of Potent and Selective Kinase Inhibitors
Introduction: The Morpholine Moiety as a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, protein kinase inhibitors represent a cornerstone of precision medicine. Within this domain, certain chemical structures, or "scaffolds," appear with remarkable frequency due to their favorable physicochemical properties and their ability to form key interactions with biological targets. The morpholine ring is a quintessential example of such a "privileged scaffold".[1] Its inclusion in a drug candidate often confers significant advantages, including enhanced aqueous solubility, improved metabolic stability, and a rigid conformational structure that can optimally orient other pharmacophoric elements for target binding.[1][2]
This guide focuses on a particularly versatile building block: 4-(2-chloropyridin-3-yl)morpholine . This intermediate strategically combines the beneficial properties of the morpholine ring with the synthetic utility of a 2-chloropyridine. The chlorine atom serves as a versatile chemical handle for elaboration, most commonly through transition-metal-catalyzed cross-coupling reactions, while the morpholine and pyridine rings play crucial roles in binding to the kinase active site. We will explore the rationale behind its use, provide detailed synthetic protocols, and illustrate its application in the construction of inhibitors targeting critical cancer-related kinases such as those in the PI3K/mTOR and ATR pathways.
Rationale for Use: Decoding the Structure-Activity Relationship (SAR)
The efficacy of this compound as a precursor for kinase inhibitors is not accidental; it is rooted in the distinct roles of its constituent parts.
The Morpholine Ring: The Anchor to the Hinge
The morpholine moiety is a key pharmacophore that frequently interacts with the ATP-binding site of kinases.[1][3] Its primary contributions include:
-
Hydrogen Bonding: The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor. This feature is critical for anchoring the inhibitor to the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction, often with the backbone amide of a conserved valine residue, is a hallmark of many potent ATP-competitive inhibitors.[2][4][5]
-
Physicochemical Properties: The polarity of the morpholine ring generally improves the aqueous solubility of the final compound, a crucial parameter for oral bioavailability. Its saturated, heterocyclic nature also tends to increase metabolic stability compared to more labile functional groups.[1]
-
Structural Rigidity: The chair-like conformation of the morpholine ring acts as a rigid scaffold, reducing the entropic penalty upon binding and helping to position adjacent substituents for optimal interactions with the protein target.[1]
The 2-Chloropyridine Unit: The Gateway for Elaboration
While the morpholine provides the anchor, the 2-chloropyridine unit offers the synthetic flexibility required for potency and selectivity optimization.
-
Reactive Handle: The chlorine atom at the 2-position of the pyridine ring is activated towards both nucleophilic aromatic substitution and, more importantly, a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[6][7][8] This allows for the systematic introduction of diverse aryl or heteroaryl groups to probe different regions of the ATP-binding pocket, which is fundamental to refining the structure-activity relationship (SAR).
-
Secondary Interactions: The pyridine ring nitrogen can act as an additional hydrogen bond acceptor, while the aromatic system can engage in favorable π-stacking interactions with aromatic residues (e.g., phenylalanine) in the active site.[9]
This dual-functionality makes this compound an ideal starting point for library synthesis and lead optimization campaigns targeting various kinase families.
Application in Key Signaling Pathways
The utility of this scaffold is evident in the development of inhibitors for signaling pathways frequently dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[1][10] Many potent inhibitors of PI3K and/or mTOR incorporate a morpholine-substituted heterocycle, such as a pyrimidine or triazine core.[2][11] The this compound building block can be readily incorporated into synthetic routes that build these complex molecules, where the morpholine moiety secures the hinge interaction and the rest of the molecule extends into other pockets to achieve isoform selectivity.
The ATR Kinase and DNA Damage Response (DDR)
Ataxia telangiectasia mutated and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a pathway critical for maintaining genomic integrity.[12] Inhibiting ATR is a promising therapeutic strategy, particularly in cancers with existing defects in other DDR pathways (a concept known as synthetic lethality). Potent and selective ATR inhibitors, such as AZ20, have been developed using a morpholine-substituted pyrimidine core, demonstrating the scaffold's applicability beyond the PI3K family.[13][14]
Experimental Protocols
The following protocols provide a validated, two-step workflow for the synthesis of a representative kinase inhibitor scaffold utilizing this compound as the key intermediate.
Protocol 1: Synthesis of this compound (Intermediate 1)
This procedure describes the nucleophilic aromatic substitution of 2,3-dichloropyridine with morpholine. The reaction is regioselective for the more activated 2-position.
Reaction Scheme:
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Role |
|---|---|---|---|---|
| 2,3-Dichloropyridine | 147.99 | 5.00 g | 33.8 | Starting Material |
| Morpholine | 87.12 | 4.42 mL | 50.7 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.00 g | 50.7 | Base |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | Solvent |
| Ethyl Acetate | - | As needed | - | Extraction Solvent |
| Brine | - | As needed | - | Washing Agent |
| Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying Agent |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyridine (5.00 g, 33.8 mmol), potassium carbonate (7.00 g, 50.7 mmol), and N,N-Dimethylformamide (50 mL).
-
Add morpholine (4.42 mL, 50.7 mmol) to the suspension dropwise at room temperature.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield This compound (Intermediate 1) as a pale yellow solid.[3]
Self-Validation Checkpoint: The expected product has a molecular weight of 198.65 g/mol . Characterization by ¹H NMR should show characteristic peaks for both the pyridine and morpholine protons, and mass spectrometry should confirm the [M+H]⁺ ion at ~199.6.
Protocol 2: Suzuki Coupling for Kinase Inhibitor Scaffold Synthesis
This protocol demonstrates the utility of Intermediate 1 by coupling it with an indole-4-boronic acid pinacol ester, a common fragment in ATR and mTOR inhibitors, to form a representative kinase inhibitor core structure.[7][13]
Reaction Scheme:
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Role |
|---|---|---|---|---|
| Intermediate 1 | 198.65 | 1.00 g | 5.03 | Starting Material |
| 1-(tert-Butoxycarbonyl)indole-4-boronic acid pinacol ester | 359.23 | 2.17 g | 6.04 | Coupling Partner |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 816.64 | 205 mg | 0.25 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.59 g | 15.0 | Base |
| 1,4-Dioxane | - | 30 mL | - | Solvent |
| Water | - | 10 mL | - | Solvent |
Step-by-Step Procedure:
-
To a 100 mL Schlenk flask, add Intermediate 1 (1.00 g, 5.03 mmol), 1-(Boc)-indole-4-boronic acid pinacol ester (2.17 g, 6.04 mmol), and sodium carbonate (1.59 g, 15.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add degassed 1,4-dioxane (30 mL) and degassed water (10 mL) via syringe.
-
Add the PdCl₂(dppf)-CH₂Cl₂ adduct (205 mg, 0.25 mmol, 5 mol%) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 6-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with 100 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: 10-30% ethyl acetate in hexanes) to afford the Boc-protected final product.
-
(Optional Deprotection) Dissolve the purified intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) and stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the final inhibitor core as a TFA salt.
Data and Expected Outcomes
The successful synthesis and application of this scaffold should yield compounds with potent activity against their target kinases.
Table 3: Representative Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Notes |
|---|---|---|---|
| AZ20 [13] | ATR | 5 | Highly selective against other PIKK family kinases. |
| GDC-0941 | PI3Kα | 3 | Pan-PI3K inhibitor with activity across isoforms. |
| Compound 15e [15] | PI3Kα | 2.0 | Selective for p110α over other PI3K isoforms. |
| Hypothetical Product | ATR | 15 | Demonstrates potent, on-target activity. |
Note: Data for AZ20, GDC-0941, and Compound 15e are from published literature and are provided for context. The hypothetical product data is illustrative.
Conclusion
The this compound building block is a powerful and versatile tool in the medicinal chemist's arsenal for the development of kinase inhibitors. It provides a reliable anchor for hinge-binding via its morpholine ring while offering a synthetically tractable handle for SAR exploration through its 2-chloropyridine moiety. The protocols outlined herein provide a robust and reproducible pathway for accessing this key intermediate and incorporating it into more complex molecular architectures targeting critical nodes in cancer signaling pathways. As the demand for more potent and selective targeted therapies continues to grow, the strategic use of such well-designed building blocks will remain essential to the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theraindx.com [theraindx.com]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antibacterial Activity Evaluation of 2-Chloro-3-morpholinopyridine Analogues
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Consequently, the discovery and development of new chemical entities with potent antibacterial activity are of paramount importance. Heterocyclic compounds, particularly those containing pyridine and morpholine scaffolds, have emerged as a promising area of research in medicinal chemistry. Pyridine derivatives are known for their diverse pharmacological activities, including antimicrobial properties.[1][2][3] The morpholine moiety is often incorporated into drug candidates to enhance their biological activity and pharmacokinetic properties.[4][5] The combination of these two pharmacophores in 2-chloro-3-morpholinopyridine analogues suggests a potential for novel antibacterial agents.
This guide provides a comprehensive overview of the essential protocols for evaluating the in vitro antibacterial activity of 2-chloro-3-morpholinopyridine analogues. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and explaining the scientific rationale behind each experimental choice.
Part 1: Foundational Antibacterial Susceptibility Testing
The initial assessment of a compound's antibacterial potential hinges on determining its minimum inhibitory concentration (MIC) and, subsequently, its minimum bactericidal concentration (MBC). These two parameters provide fundamental insights into whether a compound inhibits bacterial growth (bacteriostatic) or kills the bacteria (bactericidal).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[6] This assay is a cornerstone of antimicrobial susceptibility testing and serves as the primary screening method to quantify the potency of new compounds.[7]
The broth microdilution method is a widely accepted and standardized technique for MIC determination.[8][9] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth (turbidity) after incubation allows for the determination of the MIC value.
Materials:
-
2-chloro-3-morpholinopyridine analogues (test compounds)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth media[10][11]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., ciprofloxacin, linezolid)
-
Solvent for dissolving test compounds (e.g., DMSO)
Step-by-Step Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the 2-chloro-3-morpholinopyridine analogues in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[12]
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (appropriately diluted in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[12]
-
Well 11 will serve as the growth control (inoculum without test compound), and well 12 will be the sterility control (MHB only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.[6][12] The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| Analogue 1 | S. aureus ATCC 29213 | 16 |
| Analogue 1 | E. coli ATCC 25922 | 64 |
| Analogue 2 | S. aureus ATCC 29213 | 8 |
| Analogue 2 | E. coli ATCC 25922 | >128 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 |
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This assay is a crucial follow-up to the MIC test to determine if a compound has a bactericidal or bacteriostatic effect.
The MBC is determined by sub-culturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in CFU/mL is achieved compared to the initial inoculum count.[10]
Materials:
-
Results from the completed MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and pipettor
Step-by-Step Procedure:
-
Sub-culturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), plate a 10-100 µL aliquot onto a sterile MHA plate.[12]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12]
Data Interpretation:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.[12]
-
Bacteriostatic: If the MBC is greater than four times the MIC, the compound is considered bacteriostatic.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Analogue 1 | S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Analogue 2 | S. aureus ATCC 29213 | 8 | >128 | >16 | Bacteriostatic |
Part 2: Visualizing the Experimental Workflows
To ensure clarity and reproducibility, the following diagrams illustrate the workflows for the MIC and MBC assays.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 8. protocols.io [protocols.io]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes & Protocols for Anticancer Screening of Novel 4-(2-Chloropyridin-3-yl)morpholine Derivatives
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Rationale for Investigating 4-(2-Chloropyridin-3-yl)morpholine Derivatives in Oncology
The pursuit of novel small molecules with potent and selective anticancer activity is a cornerstone of modern oncology research. The this compound scaffold represents a promising area of investigation. This structure combines two key pharmacophores: the morpholine ring and a chloropyridine moiety. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[1] Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including anticancer effects.[1][2] The chloropyridine group, a halogenated heterocycle, can enhance binding affinities to biological targets and is a feature of several compounds with established bioactivity.[2]
This guide provides a comprehensive framework for the preclinical in vitro and in vivo screening of novel this compound derivatives. The protocols detailed herein are designed to first establish the cytotoxic potential of these compounds against cancer cell lines and then to elucidate their underlying mechanisms of action, a critical step in the drug discovery pipeline.[3][4]
Part 1: Initial In Vitro Efficacy Assessment
The initial phase of screening aims to determine the cytotoxic and antiproliferative effects of the novel compounds on a panel of cancer cell lines. This is a crucial step to identify lead candidates for further development.[5][6]
Cell Viability and Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product.[7][9] The intensity of the purple color is directly proportional to the number of living cells.[9]
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the this compound derivatives in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 hours (or a desired time point) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
The IC₅₀ values for a series of hypothetical derivatives can be summarized for easy comparison across different cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
| Derivative A | MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.5 | |
| HepG2 | Hepatocellular Carcinoma | 8.9 | |
| Derivative B | MCF-7 | Breast Adenocarcinoma | 5.8 |
| A549 | Lung Carcinoma | 9.1 | |
| HepG2 | Hepatocellular Carcinoma | 3.2 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.8 |
| (Control) | A549 | Lung Carcinoma | 1.1 |
| HepG2 | Hepatocellular Carcinoma | 0.5 |
Part 2: Elucidating the Mechanism of Action
Once cytotoxic activity is confirmed, the next logical step is to investigate how these compounds induce cell death. Key cellular processes to examine are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis is a critical mechanism for eliminating damaged or cancerous cells.[10] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[11][13] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[14] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[14]
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS) and centrifuge.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution (100 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Use appropriate controls to set compensation and quadrants.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[15] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA in the cell.[17]
-
Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[18]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.[18] This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[16]
Part 3: Investigating Potential Molecular Targets & Pathways
Elucidating the molecular mechanism of action is crucial for rational drug development. Based on the functions of many anticancer agents, two key pathways are often implicated: the PI3K/Akt/mTOR signaling pathway, which governs cell survival and proliferation, and the Bcl-2 family of proteins, which are central regulators of apoptosis.[19][20]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[20][21][22] Therefore, it is a prime target for anticancer therapeutics.[20] Inhibition of this pathway by a novel compound would be a significant finding.
Caption: The PI3K/Akt/mTOR signaling pathway in cell survival and proliferation.
The Role of Bcl-2 Family Proteins in Apoptosis
The Bcl-2 family of proteins are critical regulators of the intrinsic (mitochondrial) pathway of apoptosis.[10][19][23] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members determines the cell's fate.[19][24] Anti-apoptotic proteins prevent the release of mitochondrial factors like cytochrome c, whereas pro-apoptotic members promote it, leading to caspase activation and cell death.[10] Many anticancer drugs function by shifting this balance towards apoptosis.
Caption: Regulation of apoptosis by Bcl-2 family proteins.
Part 4: In Vivo Efficacy Assessment
Promising candidates from in vitro screening must be evaluated in a living organism to assess their therapeutic potential and toxicity.[6] Human tumor xenograft models in immunodeficient mice are a standard and essential tool for the preclinical evaluation of novel anticancer agents.[25][26][27]
Human Tumor Xenograft Models
In a cell line-derived xenograft (CDX) model, human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), where they grow to form solid tumors.[28][29] This allows for the evaluation of a compound's ability to inhibit tumor growth in vivo.
-
Cell Preparation: Culture the selected human cancer cell line in vitro. Harvest cells during the exponential growth phase and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to support initial tumor formation.
-
Implantation: Subcutaneously inject a specific number of cells (typically 1 x 10⁶ to 1 x 10⁷) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Monitor the health and body weight of the mice regularly.
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into control and treatment groups. Administer the this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle solution.
-
Efficacy Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[26] Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include analysis of biomarkers in the tumor tissue.
Conclusion
This document provides a structured and comprehensive guide for the preclinical anticancer screening of novel this compound derivatives. By systematically evaluating cytotoxicity, elucidating the mechanism of action through apoptosis and cell cycle analysis, and finally confirming efficacy in in vivo models, researchers can effectively identify and advance promising new therapeutic candidates for the treatment of cancer.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. noblelifesci.com [noblelifesci.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 19. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 20. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. karger.com [karger.com]
- 27. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 28. blog.crownbio.com [blog.crownbio.com]
- 29. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 2-Chloro-3-morpholinopyridine
Introduction: Unveiling the Cytotoxic Potential of a Novel Pyridine Derivative
2-Chloro-3-morpholinopyridine is a synthetic compound featuring a pyridine ring, a known pharmacophore present in numerous therapeutic agents. The introduction of a chlorine atom and a morpholine group to the pyridine scaffold suggests the potential for significant biological activity. Pyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer properties.[1][2] The cytotoxic evaluation of 2-chloro-3-morpholinopyridine is a critical first step in elucidating its potential as a therapeutic agent or understanding its toxicological profile.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the in vitro cytotoxicity of 2-chloro-3-morpholinopyridine. The protocols herein are designed to be robust and self-validating, integrating established methodologies with critical insights into the nuances of cytotoxicity testing for pyridine-based compounds. We will delve into the rationale behind experimental choices, ensuring a thorough and scientifically sound investigation.
I. Foundational Concepts in Cytotoxicity Assessment
Before embarking on the experimental protocols, it is crucial to grasp the fundamental principles of cytotoxicity and the importance of a multi-assay approach. Cytotoxicity refers to the quality of being toxic to cells. This can manifest through various mechanisms, including:
-
Necrosis: A form of cell injury that results in the premature death of cells in living tissue by autolysis. It is often characterized by the loss of membrane integrity.
-
Apoptosis: A programmed and regulated process of cell death that plays a crucial role in development and tissue homeostasis.
-
Inhibition of Cell Proliferation: The compound may not directly kill the cells but may prevent them from dividing, a process known as cytostasis.
Given these diverse mechanisms, a single assay is often insufficient to capture the full cytotoxic profile of a compound. Therefore, we advocate for a multi-parametric approach, employing assays that probe different aspects of cell health.
II. Pre-experimental Considerations: Setting the Stage for Success
A successful cytotoxicity assessment begins with careful planning and preparation.
A. Compound Handling and Preparation
2-Chloro-3-morpholinopyridine, like many chlorinated organic compounds, requires careful handling. While specific safety data for this novel compound is unavailable, related structures such as 2-chloropyridine are known to be irritants and toxic upon ingestion.[3]
-
Safety Precautions: Always handle the compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]
-
Solubility Testing: Determine the solubility of 2-chloro-3-morpholinopyridine in various solvents to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for in vitro assays. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
B. Cell Line Selection: The Biological Context
The choice of cell line is paramount and should be guided by the research question.
-
Cancer Cell Lines: For anticancer screening, a panel of human cancer cell lines from different tissues of origin is recommended. Commonly used cell lines for screening pyridine derivatives include:
-
HepG2 (Hepatocellular Carcinoma): This cell line is metabolically active, expressing a range of cytochrome P450 enzymes, which is crucial for assessing the role of metabolic activation in cytotoxicity.[6]
-
MCF-7 (Breast Adenocarcinoma): A well-characterized breast cancer cell line.[1]
-
Caco-2 (Colorectal Adenocarcinoma): Often used as a model for the intestinal barrier.[7]
-
SGC-7901 (Gastric Cancer): Has been used to evaluate other 2-chloro-pyridine derivatives.[8]
-
-
Normal (Non-cancerous) Cell Lines: To assess the selectivity of the compound, it is essential to include a non-cancerous cell line, such as:
-
MRC-5 (Human Fetal Lung Fibroblast): A common normal cell line used for comparison.[9]
-
Primary Cells: If available, primary cells relevant to the intended therapeutic area can provide more physiologically relevant data.
-
C. Cell Culture and Maintenance
Maintain the selected cell lines according to the supplier's recommendations. Standard sterile cell culture techniques are essential to prevent contamination. Regularly monitor the cells for proper morphology and growth characteristics.
III. Core Cytotoxicity Assays: A Multi-pronged Approach
We will detail three complementary assays to provide a comprehensive picture of the cytotoxic effects of 2-chloro-3-morpholinopyridine.
A. Cell Viability Assessment: The MTT/XTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. A similar assay, the XTT assay, produces a water-soluble formazan, simplifying the procedure.
Protocol: MTT Assay
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-chloro-3-morpholinopyridine from the stock solution in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
B. Cell Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells with compromised plasma membranes.
Protocol: LDH Assay
-
Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay (steps 1-3).
-
LDH Measurement: After the incubation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control of fully lysed cells.
C. Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with 2-chloro-3-morpholinopyridine at concentrations around the IC₅₀ value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with a commercial Annexin V/PI apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
IV. Investigating the Role of Metabolic Activation
Pyridine rings can undergo metabolic activation by cytochrome P450 enzymes, potentially leading to the formation of more toxic metabolites.[11][12]
Protocol: Cytotoxicity Assay with S9 Fraction
-
Cell Line Selection: Use a cell line with low intrinsic metabolic activity.
-
S9 Mix Preparation: Prepare an S9 mix containing liver S9 fraction (from rat, mouse, or human) and an NADPH-generating system.
-
Assay Procedure: Perform a standard cytotoxicity assay (e.g., MTT) with the addition of the S9 mix to the treatment medium.
-
Data Comparison: Compare the cytotoxicity of 2-chloro-3-morpholinopyridine in the presence and absence of the S9 mix. A significant increase in cytotoxicity in the presence of the S9 mix suggests that metabolic activation contributes to the compound's toxicity.
V. Data Presentation and Interpretation
Table 1: Summary of Cytotoxicity Data for 2-Chloro-3-morpholinopyridine
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) ± SD |
| HepG2 | MTT | 48 | [Insert Data] |
| MCF-7 | MTT | 48 | [Insert Data] |
| Caco-2 | MTT | 48 | [Insert Data] |
| MRC-5 | MTT | 48 | [Insert Data] |
| HepG2 | LDH | 48 | [Insert Data] |
Diagrams
Caption: Experimental workflow for assessing the cytotoxicity of 2-chloro-3-morpholinopyridine.
Caption: Decision tree for the cytotoxic evaluation of a novel compound.
VI. Conclusion and Future Directions
These application notes provide a robust starting point for the cytotoxic evaluation of 2-chloro-3-morpholinopyridine. By employing a multi-assay approach that considers cell viability, membrane integrity, apoptosis, and metabolic activation, researchers can obtain a comprehensive understanding of the compound's cellular effects. The results from these studies will be instrumental in guiding future research, including in vivo efficacy and toxicity studies, and ultimately in determining the therapeutic potential of this novel pyridine derivative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Mediating role of metabolic activation in in vitro cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-(2-Chloropyridin-3-yl)morpholine in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[4][5] These fragment hits serve as high-quality starting points that can be chemically elaborated into potent, drug-like candidates with superior physicochemical properties.[6][7] This approach allows for a more thorough exploration of chemical space and has proven particularly effective for challenging targets, including protein-protein interactions.[2][6]
This guide focuses on a specific, strategically designed fragment: 4-(2-Chloropyridin-3-yl)morpholine . We will explore the rationale behind its design, its application in a typical FBDD workflow, and provide detailed protocols for its screening, validation, and elaboration. This molecule is an exemplary tool for FBDD, incorporating features that facilitate both initial binding detection and subsequent synthetic optimization.
Section 1: The Fragment - this compound
The selection of fragments is critical to the success of an FBDD campaign.[5] this compound has been chosen for its advantageous structural and chemical properties.
1.1 Physicochemical Properties & Rationale
The fragment's properties align well with the widely accepted "Rule of Three," a guideline for selecting high-quality fragments.[4]
| Property | Value | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight | 198.65 g/mol [8][9] | ≤ 300 Da | Ensures low complexity, allowing for a more efficient sampling of chemical space and providing ample room for optimization without excessive molecular weight gain.[4] |
| cLogP | ~1.5 - 2.0 (estimated) | ≤ 3 | Maintains adequate solubility for biophysical screening at high concentrations and avoids non-specific binding often associated with overly lipophilic compounds. |
| Hydrogen Bond Donors | 0 | ≤ 3 | Simplicity in initial interactions; hydrogen bonding potential can be strategically added during optimization. |
| Hydrogen Bond Acceptors | 3 (N in morpholine, O in morpholine, N in pyridine) | ≤ 3 | Provides multiple potential points for forming key interactions with the protein target. |
| Rotatable Bonds | 2 | Low | A degree of conformational rigidity helps reduce the entropic penalty upon binding. |
1.2 Key Structural Features: A Tale of Two Moieties
The power of this fragment lies in the combination of its two core components:
-
The Morpholine Ring: This moiety is a well-established pharmacophore in medicinal chemistry, frequently found in approved drugs.[8][10][11] Its inclusion confers several benefits, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic properties.[11] The nitrogen and oxygen atoms can act as hydrogen bond acceptors, anchoring the fragment in a binding pocket.
-
The 2-Chloropyridine Ring: This component provides a critical "vector" for synthetic elaboration. The chlorine atom at the 2-position is a versatile chemical handle, readily participating in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[12] This allows medicinal chemists to "grow" the fragment by strategically adding new chemical groups that can form additional interactions with the target, thereby increasing potency.[7][12]
Section 2: The FBDD Experimental Workflow
A successful FBDD campaign employs a cascade of biophysical techniques to identify, validate, and characterize fragment hits.[13][14] This multi-step process ensures that hits are genuine binders and provides the essential structural information needed for optimization.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Section 3: Detailed Experimental Protocols
The following protocols outline a robust workflow for screening and validating this compound against a purified protein target.
Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay (TSA), is a rapid, high-throughput method for identifying fragments that bind to and stabilize a target protein.[15][16][17] Ligand binding increases the protein's melting temperature (Tm), and this shift (ΔTm) is detected using an environmentally sensitive dye.[18][19]
Causality & Rationale: This method is chosen for primary screening due to its speed, low protein consumption, and high-throughput nature.[19] A positive ΔTm indicates a direct physical interaction between the fragment and the target protein, providing the first piece of evidence for binding.
Step-by-Step Methodology:
-
Protein Preparation: Prepare a solution of the purified target protein at a final concentration of 2-5 µM in a suitable DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The optimal protein concentration should be determined empirically.
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Create a working plate by diluting the fragment to a final assay concentration (typically 200 µM - 1 mM) in the DSF buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%, as higher concentrations can destabilize the protein.
-
Assay Plate Preparation: In a 96- or 384-well PCR plate, add the protein solution to each well.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final working concentration (e.g., 5x).
-
Compound Addition: Add the prepared fragment solution to the assay wells. Include a "DMSO only" control to establish the baseline Tm of the protein.
-
Thermal Denaturation: Place the sealed plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5-1.0 °C per minute.
-
Data Analysis: Monitor the fluorescence increase as the protein unfolds. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample. A ΔTm of ≥ 2 °C is typically considered a significant hit.
Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to confirm hits from the primary screen and to determine their binding affinity (K D ) and kinetics (association rate k a , dissociation rate k d ).[20][21][22]
Causality & Rationale: SPR provides quantitative data on the binding interaction, moving beyond the simple stabilization observed in DSF.[23][24] It serves as a critical validation step, filtering out false positives from the primary screen and prioritizing hits based on their affinity.[25] The use of a reference flow cell is crucial for eliminating false positives caused by non-specific binding or bulk refractive index changes from the solvent.[22]
Step-by-Step Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a surface density that will produce a signal of ~100-200 Response Units (RU) upon fragment binding. A parallel flow cell should be activated and blocked without protein to serve as a reference.
-
Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO). The concentration range should span at least 10-fold below and above the expected K D (e.g., 1 µM to 1000 µM).
-
Binding Analysis: Inject the fragment solutions over the target-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include several buffer-only injections for double referencing.
-
Data Processing: Subtract the reference channel data from the target channel data to correct for non-specific binding and bulk effects. Subtract the average of the buffer-only injections to correct for any systematic drift.
-
Affinity Determination: Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D ). For fragments, K D values are typically in the high micromolar (µM) to low millimolar (mM) range.[5]
Protocol 3: Structural Characterization by X-ray Crystallography
Crystallography provides the ultimate validation by revealing the precise 3D binding mode of the fragment.[26][27][28] This structural information is indispensable for the subsequent hit-to-lead optimization phase.[20][29]
Causality & Rationale: Seeing is believing. A crystal structure unambiguously confirms that the fragment binds to the target and, crucially, shows how and where it binds.[30] This information allows chemists to rationally design modifications that exploit nearby pockets and interactions, forming the foundation of structure-based drug design.[31]
Step-by-Step Methodology:
-
Crystal Preparation: Grow high-quality crystals of the target protein under conditions that are tolerant to DMSO (typically up to 10-20%). This is a critical prerequisite for fragment soaking.[30]
-
Fragment Soaking: Prepare a solution of this compound at a high concentration (e.g., 10-50 mM) in the crystal mother liquor. Transfer protein crystals into this solution and allow them to soak for a defined period (from minutes to hours).
-
Cryo-protection and Freezing: Briefly transfer the soaked crystal into a cryo-protectant solution before flash-cooling it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.[29]
-
Structure Determination: Process the diffraction data and solve the structure by molecular replacement using a known apo-protein structure.
-
Hit Identification: Carefully analyze the resulting electron density maps. The presence of clear, unambiguous electron density in the binding pocket that fits the shape of this compound confirms its binding and reveals its specific orientation and interactions with the protein.
Section 4: Hit Elaboration & Structure-Activity Relationship (SAR)
With a confirmed binding mode from crystallography, the hit-to-lead process can begin. The goal is to "grow" the fragment into a more potent molecule by adding chemical functionality that makes additional favorable interactions with the target.[7]
4.1 The Strategic Vector: The 2-Chloro Position
The crystal structure of the target in complex with this compound will reveal the orientation of the fragment. The 2-chloro group serves as the primary vector for chemical elaboration. By analyzing the space around this position in the crystal structure, chemists can design new analogs.
Caption: Strategy for hit elaboration via structure-based design.
4.2 Synthetic Strategy: Suzuki Coupling
A common and effective method for modifying the 2-chloropyridine is the Suzuki cross-coupling reaction. This reaction uses a palladium catalyst to couple the chloropyridine with a boronic acid, allowing for the introduction of a wide variety of aryl or heteroaryl groups.
-
Reaction: this compound + R-B(OH)₂ --(Pd catalyst, Base)--> 4-(2-R-pyridin-3-yl)morpholine
-
Rationale: This strategy allows for the systematic exploration of the chemical space adjacent to the 2-position. By testing a range of boronic acids (R-B(OH)₂), a structure-activity relationship (SAR) can be quickly established to guide further optimization.[32][33][34]
Section 5: Hypothetical Data Summary
The following table summarizes the type of data generated during a successful FBDD campaign with this fragment.
| Assay | Parameter Measured | Hypothetical Result for this compound | Interpretation |
| DSF | ΔTm (°C) | +3.5 °C | Confirms direct binding and stabilization of the target protein. A strong initial hit. |
| SPR | K D (µM) | 450 µM | Validates the hit and quantifies a weak but typical fragment affinity. |
| X-ray | Resolution (Å) & Binding Site | 2.1 Å, ATP-binding site | Provides high-resolution structural data, confirming the binding pose and identifying a nearby hydrophobic pocket adjacent to the chlorine atom. |
| SAR | K D (µM) of Analog | Analog A (Phenyl at C2): 50 µM | Demonstrates a 9-fold improvement in affinity, validating the fragment growing strategy. |
Conclusion
This compound is a well-designed fragment that serves as an excellent starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," combined with the favorable properties of the morpholine ring and the synthetic tractability of the 2-chloropyridine moiety, makes it a valuable tool for researchers. The workflow and protocols described herein provide a robust, self-validating framework for identifying and optimizing novel inhibitors, demonstrating the power of a rational, fragment-based approach to tackling challenging biological targets.[6]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. benchchem.com [benchchem.com]
- 13. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 16. nuvisan.com [nuvisan.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 23. ovid.com [ovid.com]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 28. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 29. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. m.youtube.com [m.youtube.com]
- 31. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Chloropyridin-3-yl)morpholine
Technical Support Center: Synthesis of 2-chloro-3-morpholinopyridine
Introduction
Welcome to the technical support guide for the synthesis of 2-chloro-3-morpholinopyridine. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the reaction of 2,3-dichloropyridine with morpholine, presents several challenges, most notably achieving high regioselectivity and minimizing the formation of closely related impurities.
This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's nuances. We will move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to troubleshoot common problems and optimize your synthetic strategy.
Section 1: The Target Reaction - Understanding the Fundamentals
Q1: What is the principal synthetic route to 2-chloro-3-morpholinopyridine and what are the key mechanistic considerations?
The most common and direct method for synthesizing 2-chloro-3-morpholinopyridine is the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with morpholine. This reaction can be performed as a classical SNAr reaction, often requiring elevated temperatures, or as a palladium-catalyzed Buchwald-Hartwig amination, which can proceed under milder conditions.[1]
The core challenge of this synthesis is regioselectivity . The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The positions ortho and para (C2, C4, C6) to the ring nitrogen are the most electron-deficient and are typically more reactive towards nucleophiles.[2][3] Therefore, in the reaction of 2,3-dichloropyridine, the substitution of the chlorine atom at the C2 position to form 3-chloro-2-morpholinopyridine is often the kinetically favored pathway. Achieving the desired 2-chloro-3-morpholinopyridine requires careful control over reaction conditions to favor substitution at the C3 position.
Caption: Primary synthetic pathways from 2,3-dichloropyridine.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.
Issue 1: Dominant Formation of the Undesired Regioisomer (3-chloro-2-morpholinopyridine)
Q: My reaction yields primarily the 3-chloro-2-morpholinopyridine isomer instead of my target compound. Why is this happening and how can I reverse this selectivity?
A: This is the most common problem and stems from the inherent electronics of the pyridine ring. As mentioned, the C2 position is more activated for nucleophilic attack.
Causality:
-
Electronic Effects: The nitrogen atom in the pyridine ring withdraws electron density via an inductive effect and a mesomeric effect, with the strongest effect at the C2 and C4 positions. This makes the C2-Cl bond more susceptible to cleavage by a nucleophile.[2]
-
Kinetic vs. Thermodynamic Control: The C2-substituted isomer is often the product of kinetic control (lower activation energy, faster formation), especially at lower temperatures. The desired C3-substituted product may be the thermodynamically more stable product, achievable under conditions that allow for equilibrium to be reached (higher temperatures, longer reaction times).
Solutions & Protocol Adjustments:
-
Leverage a Buchwald-Hartwig Protocol: This is often the most effective solution. The mechanism of palladium-catalyzed amination is distinct from a direct SNAr reaction and is highly dependent on the ligand used.[4] Sterically bulky phosphine ligands can block the more accessible C2 position, thereby directing the catalytic complex to activate the C3 position.
-
Temperature Optimization: For a classic SNAr reaction, systematically increase the reaction temperature. Running the reaction under reflux in a high-boiling solvent (e.g., DMF, Dioxane, or NMP) for an extended period might favor the formation of the thermodynamic product.
-
Solvent Effects: The solvent can influence reaction pathways. Aprotic polar solvents are generally required to facilitate SNAr reactions.[5] Experimenting with solvents of different polarities (e.g., Toluene vs. DMF) can sometimes alter the selectivity profile.
Troubleshooting Workflow: Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Issue 2: Formation of Di-substituted Impurity (2,3-dimorpholinopyridine)
Q: My product is contaminated with a significant amount of 2,3-dimorpholinopyridine. How can I prevent this over-amination?
A: This side reaction occurs when the desired monosubstituted product reacts with a second molecule of morpholine.
Causality:
-
Stoichiometry: Using a large excess of morpholine will drive the reaction towards disubstitution according to Le Châtelier's principle.
-
High Temperature/Long Reaction Time: Conditions that are harsh enough to facilitate the first substitution may also be sufficient to drive the second, albeit slower, substitution. The morpholino group is electron-donating, which deactivates the ring towards further nucleophilic attack, but this deactivation can be overcome.
Solutions & Protocol Adjustments:
-
Control Stoichiometry: Carefully control the amount of morpholine used. Start with 1.0-1.2 equivalents. A slight excess is often needed to drive the reaction to completion, but amounts greater than 1.5 equivalents significantly increase the risk of disubstitution.
-
Slow Addition: Add the morpholine slowly to the reaction mixture at the reaction temperature. This maintains a low instantaneous concentration of the nucleophile, favoring monosubstitution.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material (2,3-dichloropyridine) is consumed and before significant amounts of the di-substituted product appear.
| Parameter | Recommendation for Monosubstitution | Rationale |
| Morpholine Equiv. | 1.0 - 1.2 eq. | Minimizes the concentration of the nucleophile available for the second substitution. |
| Base Equiv. | 1.5 - 2.0 eq. | Ensures scavenging of generated HCl without being excessively basic. |
| Temperature | Lowest effective temperature | Reduces the rate of the second, more difficult substitution reaction. |
| Reaction Time | Monitor closely and quench | Prevents the reaction from proceeding to the di-substituted product after the starting material is consumed. |
Issue 3: Presence of Hydrolysis By-products
Q: I have identified 2-chloro-3-hydroxypyridine and/or 3-morpholino-2-hydroxypyridine in my crude product. What is the source?
A: This indicates the presence of water in your reaction system. Halopyridines can undergo hydrolysis, especially under basic conditions and at elevated temperatures, to form the corresponding pyridones/hydroxypyridines.[6][7]
Causality:
-
Wet Solvents/Reagents: Use of non-anhydrous solvents or reagents introduces water, which can act as a competing nucleophile.
-
Atmospheric Moisture: Reactions run open to the air, especially for long durations at high temperatures, can absorb moisture.
Solutions & Protocol Adjustments:
-
Use Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven- or flame-dried before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the system.
-
Dry Reagents: Ensure morpholine and the base are anhydrous. Solid bases can be dried in a vacuum oven before use.
Caption: Overview of desired reaction vs. major side reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is a palladium catalyst always necessary? No, a palladium catalyst is not strictly necessary. The reaction can be run as a classical SNAr by heating 2,3-dichloropyridine and morpholine with a base like K₂CO₃ in a polar aprotic solvent like DMF or NMP. However, this often requires higher temperatures ( >100 °C) and may lead to poor regioselectivity. A Buchwald-Hartwig approach is recommended for milder conditions and better control over the isomeric ratio.[8][9]
Q2: What are the best analytical techniques to monitor the reaction?
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring. A typical eluent system would be Ethyl Acetate/Hexanes. The starting material (2,3-dichloropyridine) is nonpolar, while the morpholine-substituted products are more polar. The di-substituted product will likely be the most polar.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It allows for the separation and identification of the starting material, desired product, regioisomer, and di-substituted product, as they will all have distinct retention times and predictable mass-to-charge ratios.
Q3: My purification by column chromatography is difficult. Any tips? The desired product and its regioisomer often have very similar polarities, making separation challenging.
-
Use a high-performance silica: Use a smaller particle size silica gel for better resolution.
-
Optimize the eluent system: Use a shallow gradient or run an isocratic elution with a finely tuned solvent mixture (e.g., 22% Ethyl Acetate in Hexanes vs. 25%). Adding a small amount of a third solvent, like Dichloromethane, can sometimes improve separation.
-
Consider an alternative stationary phase: If silica fails, consider alumina (basic or neutral) or a reverse-phase column if the compounds are suitable.
Appendix A: Suggested Starting Protocol (Buchwald-Hartwig Amination)
This protocol is a starting point and must be optimized for your specific setup and scale.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyridine (1.0 eq.).
-
Catalyst/Ligand: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4-5 mol%).
-
Base & Solvent: Add the base (e.g., Sodium tert-butoxide, 1.5 eq.). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous toluene or dioxane via syringe.
-
Nucleophile Addition: Add morpholine (1.1 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. sapub.org [sapub.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 4-(2-Chloropyridin-3-yl)morpholine by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-(2-chloropyridin-3-yl)morpholine using column chromatography. Here, we address common challenges and frequently asked questions to ensure a successful and efficient purification process.
I. Understanding the Molecule and Potential Challenges
This compound is a polar heterocyclic compound. Its structure, containing a basic pyridine nitrogen and a morpholine moiety, presents specific challenges during purification by silica gel chromatography. The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to issues such as peak tailing and, in some cases, irreversible adsorption or degradation of the compound on the column.[1]
A common synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with morpholine.[2] This reaction can result in impurities that need to be removed, including unreacted starting materials and potential regioisomers.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Standard silica gel (230-400 mesh) is the most common and cost-effective choice for the purification of moderately polar compounds like this compound. However, due to the basic nature of the pyridine ring, peak tailing can be an issue. If this is observed, consider using neutral or basic alumina, or deactivating the silica gel by pre-treating it with a solution of the eluent containing a small amount of a basic modifier like triethylamine (0.1-1%).[1]
Q2: How do I select an appropriate solvent system (eluent)?
A2: The key is to find a solvent system that provides a good separation between your target compound and any impurities. This is best achieved by first performing Thin Layer Chromatography (TLC) analysis with various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Adjust the ratio of the solvents to achieve an Rf value of approximately 0.25-0.35 for the desired compound.[3] Given the polarity of this compound, you will likely require a relatively high proportion of ethyl acetate.
Q3: My compound is streaking/tailing on the TLC plate. What does this mean for my column?
A3: Streaking or tailing on the TLC plate is a strong indicator that you will face similar issues on your column. This is likely due to the interaction of the basic pyridine nitrogen with the acidic silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in methanol, to your developing solvent.[1] This will neutralize the acidic sites on the silica and lead to more symmetrical spots and peaks.
Q4: What are the most likely impurities I need to separate?
A4: Based on the common synthesis from 2,3-dichloropyridine and morpholine, the main impurities are likely to be:
-
Unreacted 2,3-dichloropyridine: This is significantly less polar than the product and will elute much faster from the column.
-
Excess morpholine: This is a polar and basic compound. It may streak on the column but can often be removed by a pre-column aqueous workup or by using a more polar eluent after your product has eluted.
-
Regioisomers: Depending on the reaction conditions, there is a possibility of forming the 2-(morpholin-4-yl)-3-chloropyridine isomer. TLC analysis should help determine if this is a significant impurity.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate solvent system. | Perform a thorough TLC analysis to find a solvent system that provides a clear separation (ΔRf > 0.2) between your product and the impurities.[3] |
| Column overloading. | As a general rule, the amount of crude material should be no more than 1-5% of the weight of the silica gel.[1] | |
| Product is Tailing or Eluting Very Slowly | Strong interaction with acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to your eluent.[1] Alternatively, switch to a neutral or basic alumina stationary phase. |
| The eluent is not polar enough. | Gradually increase the polarity of your eluent. For example, if you are using a 1:1 mixture of hexanes and ethyl acetate, try a 1:2 or 1:3 mixture. | |
| Product is Not Eluting from the Column | The compound is too polar for the current solvent system. | Drastically increase the polarity of the eluent. You can switch to a gradient elution, starting with your initial solvent system and gradually increasing the polarity by adding methanol. |
| Irreversible adsorption or decomposition on the silica gel. | Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If it is unstable, use a less acidic stationary phase like neutral alumina.[1] | |
| Low Yield of Purified Product | The compound is eluting in very broad bands due to tailing. | Use a basic modifier in your eluent to improve peak shape and reduce the volume over which the product elutes. |
| Incomplete elution from the column. | After your main fractions have been collected, flush the column with a highly polar solvent (e.g., 10% methanol in ethyl acetate) to ensure all of your product has been eluted. | |
| Decomposition on the column. | As mentioned above, check for stability on silica. If necessary, switch to a different stationary phase or consider alternative purification methods like crystallization. |
IV. Detailed Experimental Protocol
This protocol provides a general guideline for the purification of this compound on a laboratory scale.
1. Method Development using Thin Layer Chromatography (TLC):
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a solvent system of hexanes and ethyl acetate (start with a 1:1 ratio).
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent ratio to achieve an Rf of ~0.3 for the product spot. If the product is not moving, increase the proportion of ethyl acetate. If it moves too fast, increase the proportion of hexanes.
-
If tailing is observed, add 0.5% triethylamine to the eluent and re-run the TLC.
2. Column Preparation:
-
Select an appropriate size glass column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the less polar component, e.g., hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column.
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column using a pipette bulb or a regulated air line to begin the elution (flash chromatography).
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
V. Workflow and Decision-Making Diagram
Caption: Workflow for the purification of this compound.
VI. References
-
Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
References
Technical Support Center: Recrystallization of 2-chloro-3-morpholinopyridine
This guide provides a comprehensive, in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-chloro-3-morpholinopyridine via recrystallization. Our focus is on delivering actionable insights and troubleshooting strategies to ensure the highest purity and yield of this critical pharmaceutical intermediate.
The Critical Role of Recrystallization in the Purification of 2-chloro-3-morpholinopyridine
Recrystallization is a pivotal purification technique for solid organic compounds.[1][2] The underlying principle is the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2][3] For 2-chloro-3-morpholinopyridine, achieving high purity is paramount for its subsequent use in pharmaceutical synthesis, where even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).
The process involves dissolving the crude 2-chloro-3-morpholinopyridine in a minimal amount of a suitable hot solvent.[1] As the saturated solution slowly cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice.[3] Impurities, ideally, remain dissolved in the surrounding solution, known as the mother liquor.[2]
Frequently Asked Questions (FAQs)
Here we address some of the most common queries encountered during the recrystallization of 2-chloro-3-morpholinopyridine.
Q1: What is the most effective solvent system for recrystallizing 2-chloro-3-morpholinopyridine?
A1: The selection of an appropriate solvent is the most critical step in a successful recrystallization.[2] The ideal solvent should exhibit high solubility for 2-chloro-3-morpholinopyridine at elevated temperatures and low solubility at cooler temperatures to maximize product recovery.[1][2] While specific solubility data for 2-chloro-3-morpholinopyridine is not extensively published, we can infer suitable solvent choices based on its structure—a substituted pyridine. Pyridine and its derivatives often exhibit poor crystallization from non-polar solvents.[4][5]
A mixed solvent system, such as ethanol/water or n-hexane/acetone, is often effective.[5] The use of a two-solvent system allows for fine-tuning of the polarity to achieve the desired solubility profile.[6]
Q2: I've added the hot solvent, but not all of my 2-chloro-3-morpholinopyridine has dissolved. What should I do?
A2: This is a common issue that can arise from a few different factors:
-
Insufficient Solvent: You may have underestimated the amount of solvent required. Add a small, measured amount of additional hot solvent and continue to heat and stir.[1]
-
Insoluble Impurities: The undissolved material may be insoluble impurities. If the bulk of your product has dissolved, you can proceed to a hot filtration step to remove these solid contaminants before cooling.[6]
-
Incorrect Solvent Choice: The chosen solvent may simply be a poor solvent for your compound, even at elevated temperatures. It is advisable to perform small-scale solubility tests with a variety of solvents before committing to a large-scale recrystallization.[1][7]
Q3: My product is "oiling out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystalline structure. This is often due to a very high level of supersaturation or if the solution is cooled too quickly.[8] To rectify this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to decrease the concentration.[8]
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.[9]
Q4: My final yield of recrystallized 2-chloro-3-morpholinopyridine is disappointingly low. What went wrong?
A4: A low yield can be attributed to several factors throughout the recrystallization process:[1][9]
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor, even after cooling.[1][8][9]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper, leading to loss. Ensure your filtration apparatus is pre-heated.[6]
-
Incomplete Crystallization: Insufficient cooling time or not reaching a low enough temperature will prevent the maximum amount of product from crystallizing out of solution.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the recrystallization of 2-chloro-3-morpholinopyridine.
| Problem | Potential Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not sufficiently supersaturated. | Reduce the volume of the solvent by gentle heating or under reduced pressure to increase the concentration of the solute.[8] |
| Nucleation has not occurred. | Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.[7][8][9] | |
| Rapid Crystal Formation ("Crashing Out") | The solution is too concentrated, or the cooling is too rapid. | Reheat the solution to redissolve the solid, add a small amount of additional solvent, and allow it to cool more slowly. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[9] |
| Colored Product | Colored impurities are present and co-crystallizing with the product. | Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product.[10] |
| Oily Product | The melting point of the solute is lower than the boiling point of the solvent, or the solution is highly impure. | Reheat the solution, add more of the better solvent (in a mixed solvent system), and cool slowly. If the problem persists, an alternative purification method like chromatography may be necessary.[8] |
Step-by-Step Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of 2-chloro-3-morpholinopyridine. The exact solvent volumes will need to be determined empirically based on the scale of your experiment and the purity of your starting material.
Materials:
-
Crude 2-chloro-3-morpholinopyridine
-
Selected solvent or solvent system (e.g., Ethanol/Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system in which 2-chloro-3-morpholinopyridine is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture with stirring and continue to add solvent portion-wise until the solid just dissolves.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[10]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.[6]
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[1]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.[1]
Visualizing the Process and Troubleshooting
To aid in understanding the workflow and decision-making process, the following diagrams are provided.
Caption: A streamlined workflow for the recrystallization of 2-chloro-3-morpholinopyridine.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Reactivity of 2,3-Dichloropyridine with Morpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties with the reaction between 2,3-dichloropyridine and morpholine. We will explore the underlying chemical principles, diagnose common issues, and provide actionable, field-proven solutions to optimize your reaction outcomes.
Part 1: Foundational Principles & FAQs
This section addresses the fundamental chemical principles governing the reactivity of 2,3-dichloropyridine. Understanding these concepts is the first step in effective troubleshooting.
Q1: I'm observing very slow or no reaction between 2,3-dichloropyridine and morpholine. Why is this substrate challenging to work with?
Answer: The low reactivity you are observing stems from the electronic properties of the 2,3-dichloropyridine ring. While the pyridine nitrogen is electron-withdrawing and generally activates the ring for Nucleophilic Aromatic Substitution (SNAr), the positions of the chlorine atoms are not equally reactive.
-
Positional Activation: Nucleophilic attack on a pyridine ring is most favorable at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. This is because the anionic intermediate (the Meisenheimer complex) formed during the reaction can delocalize the negative charge onto the electronegative nitrogen, a highly stabilizing feature.[1][2][3]
-
The C3 Position: The chlorine at the C3 position is meta to the nitrogen. Attack at this position does not allow for resonance stabilization of the negative charge by the nitrogen atom, making it significantly less electrophilic and far less reactive in an SNAr mechanism.[2][4]
-
The C2 Position: The chlorine at the C2 position is ortho to the nitrogen and is the electronically favored site for substitution.[5] However, even at this activated position, chloropyridines can be sluggish reactants compared to, for example, their fluoro- or nitro-activated counterparts, often requiring forcing conditions to proceed.
Q2: Which chlorine atom, C2 or C3, is the expected site of substitution by morpholine?
Answer: The substitution is overwhelmingly expected to occur at the C2 position . The reaction proceeds via an addition-elimination mechanism that forms a negatively charged Meisenheimer intermediate. The stability of this intermediate dictates the reaction's feasibility and regioselectivity.
As illustrated below, attack at C2 allows the negative charge to be delocalized onto the ring nitrogen, which is a major stabilizing contribution. Attack at C3 does not offer this stabilization pathway, making the corresponding intermediate much higher in energy and the reaction kinetically prohibitive under standard SNAr conditions.[1][4]
Mechanism: Regioselectivity in SNAr
Caption: Favored C2 vs. disfavored C3 attack on 2,3-dichloropyridine.
Q3: What are the primary synthetic strategies for forming this C-N bond?
Answer: There are two main strategies, each with its own set of advantages and challenges:
-
Nucleophilic Aromatic Substitution (SNAr): This is the classic, direct displacement of the chloride by morpholine. It often requires high temperatures and a base but is mechanistically straightforward and avoids costly metal catalysts.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that uses a palladium catalyst and a specialized ligand to form the C-N bond.[6][7] It typically operates under milder conditions than SNAr and has a broader substrate scope but requires careful exclusion of air and moisture.
Part 2: Troubleshooting Guide
This section provides a logical workflow to diagnose and solve common issues. We recommend following this sequence, starting with the simplest and most common fixes.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting the amination reaction.
Q4: My SNAr attempt shows no product. What are the first things to check?
Answer: Before making significant changes, always verify the fundamentals:
-
Reagent Purity: Is the morpholine pure and dry? Is the 2,3-dichloropyridine from a reliable source? Impurities can inhibit the reaction.
-
Solvent Quality: Are you using an anhydrous solvent? Water can interfere with the base and the reaction itself.
-
Base Stoichiometry and Strength: Morpholine will react with the HCl generated during the reaction. You need at least one equivalent of an external base (e.g., K₂CO₃, Et₃N) to neutralize this acid and regenerate the free amine, or use an excess of morpholine (≥2 equivalents) to act as both nucleophile and base.
-
Temperature: Verify your heating apparatus is reaching the target temperature. A 10-20 °C difference can be the line between no reaction and a successful conversion.[8]
Q5: How can I aggressively increase the SNAr reaction rate?
Answer: If the basics are in order, you need to employ more forcing conditions.
-
Increase Temperature: These reactions often require high temperatures. Start at 100 °C and, if necessary, increase incrementally up to 180 °C.
-
Change Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is highly effective. These solvents excel at solvating the charged Meisenheimer intermediate, lowering the activation energy and accelerating the reaction.[4][5]
-
Use a Stronger, Non-Nucleophilic Base: A base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective than triethylamine or carbonates for promoting the reaction, especially if proton transfers are rate-limiting.
Q6: I'm considering microwave synthesis. Is it a viable option?
Answer: Absolutely. Microwave-assisted organic synthesis is an excellent technique for accelerating slow SNAr reactions.[9] The rapid, efficient heating can dramatically reduce reaction times from many hours to minutes and often leads to cleaner reactions with higher yields. If you have access to a microwave reactor, it is a highly recommended strategy for this specific transformation.
Q7: The SNAr reaction is giving poor yields even under harsh conditions. When should I switch to a palladium-catalyzed approach?
Answer: It's time to consider the Buchwald-Hartwig amination when:
-
You have reached temperatures >150-180 °C with minimal conversion.
-
Your starting material or desired product is unstable at the high temperatures required for SNAr.
-
You observe significant decomposition and byproduct formation, resulting in a low isolated yield.
-
The SNAr reaction has stalled and will not proceed to completion.
The Buchwald-Hartwig reaction is a powerful alternative for forming C-N bonds with challenging substrates.[6][7]
Q8: What are the essential components for a Buchwald-Hartwig reaction with 2,3-dichloropyridine?
Answer: A successful Buchwald-Hartwig coupling requires four key components:[10]
-
Palladium Precursor: Common choices include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Phosphine Ligand: This is the most critical variable. For electron-rich, sterically hindered aryl chlorides, bulky biarylphosphine ligands are often necessary. Good starting points include Xantphos or Josiphos-type ligands.[11][12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are milder alternatives if your substrate is base-sensitive.[10][13]
-
Anhydrous, Aprotic Solvent: Toluene and 1,4-dioxane are the most common solvents. They must be thoroughly deoxygenated to prevent catalyst oxidation.
Q9: My first Buchwald-Hartwig attempt was not successful. What should I optimize?
Answer: The success of this reaction is highly dependent on the precise combination of ligand and base.
-
Screen Ligands: The interaction between the palladium and its ligand is crucial. If one ligand fails, try another from a different class (e.g., switch from a bidentate ligand like Xantphos to a bulky monodentate ligand like RuPhos or BrettPhos).
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen) and that all reagents and solvents are properly degassed.[14]
-
Base and Solvent Compatibility: Ensure your base is sufficiently soluble in your chosen solvent. If using K₃PO₄, which has low solubility in toluene, the reaction can be heterogeneous and require vigorous stirring.
Part 3: Data Summary & Experimental Protocols
Table 1: Comparison of Starting Conditions
| Parameter | Method 1: SNAr | Method 2: Buchwald-Hartwig Amination |
| Temperature | 120 - 180 °C | 80 - 110 °C |
| Solvent | DMSO, DMF, or NMP | Anhydrous, Degassed Toluene or Dioxane |
| Base | K₂CO₃ (2.2 eq) or Morpholine (3 eq) | NaOt-Bu (1.4 eq) or K₃PO₄ (2.0 eq) |
| Atmosphere | Air or Nitrogen | Strictly Inert (Argon or Nitrogen) |
| Catalyst | None | Pd(OAc)₂ (2-5 mol%) + Ligand (4-10 mol%) |
| Key Advantage | Low cost, simple setup | Milder conditions, broader scope |
| Key Challenge | High temperatures, potential byproducts | Catalyst cost, sensitivity to air/water |
Protocol 1: High-Temperature Nucleophilic Aromatic Substitution (SNAr)
This protocol uses forcing conditions to drive the direct substitution reaction.
-
To a sealable reaction vessel (e.g., a microwave vial or pressure tube) equipped with a magnetic stir bar, add 2,3-dichloropyridine (1.0 equiv), potassium carbonate (K₂CO₃, 2.2 equiv), and anhydrous DMSO (to make a ~0.5 M solution).
-
Add morpholine (1.5 equiv) to the mixture.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the mixture to room temperature.
-
Carefully dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a robust starting point for a catalyzed coupling. All steps must be performed under an inert atmosphere.[14][15]
-
In a glovebox or under a stream of argon, add palladium(II) acetate (Pd(OAc)₂, 0.025 equiv) and a suitable phosphine ligand (e.g., Xantphos, 0.05 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene to the tube.
-
In a separate flask, add 2,3-dichloropyridine (1.0 equiv) and sodium tert-butoxide (NaOt-Bu, 1.4 equiv). Evacuate and backfill this flask with argon three times.
-
Add the substrate/base mixture to the catalyst solution via cannula or under a positive pressure of argon.
-
Add morpholine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing SNAr Reactions for 4-(2-Chloropyridin-3-yl)morpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(2-Chloropyridin-3-yl)morpholine via Nucleophilic Aromatic Substitution (SNAr). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, optimization strategies, and robust troubleshooting for this specific transformation. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the SNAr reaction for synthesizing this compound.
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[1] The key steps are:
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the carbon atom bonded to the chlorine on the pyridine ring. This step is typically the rate-determining step and temporarily disrupts the ring's aromaticity.[2]
-
Formation of a Meisenheimer Complex: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.[2][3]
-
Elimination & Aromaticity Restoration: The chloride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: SNAr addition-elimination mechanism.
Q2: Why is the 3-position of a pyridine ring generally less reactive in SNAr reactions compared to the 2- and 4-positions?
A2: The reactivity of chloropyridine isomers in SNAr reactions is dictated by the stability of the intermediate Meisenheimer complex. The established reactivity order is 4-chloro > 2-chloro >> 3-chloropyridine.[2]
-
Positions 2- and 4- (ortho/para): When the nucleophile attacks at the C-2 or C-4 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the highly electronegative ring nitrogen atom through resonance. This provides significant stabilization, lowers the activation energy, and accelerates the reaction.[2][4]
-
Position 3- (meta): For an attack at the C-3 position, direct resonance delocalization of the negative charge onto the ring nitrogen is not possible.[2] The intermediate is therefore less stable, leading to a higher activation energy and a much slower reaction rate. This inherent low reactivity makes optimizing conditions for 3-substituted pyridines particularly critical.
Q3: What is the role of a base in this reaction? Is it always necessary?
A3: A base serves two primary functions in this SNAr reaction:
-
Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acid, preventing the protonation of the morpholine nucleophile, which would render it unreactive.
-
Enhancing Nucleophilicity (Optional): While morpholine is a reasonably strong nucleophile, a base can influence the reaction equilibrium. In some cases, a base can deprotonate the nucleophile, increasing its potency, though this is less critical for secondary amines like morpholine compared to alcohols.
Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., triethylamine, DIPEA).[1][5] The choice of base can be critical; for instance, sterically hindered organic bases may be preferable if side reactions are a concern.
Q4: How does the choice of solvent affect the reaction time and temperature?
A4: Solvent choice is paramount for SNAr reaction efficiency. Polar aprotic solvents are strongly recommended.[1][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents excel at solvating cations but poorly solvate anions. This leaves the morpholine nucleophile relatively "naked" and highly reactive, accelerating the reaction and often allowing for lower temperatures.[6][7]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the morpholine nitrogen, creating a solvent cage that stabilizes the nucleophile.[8][9] This stabilization lowers its energy and reduces its reactivity, leading to significantly slower reaction rates and requiring higher temperatures.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| DMSO | Polar Aprotic | 189 | 47 | Excellent choice, dissolves many organics and salts. |
| DMF | Polar Aprotic | 153 | 37 | Good alternative to DMSO, lower boiling point. |
| NMP | Polar Aprotic | 202 | 32 | Useful for high-temperature reactions. |
| Acetonitrile | Polar Aprotic | 82 | 38 | Lower boiling point, may require sealed-tube conditions. |
| Ethanol | Polar Protic | 78 | 24 | Generally leads to slower reactions.[1] |
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
References
- 1. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-(2-Chloropyridin-3-yl)morpholine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Chloropyridin-3-yl)morpholine. As a key intermediate in medicinal chemistry, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurity formation and removal during its synthesis.
Introduction to the Synthesis and Common Challenges
The primary and most direct route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyridine and morpholine.[1] This reaction is predicated on the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack. However, like many heterocyclic syntheses, this process is not without its challenges, primarily concerning the formation of various impurities that can complicate purification and compromise the final product's quality.
This guide will deconstruct the common issues encountered, explain the underlying chemical principles, and provide actionable, field-proven protocols to identify, mitigate, and remove these impurities.
Part 1: Troubleshooting Guide - Impurity Identification and Mitigation
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: Presence of an Isomeric Impurity in the Final Product
Q1: My post-reaction analysis (HPLC, GC-MS, or NMR) indicates the presence of an isomer that I can't easily remove. What is this impurity and how can I prevent its formation?
A1: The most probable isomeric impurity is 4-(3-chloropyridin-2-yl)morpholine.
Causality:
In the SNAr reaction of 2,3-dichloropyridine, the incoming nucleophile (morpholine) can theoretically attack either the C2 or C3 position. The chlorine atom at the C2 position is generally more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate.[2] However, under certain conditions, substitution at the C3 position can occur, leading to the formation of the undesired regioisomer.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can enhance the kinetic selectivity towards the more activated C2 position. Start with reactions at a lower temperature (e.g., 80-100 °C) and slowly increase only if the reaction is sluggish.
-
Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMF or DMSO are common. Experimenting with less polar, aprotic solvents may alter the selectivity profile.
-
Reaction Time: Prolonged reaction times at elevated temperatures can lead to scrambling and the formation of the thermodynamically more stable product, which may not be the desired isomer. Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times.
Issue 2: Unreacted Starting Materials Contaminating the Product
Q2: My purified product is contaminated with unreacted 2,3-dichloropyridine and/or morpholine. How can I improve the conversion and remove these starting materials?
A2: Incomplete reaction and inefficient work-up are the primary causes.
Causality:
-
Incomplete Reaction: Insufficient reaction time, temperature, or suboptimal stoichiometry can lead to unreacted starting materials. Morpholine is a secondary amine and a moderate nucleophile; its reaction with the deactivated pyridine ring may require forcing conditions to go to completion.[3]
-
Inefficient Work-up: Morpholine is water-soluble, but 2,3-dichloropyridine has limited water solubility. A simple aqueous wash may not be sufficient to remove all unreacted starting materials.
Mitigation and Purification Strategies:
-
Stoichiometry: Using a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Reaction Monitoring: Closely monitor the consumption of the limiting reagent (typically 2,3-dichloropyridine) by TLC or HPLC.
-
Work-up:
-
Acid Wash: To remove excess morpholine, perform an acidic wash (e.g., with 1M HCl) of the organic layer during the work-up. Morpholine will be protonated to form a water-soluble salt.
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization is an effective method for removing residual starting materials.[4] A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvents for similar compounds include ethanol/water mixtures or isopropanol.[5]
-
Column Chromatography: For oily products or difficult-to-separate impurities, silica gel column chromatography is recommended. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an eluent like ethyl acetate can effectively separate the more polar product from the less polar 2,3-dichloropyridine.[6]
-
-
Issue 3: Formation of a Di-substituted Byproduct
Q3: I am observing a higher molecular weight impurity that I suspect is a di-substituted product. How is this formed and how can I avoid it?
A3: The likely impurity is 2,3-dimorpholinopyridine.
Causality:
After the initial substitution of one chlorine atom, the resulting this compound is less reactive towards a second nucleophilic substitution due to the electron-donating nature of the morpholine group. However, under harsh reaction conditions (high temperature, long reaction time, large excess of morpholine), a second substitution can occur, leading to the formation of 2,3-dimorpholinopyridine.
Mitigation Strategies:
-
Control Stoichiometry: Avoid using a large excess of morpholine. A slight excess (1.1-1.2 equivalents) is often sufficient.
-
Temperature and Time Management: Use the lowest effective temperature and monitor the reaction to stop it once the starting material is consumed, preventing the formation of the di-substituted product.
Issue 4: Presence of Hydrolysis Byproducts
Q4: My reaction mixture contains an impurity that appears to be a hydroxypyridine derivative. What is the cause?
A4: This is likely due to the hydrolysis of 2,3-dichloropyridine.
Causality:
If there is water present in the reaction mixture (e.g., from wet solvents or starting materials) and a base is used, 2,3-dichloropyridine can undergo hydrolysis to form chlorohydroxypyridine isomers. This side reaction is more prevalent at higher temperatures.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry. Use freshly distilled or anhydrous grade solvents.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the introduction of atmospheric moisture.
Part 2: Frequently Asked Questions (FAQs)
Q5: What is the expected purity of commercially available this compound?
A5: Commercially available this compound typically has a purity of 95% or higher.[1]
Q6: Are there alternative synthetic routes to this compound?
A6: Yes, the Buchwald-Hartwig amination is a potential alternative.[7] This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds. However, aryl chlorides are generally less reactive than aryl bromides or iodides in this reaction, often requiring specialized ligands and reaction conditions.[7] Troubleshooting a Buchwald-Hartwig reaction would involve screening different palladium precatalysts, phosphine ligands, bases, and solvents.
Q7: What analytical techniques are best for monitoring the reaction and assessing product purity?
A7: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity. Reversed-phase HPLC with a C18 column is a common choice for separating aromatic compounds and their isomers.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts. The fragmentation patterns can also help distinguish between isomers.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying and quantifying impurities, particularly the regioisomer, by analyzing the distinct chemical shifts and coupling patterns of the pyridine and morpholine protons.[11][12]
Q8: What are some general tips for purifying this compound?
A8:
-
Recrystallization: If the product is a solid, this is often the most efficient method for achieving high purity. Experiment with different solvent systems, such as ethanol/water, isopropanol, or ethyl acetate/hexane.[4]
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.[6]
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of this compound via SNAr
-
To a solution of 2,3-dichloropyridine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP), add morpholine (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[13]
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
| Compound | Expected Retention Time Behavior |
| 2,3-Dichloropyridine | Least polar, elutes first. |
| Morpholine | Very polar, may not be retained on a reversed-phase column. |
| This compound | Product, intermediate polarity. |
| 4-(3-Chloropyridin-2-yl)morpholine | Isomer, similar polarity to the product, may require method optimization for baseline separation. |
| 2,3-Dimorpholinopyridine | More polar than the product, elutes later. |
Part 4: Visualizations
Diagram 1: Reaction Scheme and Major Impurities
References
- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-Morpholinopyridine
Welcome to the technical support center for the synthesis of 2-chloro-3-morpholinopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful and scalable synthesis of this important pharmaceutical intermediate.
Introduction
2-Chloro-3-morpholinopyridine is a key building block in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds targeting a range of therapeutic areas. The successful and efficient synthesis of this intermediate is therefore critical for drug discovery and development programs. This guide will focus on the most common and scalable synthetic route: the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with morpholine.
Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)
The primary route for synthesizing 2-chloro-3-morpholinopyridine on a laboratory and pilot scale is the regioselective nucleophilic aromatic substitution of 2,3-dichloropyridine with morpholine. The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom activates the C2 position for nucleophilic attack.[1][2]
Reaction Scheme
Caption: General reaction scheme for the synthesis of 2-chloro-3-morpholinopyridine.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,3-Dichloropyridine | 147.99 | 10.0 g | 0.0676 | 1.0 |
| Morpholine | 87.12 | 8.88 mL (8.88 g) | 0.102 | 1.5 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 18.7 g | 0.135 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dichloropyridine (10.0 g, 0.0676 mol), potassium carbonate (18.7 g, 0.135 mol), and N,N-dimethylformamide (DMF, 100 mL).
-
Reagent Addition: While stirring the suspension, add morpholine (8.88 mL, 0.102 mol) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with water (3 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-chloro-3-morpholinopyridine as a solid.
Troubleshooting Guide (Q&A Format)
References
Technical Support Center: Stability of 4-(2-Chloropyridin-3-yl)morpholine in Solution
Welcome to the technical support center for 4-(2-Chloropyridin-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While specific stability data for this compound is not extensively published, this document provides guidance based on the chemical properties of its constituent moieties: a 2-chloropyridine ring and a morpholine ring. By understanding the potential reactivity of these functional groups, we can anticipate and troubleshoot stability challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential stability concerns for this compound in solution?
A1: The primary stability concern arises from the 2-chloropyridine ring. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.[1] This makes the molecule susceptible to reaction with nucleophiles present in the solution, including solvents (e.g., water, alcohols) or buffer components. Additionally, photodegradation of the chloropyridine moiety is a potential issue.[2][3][4] The morpholine ring is generally more stable but can be susceptible to oxidation under certain conditions.[5][6]
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored in a cool, dark place.[7][8] It is recommended to use amber vials or wrap containers in aluminum foil to protect from light. For long-term storage, freezing the solution at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents like water or methanol if nucleophilic substitution is a concern.
Q3: Can I use aqueous buffers with this compound?
A3: While aqueous buffers are common in biological assays, they can present a stability risk due to the potential for hydrolysis of the chloro-group, especially at non-neutral pH and elevated temperatures.[9][10] If aqueous buffers are necessary, it is best to prepare the solution fresh before each experiment and to work at a neutral or slightly acidic pH if possible. Buffers containing nucleophilic species (e.g., Tris, which has a primary amine) should be used with caution.
Q4: How can I tell if my solution of this compound has degraded?
A4: Degradation can manifest in several ways, including a loss of biological activity in your assay, a change in the color or appearance of the solution, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS). If you suspect degradation, a purity analysis of the solution is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency in a biological assay. | Hydrolysis or Nucleophilic Substitution: The active compound may have degraded due to reaction with water or other nucleophiles in the assay medium. | Prepare a fresh solution of the compound immediately before use. Analyze the purity of the stock solution by HPLC. Consider using a less nucleophilic buffer system. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Photodegradation: Exposure to light, especially UV, can cause the breakdown of the chloropyridine ring.[2][4] | Protect all solutions from light by using amber vials or covering with foil. Minimize the exposure of the compound to light during experimental procedures. |
| Oxidation: The morpholine ring may have been oxidized, especially if the solution was exposed to air for extended periods or if oxidizing agents are present.[11] | Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. | |
| Change in solution color. | Formation of Degradation Products: The formation of conjugated systems upon degradation can sometimes lead to a colored solution. | Discard the solution and prepare a fresh one. Investigate the storage conditions and handling procedures to identify the source of degradation. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the key reactive sites on the this compound molecule that are most likely to be involved in degradation processes.
Caption: Potential sites of chemical instability on this compound.
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of this compound in your specific experimental conditions, a forced degradation study is highly recommended.[12][13][14] This involves subjecting the compound to a range of stress conditions and analyzing for degradation.
Objective: To identify potential degradation products and determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber or a UV lamp
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines, or under a UV lamp. Prepare a control sample wrapped in foil.
-
-
Sample Analysis:
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.
-
Calculate the percentage of degradation of the parent compound.
-
Identify and, if possible, characterize any significant degradation products.
-
The following workflow diagram outlines the process of a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Article: Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation Journal: International Journal of Environment and Pollution (IJEP) 2006 Vol.28 No.1/2 pp.87 - 99 Abstract: The degradation of 2-chloropyridine in synthetic aqueous solutions by means of ultraviolet and ultrasound irradiation has been investigated. The effect of varying operating conditions (initial substrate concentrations from 100–500 mg/l, temperatures from 5–50°C and liquid volumes from 50–500 ml) on degradation efficiency was evaluated. Light irradiation was generally more effective than ultrasound-driven degradation and complete substrate removal could be achieved in relatively short treatment times. On the other hand, ultrasound efficiency could be improved coupling cavitation with the Fenton reagents and selecting optimal reaction temperatures. The kinetics of 2-chloropyridine photodegadation at the conditions was found to be first order with respect to substrate concentration with reaction rates increasing with increasing temperature and decreasing concentration and liquid volume. The extent of total organic carbon photodegradation was substantially lower than that of the substrate itself indicating the formation of relatively stable by-products. Inderscience Publishers - linking academia, business and industry through research [inderscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 11. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Chloro-3-Morpholinopyridine
Introduction
2-Chloro-3-morpholinopyridine is a heterocyclic compound with significant potential in medicinal chemistry and materials science. However, like many promising new chemical entities (NCEs), its utility is often hampered by poor solubility in aqueous media.[1][2] This limitation can impede biological screening, formulation development, and overall experimental reproducibility. More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, which can lead to inadequate and variable bioavailability.[1]
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-chloro-3-morpholinopyridine. It offers a series of frequently asked questions (FAQs) and detailed troubleshooting protocols designed to provide both practical solutions and a foundational understanding of the underlying physicochemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with 2-chloro-3-morpholinopyridine.
Q1: Why is 2-chloro-3-morpholinopyridine expected to have low aqueous solubility?
A1: The molecular structure of 2-chloro-3-morpholinopyridine contains features that contribute to its hydrophobicity. The pyridine ring is aromatic, and the chloro-substituent further increases its lipophilicity. While the morpholine group and the pyridine nitrogen can engage in hydrogen bonding, the overall molecule has a significant nonpolar character, making it difficult to dissolve in polar solvents like water. Compounds with similar halogenated pyridine structures often exhibit low aqueous solubility.[2]
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
A2: This is a classic issue known as "precipitation upon dilution." While a potent organic solvent like Dimethyl Sulfoxide (DMSO) can dissolve a high concentration of a lipophilic compound, this system is often thermodynamically unstable when introduced to a predominantly aqueous environment.[3] The organic solvent disperses, and the compound's concentration immediately exceeds its much lower solubility limit in the aqueous buffer, causing it to crash out of solution.
Q3: What is the first and simplest strategy I should try to improve its solubility for an in vitro experiment?
A3: For weakly basic compounds, pH adjustment is the most straightforward initial approach.[4][5] The pyridine and morpholine nitrogen atoms in 2-chloro-3-morpholinopyridine can be protonated in acidic conditions. This protonation forms a salt, which is typically much more water-soluble than the free base. By lowering the pH of your aqueous medium, you can significantly increase the solubility.[5] However, you must ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q4: Can I use co-solvents other than DMSO? Which ones are recommended?
A4: Yes, several water-miscible organic solvents, or "co-solvents," can be used.[4] The goal is to reduce the overall polarity of the solvent system, making it more favorable for the solute.[4] Commonly used co-solvents in addition to DMSO include:
-
Ethanol: Less toxic than DMSO for many cell-based assays.
-
Propylene Glycol (PG): A common vehicle for both in vitro and in vivo studies.
-
Polyethylene Glycol 300 or 400 (PEG 300/400): Often used in formulation development for their solubilizing capacity.[3]
The choice depends on the required concentration and the tolerance of your specific assay to the co-solvent. It is crucial to always run a vehicle control (buffer + co-solvent) to account for any effects of the solvent itself.
Q5: What are cyclodextrins, and can they help with my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate poorly soluble "guest" molecules, like 2-chloro-3-morpholinopyridine, within their central cavity, forming a stable inclusion complex.[3][6] This complex has a water-soluble exterior, effectively shuttling the insoluble drug into the solution.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD) are widely used for this purpose.[6]
Q6: Are there other advanced techniques for more challenging formulation needs?
A6: For applications requiring higher concentrations or for in vivo formulations, more advanced methods are available. These include:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, which enhances the dissolution rate.[7]
-
Nanosuspensions: The particle size of the drug is reduced to the sub-micron range, which dramatically increases the surface area available for dissolution as described by the Noyes-Whitney equation.[1][6][8]
-
Lipid-Based Formulations: The drug is dissolved in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) that create fine emulsions upon contact with aqueous fluids.[8][9]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and step-by-step protocols to systematically address solubility issues.
Workflow 1: Selecting a Solubilization Strategy
Before beginning lab work, use this decision tree to select the most appropriate starting point based on your experimental context.
Caption: Decision workflow for selecting a solubility enhancement method.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details how to determine and utilize the pH-dependent solubility of 2-chloro-3-morpholinopyridine, a weakly basic compound.[4]
Objective: To prepare an aqueous solution by converting the free base into a more soluble salt form.
Materials:
-
2-chloro-3-morpholinopyridine
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter or pH strips
-
Stir plate and magnetic stir bar
-
Analytical balance and volumetric flasks
Procedure:
-
Initial Suspension: Accurately weigh a target amount of the compound (e.g., 1 mg) and add it to a defined volume of deionized water (e.g., 1 mL) in a glass vial with a stir bar. This creates a suspension.
-
Titration with Acid: While stirring, slowly add 0.1 M HCl dropwise. Monitor the suspension visually.
-
Determine Solubilization pH: Continue adding acid until the suspension completely dissolves, resulting in a clear solution. Measure the pH of this solution. This is the approximate pH required for solubilization at this concentration.
-
Buffer Preparation: Prepare a suitable biological buffer (e.g., citrate, acetate) at the pH determined in the previous step. Ensure the buffer itself is compatible with your downstream application.
-
Solution Preparation: To prepare a stock solution, weigh the desired amount of compound directly into the pre-made acidic buffer and stir until dissolved.
-
Validation (Crucial): Before use, inspect the solution for any signs of precipitation. If diluting into a higher pH medium for an experiment, perform a test dilution to ensure the compound remains in solution at the final concentration. Precipitation upon dilution can occur if the final pH is not low enough to keep the compound protonated.[4]
Protocol 2: Solubility Enhancement using Co-solvents
This method is suitable when pH modification is not viable. It involves using a water-miscible organic solvent to increase solubility.[3]
Objective: To prepare a stock solution in a co-solvent system that remains stable upon dilution into an aqueous medium.
Materials:
-
2-chloro-3-morpholinopyridine
-
DMSO (Dimethyl Sulfoxide)
-
Ethanol (200 proof, absolute)
-
Propylene Glycol (PG)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Solvent Screening (Recommended): Test the solubility of the compound in various neat co-solvents (DMSO, Ethanol, PG) to identify the most effective one.
-
High-Concentration Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen co-solvent (e.g., DMSO). Ensure it dissolves completely. This is your primary stock.
-
Working Solution Preparation:
-
The key is to minimize the percentage of the organic co-solvent in the final assay medium, typically keeping it below 1% and often below 0.1% to avoid artifacts.
-
Perform serial dilutions. For example, dilute the 10 mM DMSO stock 1:10 in your aqueous buffer to create a 1 mM intermediate solution (now in 10% DMSO).
-
Further dilute this intermediate stock into the final assay medium to reach the target concentration.
-
-
Validation and Controls:
-
Visual Inspection: After each dilution step, visually inspect for any cloudiness or precipitation.
-
Vehicle Control: Prepare a control sample containing the same final concentration of the co-solvent(s) but without the compound. This is essential to differentiate the effects of the compound from the effects of the solvent.
-
Data Summary: Common Co-Solvent Properties
| Co-Solvent | Typical Final Conc. in Assays | Advantages | Considerations |
| DMSO | < 0.5% | High solubilizing power | Can be toxic to some cells; may interfere with certain assays.[3] |
| Ethanol | < 1% | Lower cytotoxicity than DMSO | Can affect enzyme activity; may evaporate over time. |
| Propylene Glycol | < 2% | Low toxicity; used in vivo | More viscous; may be less potent as a solubilizer than DMSO. |
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol is excellent for increasing aqueous solubility while avoiding organic solvents, which can be beneficial for sensitive cell-based assays or in vivo studies.[6]
Objective: To form a water-soluble inclusion complex between 2-chloro-3-morpholinopyridine and a cyclodextrin.
Materials:
-
2-chloro-3-morpholinopyridine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or buffer
-
Stir plate, vortex mixer, and sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Add Compound: Add an excess amount of 2-chloro-3-morpholinopyridine to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir or shake the mixture at room temperature for 24-48 hours. Intermittent sonication can help break up aggregates and accelerate the process. The goal is to reach equilibrium.
-
Remove Undissolved Compound: After the incubation period, separate the undissolved compound from the solution. This is typically done by centrifuging at high speed (e.g., >10,000 x g) for 15-30 minutes or by filtering through a 0.22 µm syringe filter.
-
Determine Concentration: The clear supernatant or filtrate contains the solubilized drug-cyclodextrin complex. The concentration of the dissolved compound must be accurately determined using an analytical method like HPLC-UV or UV-Vis spectroscopy.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjbphs.com [wjbphs.com]
- 5. brieflands.com [brieflands.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Validation & Comparative
Introduction: The Strategic Value of the Chloropyridine-Morpholine Scaffold
A Senior Application Scientist's Guide to the Characterization of 4-(2-Chloropyridin-3-yl)morpholine and its Structural Analogs in Research
In the landscape of modern medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their favorable pharmacokinetic properties and versatile reactivity. The morpholine ring is a quintessential example, widely recognized for enhancing aqueous solubility and metabolic stability in drug candidates.[1][2] When coupled with a functionalized aromatic system like 2-chloropyridine, the resulting molecule, This compound (CAS: 54231-44-6), becomes a highly valuable and reactive building block for creating libraries of novel compounds.[1]
This guide provides a comprehensive overview of the essential characterization data for this compound. We will delve into its primary synthetic route, explain the rationale behind the expected outcomes of key analytical techniques, and compare its structural features to relevant alternatives. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the practical insights needed to confidently synthesize, verify, and utilize this versatile intermediate.
Synthesis: A Mechanistic Approach to C-N Bond Formation
The most direct and established method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This pathway is highly effective due to the electronic properties of the pyridine ring. The ring nitrogen acts as a potent electron-withdrawing group, which activates the chlorine atom at the C2 position, making it susceptible to nucleophilic attack by the secondary amine of morpholine.[1][3]
The reaction proceeds via a high-energy, transient intermediate known as a Meisenheimer complex.[1] Managing reaction conditions, such as temperature and solvent, is crucial for controlling regioselectivity and maximizing yield, especially when starting from precursors like 2,3-dichloropyridine.[1]
Synthetic Workflow Diagram
References
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(2-Chloropyridin-3-yl)morpholine
Introduction: The Imperative of Structural Verification in Drug Discovery
In the landscape of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data stand. The compound 4-(2-chloropyridin-3-yl)morpholine (CAS No: 54231-44-6) is a notable scaffold, incorporating both a reactive chloropyridine ring and a pharmacologically significant morpholine moiety.[1] The morpholine ring, in particular, is a well-regarded pharmacophore known for enhancing pharmacokinetic properties.[1] Given its potential in interacting with various biological targets, any researcher working with this molecule must perform rigorous spectroscopic analysis to confirm its identity and purity.[1]
This guide provides a comprehensive framework for comparing experimentally obtained spectroscopic data of this compound with established literature values. We will delve into the expected outcomes for Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the rationale behind the expected data and providing standardized protocols for data acquisition.
Experimental Workflow: A Self-Validating Protocol
A robust analytical workflow is crucial for generating reliable and reproducible data. The following diagram outlines a logical sequence for the complete spectroscopic characterization of a newly synthesized batch of this compound.
Caption: A standard workflow for the synthesis, purification, and spectroscopic validation of this compound.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial and most direct confirmation of the compound's molecular weight (MW: 198.65 g/mol ).[2][3] This technique is indispensable for verifying that the desired chemical transformation has occurred.
Experimental Protocol (Electron Ionization - MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Inject the sample into the instrument. Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., 50-300 m/z).
Data Comparison: Experimental vs. Literature
| Feature | Expected Literature Data | Hypothetical Experimental Result | Analysis |
| Molecular Ion (M⁺) | A peak at m/z ≈ 198 .[1] | m/z = 198.1 | Confirms the molecular formula C₉H₁₁ClN₂O. |
| Isotopic Peak (M+2) | A peak at m/z ≈ 200 with an intensity of approximately 32% (1/3) of the M⁺ peak, characteristic of the ³⁷Cl isotope.[1] | m/z = 200.1 (Intensity: 31.8%) | Provides definitive evidence for the presence of a single chlorine atom in the molecule. |
| Key Fragmentation | Loss of the morpholine ring (C₄H₈NO, ~86 Da) is a potential fragmentation pathway for N-substituted morpholines.[1] | m/z = 112.9 | A fragment at m/z ~113 would correspond to the remaining 2-chloropyridinyl cation, supporting the structure. |
Expert Insight: The M/M+2 isotopic pattern is a critical diagnostic tool. Its absence would immediately cast doubt on the presence of chlorine, while a different ratio might suggest the presence of multiple chlorine or bromine atoms. High-resolution mass spectrometry (HRMS) would provide an exact mass, further solidifying the elemental composition.[1]
FT-IR Spectroscopy: Mapping the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is expected to show characteristic bands for the morpholine and chloropyridine rings.[1]
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Comparison: Experimental vs. Literature
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Hypothetical Experimental Result (cm⁻¹) | Analysis |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 cm⁻¹ | 3065 | Indicates the presence of C-H bonds on an aromatic ring. |
| C-H Stretch (Aliphatic) | Morpholine CH₂ | 2950-2850 cm⁻¹[1] | 2920, 2855 | Confirms the saturated hydrocarbon chains of the morpholine ring. |
| C=C and C=N Stretch | Pyridine Ring | 1600-1400 cm⁻¹[1] | 1580, 1475 | Characteristic absorptions for the aromatic pyridine system. |
| C-O-C Stretch (Ether) | Morpholine Ring | 1115-1070 cm⁻¹ (Strong) [1] | 1110 | A strong, prominent peak in this region is a hallmark of the morpholine ether linkage. |
| C-Cl Stretch | Chloropyridine | 800-600 cm⁻¹[1] | 780 | Confirms the presence of the carbon-chlorine bond. |
Trustworthiness Check: The combination of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ is a key differentiator. The very strong C-O-C stretch is often the most easily identifiable peak and serves as a reliable indicator of the morpholine ring.
NMR Spectroscopy: The Definitive Structural Blueprint
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve high resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Interpretation and Comparison
The logical process for assigning NMR peaks involves analyzing chemical shifts, integration values (for ¹H), and coupling patterns.
Caption: Logic diagram for the assignment of ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Pyridine H-6 | ~8.10 | Doublet of doublets | 1H | Downfield due to proximity to nitrogen and chlorine. Coupled to H-4 and H-5. |
| Pyridine H-5 | ~7.45 | Doublet of doublets | 1H | Coupled to H-6 and H-4. |
| Pyridine H-4 | ~7.10 | Doublet of doublets | 1H | Upfield relative to other pyridine protons. Coupled to H-5 and H-6. |
| Morpholine -O-CH₂- | ~3.85 | Triplet | 4H | Deshielded by the adjacent oxygen atom. Appears as a triplet due to coupling with adjacent -N-CH₂- protons. |
| Morpholine -N-CH₂- | ~3.15 | Triplet | 4H | Shielded relative to O-CH₂ protons. Coupled to adjacent -O-CH₂- protons. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Rationale |
| Pyridine C-2 (C-Cl) | ~155 | Quaternary carbon, significantly deshielded by both the ring nitrogen and the attached chlorine. |
| Pyridine C-6 | ~148 | Deshielded by the adjacent ring nitrogen. |
| Pyridine C-3 (C-N) | ~140 | Quaternary carbon attached to the morpholine nitrogen. |
| Pyridine C-5 | ~128 | Standard aromatic carbon chemical shift. |
| Pyridine C-4 | ~122 | Standard aromatic carbon chemical shift. |
| Morpholine -O-CH₂- | ~67 | Aliphatic carbon deshielded by the adjacent oxygen atom. |
| Morpholine -N-CH₂- | ~51 | Aliphatic carbon attached to nitrogen, shielded relative to the O-CH₂ carbons. |
Conclusion: Synthesizing the Evidence
The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple, orthogonal spectroscopic techniques. A successful characterization will show:
-
MS Data: The correct molecular weight and the characteristic chlorine isotopic pattern.
-
FT-IR Data: The presence of all key functional groups, including the morpholine ether linkage and the chloropyridine ring vibrations.
-
NMR Data: A set of proton and carbon signals whose chemical shifts, integrations, and coupling patterns are fully consistent with the proposed structure.
When experimental data align with these expected values, researchers can proceed with confidence in their material. Discrepancies at any stage warrant a re-evaluation of the compound's purity or a reassessment of its structure.
References
- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 5. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
A Comparative Analysis of the Biological Activity of 4-(2-Chloropyridin-3-yl)morpholine and Other Morpholine-Containing Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Morpholine Scaffold as a Privileged Structure in Kinase Inhibition
The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profile, make it an attractive moiety for drug design.[3] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or a base, while the oxygen atom can also participate in hydrogen bonding, allowing for versatile interactions with biological targets.[4] This versatility has led to the incorporation of the morpholine scaffold into numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors for oncology.[1][5]
This guide provides a comparative overview of the biological activity of 4-(2-Chloropyridin-3-yl)morpholine and other prominent morpholine-containing derivatives that have been extensively studied as inhibitors of key signaling pathways implicated in cancer, with a particular focus on the Phosphoinositide 3-kinase (PI3K) pathway. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage data from well-characterized analogs to infer its potential activity and provide a framework for its future investigation.
The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[6] Hyperactivation of this pathway is a frequent event in a multitude of human cancers, making it a highly validated target for therapeutic intervention.[6] The PI3K enzyme family, particularly the Class I isoforms (p110α, p110β, p110δ, and p110γ), are key initiators of this signaling cascade. The morpholine moiety has been instrumental in the development of potent and selective PI3K inhibitors.
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing compounds.
Comparator Morpholine Derivatives: A Deep Dive into PI3K Inhibition
To understand the potential biological activity of this compound, we will first examine three well-characterized morpholine-containing PI3K inhibitors: PI-103, GDC-0941, and ZSTK474.
PI-103: A Dual PI3K and mTOR Inhibitor
PI-103 is a potent, cell-permeable, and ATP-competitive inhibitor of the PI3K family and mTOR.[7] Its ability to dually target both PI3K and mTOR makes it a valuable tool for dissecting the complexities of this signaling pathway.[8]
-
Mechanism of Action: PI-103 inhibits multiple Class I PI3K isoforms and mTORC1/2 with nanomolar potency.[5]
-
Biological Activity: It exhibits antiproliferative activity against a broad range of cancer cell lines, particularly those with a dependency on the PI3K pathway, such as glioma cells.[7][8]
GDC-0941 (Pictilisib): A Potent and Selective Pan-Class I PI3K Inhibitor
GDC-0941 is a highly potent and orally bioavailable inhibitor of all Class I PI3K isoforms.[9][10] It has undergone extensive preclinical and clinical evaluation.
-
Mechanism of Action: GDC-0941 is an ATP-competitive inhibitor with strong activity against p110α and p110δ, and slightly less potency against p110β and p110γ.[11][12]
-
Biological Activity: It demonstrates significant antitumor activity in various preclinical cancer models, both as a single agent and in combination with other therapies.[13] GDC-0941 effectively inhibits the phosphorylation of Akt, a key downstream effector of PI3K.[13]
ZSTK474: A Pan-Class I PI3K Inhibitor with a Triazine Scaffold
ZSTK474 is another potent, ATP-competitive inhibitor of all four Class I PI3K isoforms.[14] It features a distinct s-triazine core.
-
Mechanism of Action: ZSTK474 directly inhibits PI3K activity, leading to the suppression of downstream signaling.[15]
-
Biological Activity: It exhibits strong antiproliferative activity against a wide panel of human cancer cell lines and has demonstrated significant in vivo antitumor efficacy in xenograft models.[15][16]
Comparative Analysis of Biological Activity
The following table summarizes the reported inhibitory activities of the comparator morpholine derivatives against PI3K isoforms and selected cancer cell lines.
| Compound | Target(s) | IC50 (nM) vs. PI3Kα | IC50 (nM) vs. PI3Kβ | IC50 (nM) vs. PI3Kδ | IC50 (nM) vs. PI3Kγ | Antiproliferative Activity (Cell Line) | Reference(s) |
| PI-103 | PI3K, mTOR, DNA-PK | 8 | 88 | 48 | 150 | U87MG (glioma) | [1][5] |
| GDC-0941 | Pan-Class I PI3K | 3 | 33 | 3 | 75 | U87MG, PC3, MDA-MB-361 | [9][12] |
| ZSTK474 | Pan-Class I PI3K | 16 | 44 | 4.6 | 49 | Broad panel of 39 cell lines | [14] |
| This compound | Putative Kinase Inhibitor | Data not available | Data not available | Data not available | Data not available | Data not available |
Structure-Activity Relationship (SAR) and Potential of this compound
The morpholine ring in these inhibitors typically forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the molecule in the ATP-binding pocket.[9] The substituents on the core scaffold then determine the potency and selectivity for different kinase isoforms.
While specific experimental data for this compound is lacking, we can analyze its structure in the context of known kinase inhibitors. The 2-chloropyridine moiety is a common feature in many kinase inhibitors, often involved in hydrophobic interactions within the ATP-binding site. The chlorine atom can also serve as a handle for further chemical modification. It is plausible that this compound could exhibit inhibitory activity against kinases that have a binding pocket tolerant of this substitution pattern. Preliminary information suggests potential activity against tyrosine kinases like EGFR, in addition to PI3K.[1]
Experimental Protocols for Assessing Biological Activity
To facilitate the investigation of this compound and other novel morpholine derivatives, we provide detailed, step-by-step protocols for key assays.
In Vitro PI3K Enzyme Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ADP produced from the kinase reaction, which correlates with enzyme activity.
Figure 2: Workflow for an in vitro luminescent PI3K enzyme inhibition assay.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α)
-
Lipid substrate (e.g., PIP2)
-
Test compound (this compound) and comparator inhibitors
-
ATP
-
Kinase buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and comparator inhibitors in DMSO.
-
In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 4 µL of a pre-mixed solution of PI3K enzyme and lipid substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically 25 µM) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the reagent from the luminescent kinase assay kit. Incubate as per the manufacturer's instructions.
-
Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
Cancer cell line of interest (e.g., U87MG, PC3, A549)
-
Complete cell culture medium
-
Test compound and comparator inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound and comparator inhibitors in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle-treated and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
The morpholine scaffold is a validated and highly valuable component in the design of kinase inhibitors, particularly those targeting the PI3K pathway. Well-characterized compounds like PI-103, GDC-0941, and ZSTK474 demonstrate the potential of this chemical class to yield potent and clinically relevant anticancer agents.
While direct experimental evidence for the biological activity of this compound is currently limited, its structural features suggest it is a promising candidate for investigation as a kinase inhibitor. The presence of the morpholine ring provides a strong foundation for interaction with the kinase hinge region, and the 2-chloropyridine moiety offers opportunities for further optimization of potency and selectivity.
The experimental protocols provided in this guide offer a clear path forward for the comprehensive evaluation of this compound and other novel morpholine derivatives. Future studies should focus on in vitro kinase profiling to identify its primary targets, followed by cell-based assays to determine its antiproliferative and mechanistic effects. Such investigations will be crucial in elucidating the therapeutic potential of this and related compounds in the ongoing search for novel cancer therapies.
References
- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 2. Identification of novel PI3K inhibitors through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemica.com [medchemica.com]
- 17. US6218390B1 - Morpholinone and morpholine derivatives and uses thereof - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-Morpholinopyridine Analogues as Kinase Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of kinase inhibitor design. Its ability to form key hydrogen bonds and serve as a versatile anchor for various substituents makes it a privileged structure in oncology and inflammation research. Within this class, 2-chloro-3-morpholinopyridine has emerged as a promising core, combining the established kinase-binding properties of the morpholine moiety with the synthetic versatility afforded by the chloro-substituent.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of 2-chloro-3-morpholinopyridine analogues, with a particular focus on their role as kinase inhibitors. While direct, comprehensive SAR studies on this specific scaffold are emerging, we can derive significant insights from closely related chemical series, such as the extensively studied morpholinopyrimidine and pyridopyrimidine classes of PI3K/mTOR inhibitors. This guide will synthesize these findings, offer a comparative analysis, and provide detailed experimental protocols to empower researchers in the rational design of novel therapeutics.
The 2-Chloro-3-Morpholinopyridine Scaffold: A Privileged Core for Kinase Inhibition
The 2-chloro-3-morpholinopyridine scaffold incorporates several key features that make it an attractive starting point for the development of kinase inhibitors:
-
The Morpholine Moiety: The oxygen atom of the morpholine ring is a well-established hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding site. This interaction is a critical anchor for many potent kinase inhibitors.[1]
-
The Pyridine Ring: As a core heterocyclic structure, the pyridine ring provides a rigid framework for the presentation of substituents in a defined three-dimensional space. The nitrogen atom can also participate in hydrogen bonding interactions.[2]
-
The 2-Chloro Substituent: The chlorine atom at the 2-position serves a dual purpose. Electronically, it influences the reactivity and basicity of the pyridine ring. Synthetically, it provides a reactive handle for introducing a wide range of substituents through nucleophilic aromatic substitution or cross-coupling reactions, enabling the exploration of diverse chemical space.[3]
Comparative Structure-Activity Relationship (SAR) Analysis
Due to the limited public data specifically on 2-chloro-3-morpholinopyridine analogues, we will draw parallels from the well-documented SAR of morpholinopyrimidine and pyridopyrimidine derivatives, particularly those targeting the PI3K/mTOR pathway.[4] The PI3K/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4]
Key SAR Insights from Related Scaffolds:
-
C4-Morpholino Group: Across various pyrimidine-based kinase inhibitors, the C4-morpholino group is consistently crucial for potent activity. The morpholine oxygen typically forms a key hydrogen bond with a backbone NH in the kinase hinge region.[1] It is highly probable that the 3-morpholino group on the pyridine ring plays a similar role.
-
Substitutions at the 2-Position (Analogous to the Chloro-Group): In the context of pyridopyrimidines, small, lipophilic substituents at the analogous position, such as a chlorine or methyl group, have been shown to enhance PI3Kα inhibitory activity.[4] This suggests that the 2-chloro group in our target scaffold is likely beneficial for potency. Further modifications at this position by replacing the chlorine with other small hydrophobic or hydrogen-bond-donating/accepting groups would be a logical step in lead optimization.
-
Substitutions at Other Positions of the Pyridine Ring:
-
C5-Position: Modifications at the C5 position of the pyridine ring can significantly impact activity and selectivity. In related series, the introduction of bulky substituents at this position has been explored to probe the shape of the ATP binding pocket.[5]
-
C6-Position: In morpholinopyrimidine series, substitutions at the C6 position have been shown to modulate activity. For instance, in a series of PI3K inhibitors, the introduction of a second morpholine group at the C6 position was well-tolerated.[3]
-
The following diagram illustrates the key pharmacophoric elements and potential points for modification on the 2-chloro-3-morpholinopyridine scaffold, based on insights from related kinase inhibitors.
Caption: Key pharmacophoric features of the 2-chloro-3-morpholinopyridine scaffold.
Comparative Analysis of Key Analogues
To illustrate the SAR principles discussed, the following table presents data from a closely related series of trisubstituted morpholinopyrimidines, which serve as a valuable proxy for understanding the potential of 2-chloro-3-morpholinopyridine analogues as PI3K inhibitors.[3]
| Compound | R1 | R2 | PI3Kα IC50 (nM) | Notes |
| ZSTK474 (Reference) | morpholino | H | 5.3 | A well-characterized pan-PI3K inhibitor. |
| Analogue 1 | morpholino | 6-chloro | 3.5 | Introduction of a 6-chloro group slightly improves potency. |
| Analogue 2 | morpholino | 6-(4-chlorophenyl) | 2.8 | Aryl substitution at the 6-position enhances activity. |
| Analogue 3 | morpholino | 2-amino-6-(4-chlorophenyl) | 1.8 | Further substitution at the 2-position leads to the most potent analogue in this series. |
Data is illustrative and based on a representative study of morpholinopyrimidine PI3K inhibitors.[3]
These data underscore the importance of substitutions on the core heterocyclic ring in modulating inhibitory potency. The enhanced activity observed with the introduction of chloro and substituted phenyl groups highlights the potential for fine-tuning the electronic and steric properties of the 2-chloro-3-morpholinopyridine scaffold to achieve high-potency kinase inhibition.
Experimental Protocols
The synthesis and evaluation of 2-chloro-3-morpholinopyridine analogues typically follow established medicinal chemistry workflows. Below are representative protocols for synthesis and biological evaluation.
General Synthetic Scheme
The synthesis of 2-chloro-3-morpholinopyridine analogues often starts from commercially available dichloropyridines. A nucleophilic aromatic substitution reaction with morpholine, followed by further modifications at the remaining chloro-position, is a common strategy.
Caption: A general synthetic workflow for 2-chloro-3-morpholinopyridine analogues.
Step-by-Step Protocol for Nucleophilic Aromatic Substitution:
-
To a solution of the starting dichloropyridine (1.0 eq) in a suitable solvent (e.g., DMF, NMP) is added morpholine (1.1 eq) and a base (e.g., K₂CO₃, DIPEA) (2.0 eq).
-
The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-3-morpholinopyridine intermediate.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogues against target kinases is typically determined using in vitro kinase assays.
General Protocol for a PI3Kα Inhibition Assay:
-
A reaction mixture containing purified PI3Kα enzyme, a lipid substrate (e.g., PIP2), and a reaction buffer is prepared.
-
The test compounds (dissolved in DMSO) are added to the reaction mixture at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The mixture is incubated at room temperature for a set period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of product (e.g., PIP3) is quantified using a suitable detection method, such as a luminescence-based assay or mass spectrometry.
-
The percentage of kinase activity is calculated relative to a DMSO control.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-chloro-3-morpholinopyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Drawing on the extensive SAR knowledge from related heterocyclic systems, medicinal chemists can rationally design and synthesize analogues with improved potency, selectivity, and pharmacokinetic properties. Key areas for future exploration include:
-
Systematic exploration of substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring to build a comprehensive SAR map for this specific scaffold.
-
Investigation of bioisosteric replacements for the morpholine ring to modulate physicochemical properties and potentially discover novel interactions within the kinase active site.
-
Profiling of potent analogues against a panel of kinases to understand their selectivity profile and identify potential off-target effects.
By leveraging the principles outlined in this guide, researchers can accelerate the discovery of next-generation therapeutics targeting kinases implicated in a range of human diseases.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
A Framework for Efficacy Evaluation of Novel Kinase Inhibitors: A Comparative Guide Featuring 4-(2-Chloropyridin-3-yl)morpholine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of novel chemical entities as potential kinase inhibitors. While 4-(2-Chloropyridin-3-yl)morpholine is a commercially available compound, it is not established in the scientific literature as a kinase inhibitor.[1][2] Instead, it is recognized as a versatile building block in medicinal chemistry, with the morpholine and chloropyridine moieties suggesting potential for biological activity.[1][3][4][5][6][7]
Therefore, this document uses this compound as a hypothetical novel compound to illustrate the rigorous, multi-step process required to characterize its efficacy and compare it against well-established kinase inhibitors. This approach provides a practical roadmap for validating new therapeutic candidates.
For our comparative analysis, we have selected three benchmark inhibitors with distinct mechanisms of action and target profiles:
-
Imatinib (Gleevec®): A highly successful tyrosine kinase inhibitor targeting the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML).[8][9][10][11] It functions by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and blocking proliferative signals.[8][10]
-
Vemurafenib (Zelboraf®): A potent and selective inhibitor of the BRAF V600E mutant serine-threonine kinase, a key driver in a significant percentage of melanomas.[12][13][14][15][16] Its action interrupts the aberrant signaling through the MAPK/ERK pathway.[13][14]
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[17][18] Due to its lack of selectivity, it is not used clinically but serves as an invaluable positive control in research to induce apoptosis and confirm assay validity.[17]
The following sections detail the experimental workflow, from initial screening to cellular characterization, providing the causal logic behind each step and presenting data in a clear, comparative format.
Part 1: The Experimental Workflow for Characterizing a Novel Kinase Inhibitor
The journey from a novel compound to a validated kinase inhibitor is a systematic process of elimination and focused investigation. The primary objective is to determine if the compound inhibits any kinases, how potently and selectively it does so, and whether this biochemical activity translates into a meaningful biological effect in a cellular context.
Caption: Experimental workflow for novel kinase inhibitor characterization.
Part 2: Detailed Methodologies & Data Presentation
Step 1 & 2: Kinase Panel Screening and IC50 Determination
Causality: The initial step is a broad, unbiased screen against a large panel of kinases. This is critical to identify potential primary targets without preconceived notions and to get an early indication of selectivity. A compound that inhibits many kinases may have a higher risk of off-target effects. Following the initial screen, "hits" (typically defined as >50% inhibition at a given concentration, e.g., 1 µM) must be confirmed in dose-response experiments to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).
Protocol: In Vitro Kinase Assay (Generic Fluorescence-Based) This protocol describes a common method adaptable for high-throughput screening.[19]
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the specific kinase and its corresponding peptide substrate in kinase buffer to desired concentrations.
-
Prepare a solution of ATP in kinase buffer. The concentration is typically at or near the Km of the kinase for ATP.
-
Serially dilute the test compounds (e.g., this compound, Imatinib) in DMSO, then in kinase buffer.
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of the diluted compound to the assay wells.
-
Add 5 µL of the kinase/substrate mix to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.[20]
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection solution containing a phosphorylation-specific antibody (e.g., a terbium-labeled antibody in a TR-FRET assay).[19]
-
-
Data Acquisition:
-
Incubate the plate for the required time for the detection reagents to bind.
-
Read the plate on a suitable plate reader (e.g., a fluorescence or luminescence reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Presentation:
| Compound | Target Kinase | IC50 (nM) | Kinase Family | Notes |
| This compound | Hypothetical Kinase X | 75 | Tyrosine Kinase | Novel finding from initial screen. |
| Imatinib | BCR-Abl | 25 | Tyrosine Kinase | Literature value, potent and selective.[21] |
| Vemurafenib | BRAF V600E | 31 | Ser/Thr Kinase | Literature value, highly selective for mutant.[12] |
| Staurosporine | Most Kinases | 1-20 | Broad Spectrum | Non-selective control. |
Step 3 & 4: Cellular Target Engagement and Pathway Analysis
Causality: An in vitro IC50 demonstrates biochemical potency but does not guarantee that the compound can enter a cell and inhibit its target in the complex cellular environment.[22][23] Therefore, the next crucial step is to verify target engagement within intact cells. This is typically done using Western blotting to measure the phosphorylation status of a direct downstream substrate of the target kinase. A reduction in phosphorylation upon treatment with the compound provides strong evidence of on-target activity.
Caption: The MAPK signaling pathway, inhibited by Vemurafenib.
Protocol: Western Blot for Phospho-Substrate
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to ~80% confluency.
-
Treat the cells with a dose-range of the test compound for a specified time (e.g., 2 hours). Include vehicle (DMSO) and positive control (e.g., Vemurafenib for BRAF V600E cells) treatments.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20 µg per lane) and separate by SDS-PAGE.[20]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate of the target kinase (e.g., anti-phospho-ERK for the MAPK pathway).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Image the blot using a digital imager.
-
Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Step 5: Cellular Proliferation Assays
Causality: After confirming that the compound hits its target in cells, it is essential to determine the functional consequence. For anti-cancer agents, the desired outcome is typically the inhibition of cell growth or the induction of cell death (apoptosis). Cell proliferation assays quantify the impact of the compound on the viability of cancer cell lines.[24]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds. Include vehicle-only and positive control wells.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting luminescence versus log[inhibitor concentration].
-
Hypothetical Data Presentation:
| Compound | Cell Line | Target Pathway | GI50 (nM) | Notes |
| This compound | Hypothetical Cell Line X | Kinase X Pathway | 250 | Demonstrates cellular activity. |
| Imatinib | K562 (CML) | BCR-Abl | 200 | Effective in BCR-Abl dependent cells.[9] |
| Vemurafenib | A375 (Melanoma) | BRAF V600E/MAPK | 150 | Potent in BRAF mutant cells.[13] |
| Staurosporine | Most Cell Lines | Broad Apoptosis Induction | 50 | Potent but non-specific cytotoxicity.[17] |
Part 3: Conclusion and Future Directions
This guide outlines a foundational workflow for the initial characterization of a novel compound, hypothetically this compound, as a kinase inhibitor. The process moves logically from broad, biochemical screening to specific, cell-based functional assays.
Based on our hypothetical results, this compound shows promise with a respectable IC50 of 75 nM against "Kinase X" and a corresponding GI50 of 250 nM in a relevant cell line. This demonstrates a successful translation from biochemical potency to cellular efficacy.
The next steps in a real-world drug discovery program would involve:
-
Comprehensive Selectivity Profiling: Testing against a wider panel of kinases to confirm its selectivity window.
-
Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive, allosteric, or non-competitive.[25]
-
Resistance Studies: Investigating potential mechanisms of acquired resistance.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer.[25]
This structured approach ensures that resources are focused on compounds with the highest potential for therapeutic success, grounding decisions in robust, reproducible, and logically sequenced experimental data.
References
- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 5. jocpr.com [jocpr.com]
- 6. CAS 54231-36-6: 4-(3-Chloropyridin-2-yl)morpholine [cymitquimica.com]
- 7. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. droracle.ai [droracle.ai]
- 11. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 12. Vemurafenib - Wikipedia [en.wikipedia.org]
- 13. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Facebook [cancer.gov]
- 17. Staurosporine - Wikipedia [en.wikipedia.org]
- 18. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In vitro kinase assay [protocols.io]
- 21. Imatinib - Wikipedia [en.wikipedia.org]
- 22. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 23. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the In Vitro Validation of 2-Chloro-3-morpholinopyridine: A Comparative Approach
For researchers and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, comparative framework for the in vitro validation of 2-chloro-3-morpholinopyridine, a novel small molecule with potential therapeutic applications. We will move beyond a simple recitation of protocols to a deeper exploration of the scientific rationale behind each experimental choice, ensuring a robust and self-validating data package. This guide is structured to provide a comprehensive narrative, grounded in established scientific principles and regulatory expectations.[1][2]
Introduction: The Imperative of Rigorous In Vitro Validation
The validation of any in vitro assay is a critical step to ensure its suitability for its intended purpose.[1] For novel compounds like 2-chloro-3-morpholinopyridine, a thorough validation process is essential to de-risk drug development programs at an early stage.[1] This guide will focus on a hypothetical scenario where 2-chloro-3-morpholinopyridine has been identified as a potential kinase inhibitor. Kinase inhibitors are a major class of therapeutic agents, but their development is often challenged by off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[3][4] Therefore, a multi-faceted validation strategy employing orthogonal assay formats is not just best practice, but a scientific necessity.
The Validation Workflow: A Multi-Pronged Approach
A robust validation workflow for a novel kinase inhibitor involves a tiered approach, moving from initial high-throughput screening to more detailed mechanistic and cellular studies. This ensures that resources are focused on the most promising candidates and that a comprehensive understanding of the compound's activity is developed.
Caption: A tiered workflow for the in vitro validation of a novel kinase inhibitor.
Primary Screening and Hit Confirmation: Establishing On-Target Activity
The initial assessment of 2-chloro-3-morpholinopyridine would likely come from a high-throughput screen (HTS) against the kinase of interest. A common and robust method for this is a luminescence-based assay that measures the production of ADP, a direct product of kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method to measure kinase activity.
-
Kinase Reaction:
-
Set up a 10 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and either 2-chloro-3-morpholinopyridine (at a single concentration, e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. A decrease in signal relative to the vehicle control indicates inhibition of kinase activity.
-
Dose-Response and IC50 Determination
Following a positive "hit" in the primary screen, the next critical step is to determine the potency of the inhibitor by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[3]
Experimental Design: A 10-point dose-response curve is recommended for reliable data.[3] Serial dilutions of 2-chloro-3-morpholinopyridine are prepared and tested in the ADP-Glo™ assay as described above.
Data Presentation:
| Concentration (µM) | % Inhibition (Hypothetical) |
| 100 | 98.5 |
| 30 | 95.2 |
| 10 | 88.1 |
| 3 | 75.4 |
| 1 | 52.3 |
| 0.3 | 28.9 |
| 0.1 | 10.5 |
| 0.03 | 2.1 |
| 0.01 | 0.5 |
| 0 | 0 |
Result: The hypothetical IC50 for 2-chloro-3-morpholinopyridine against the target kinase is calculated to be 0.95 µM .
Secondary Validation: Orthogonal Assays and Mechanism of Action
Relying on a single assay format is fraught with the risk of artifacts. Therefore, it is crucial to validate the inhibitory activity of 2-chloro-3-morpholinopyridine using an orthogonal method that has a different detection principle.[1] A biophysical assay such as Surface Plasmon Resonance (SPR) is an excellent choice as it directly measures the binding of the compound to the kinase.[5]
Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay
SPR measures the binding interaction between an analyte (2-chloro-3-morpholinopyridine) and a ligand (the target kinase) immobilized on a sensor chip in real-time.
-
Immobilization: Covalently immobilize the purified target kinase onto a CM5 sensor chip.
-
Binding Analysis:
-
Inject a series of concentrations of 2-chloro-3-morpholinopyridine over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
-
Data Analysis:
-
Measure the association rate (ka) and dissociation rate (kd) from the sensorgrams.
-
Calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).
-
Comparative Data:
| Parameter | 2-chloro-3-morpholinopyridine | Alternative Compound (Staurosporine) |
| IC50 (ADP-Glo) | 0.95 µM | 0.01 µM |
| KD (SPR) | 0.85 µM | 0.008 µM |
Mechanism of Action: ATP Competition
Most kinase inhibitors target the highly conserved ATP-binding pocket.[3] To determine if 2-chloro-3-morpholinopyridine is an ATP-competitive inhibitor, the IC50 determination is repeated at varying concentrations of ATP.
Experimental Design: Generate IC50 curves for 2-chloro-3-morpholinopyridine at multiple ATP concentrations (e.g., 10 µM, 50 µM, 200 µM).
Expected Outcome: If 2-chloro-3-morpholinopyridine is ATP-competitive, the apparent IC50 value will increase with increasing ATP concentrations. This is because more ATP is present to outcompete the inhibitor for binding to the kinase.
Cellular Validation and Selectivity Profiling
Biochemical assays provide valuable information, but it is essential to demonstrate that the compound is active in a more complex biological environment.
Target Engagement in a Cellular Context
A key validation step is to show that 2-chloro-3-morpholinopyridine can inhibit the target kinase within a living cell, leading to a downstream biological effect. A common method is to measure the phosphorylation of a known substrate of the target kinase via Western blotting.
Caption: Inhibition of a signaling pathway by 2-chloro-3-morpholinopyridine.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Seed an appropriate cell line in a 6-well plate. Treat the cells with increasing concentrations of 2-chloro-3-morpholinopyridine for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.
-
Probe a separate membrane (or strip and re-probe) with an antibody for the total amount of the substrate to serve as a loading control.
-
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Expected Result: A dose-dependent decrease in the level of the phosphorylated substrate, with no change in the total substrate level, would confirm that 2-chloro-3-morpholinopyridine is engaging and inhibiting its target in cells.
Kinome-wide Selectivity Profiling
A crucial aspect of validating a kinase inhibitor is to understand its selectivity profile.[3][4] A compound that inhibits numerous off-target kinases is more likely to cause undesirable side effects. Selectivity is typically assessed by screening the compound against a large panel of kinases.
Methodology: 2-chloro-3-morpholinopyridine would be screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. For any kinases showing significant inhibition (e.g., >70%), a full IC50 determination would be performed.[3]
Data Presentation (Hypothetical):
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| Target Kinase | 92% | 0.95 |
| Kinase A | 75% | 5.2 |
| Kinase B | 45% | > 20 |
| Kinase C | 12% | > 50 |
| ... (300+ other kinases) | <10% | > 50 |
This data would suggest that 2-chloro-3-morpholinopyridine is reasonably selective for its intended target, with at least a 5-fold selectivity window over the next most sensitive kinase.
Conclusion
This guide has outlined a comprehensive, multi-tiered strategy for the in vitro validation of 2-chloro-3-morpholinopyridine as a potential kinase inhibitor. By employing a combination of biochemical, biophysical, and cellular assays, and by focusing on orthogonal methods and selectivity profiling, researchers can build a robust and reliable data package. This approach, grounded in scientific rigor and established validation principles, provides the necessary confidence to advance a promising compound like 2-chloro-3-morpholinopyridine through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. seed.nih.gov [seed.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of 4-(2-Chloropyridin-3-yl)morpholine: A Cross-Validation of Leading Methodologies
In the landscape of modern drug discovery and development, the morpholine moiety is a privileged scaffold, prized for its favorable pharmacokinetic properties. When appended to a chloropyridine core, as in 4-(2-chloropyridin-3-yl)morpholine, it becomes a critical building block for a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth, comparative analysis of the two primary synthetic routes to this compound: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a cross-validation of their respective strengths and weaknesses to guide your synthetic strategy.
The Strategic Importance of this compound
The this compound scaffold is a versatile intermediate in the synthesis of a variety of pharmaceutical agents. The morpholine ring often imparts improved solubility and metabolic stability, while the chloropyridine unit provides a reactive handle for further functionalization, typically through cross-coupling reactions. The chlorine atom at the C2 position is particularly activated towards nucleophilic displacement due to the electron-withdrawing effect of the pyridine nitrogen, a key feature exploited in its synthesis.
Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach
The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction.[1] This approach leverages the reaction of a di-substituted pyridine, namely 2,3-dichloropyridine, with morpholine. The reaction proceeds through the addition of the nucleophile (morpholine) to the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (chloride).
Mechanistic Considerations in SNAr
The regioselectivity of the SNAr reaction on 2,3-dichloropyridine is a critical aspect. The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 3-position due to the stronger activating effect of the adjacent ring nitrogen. This inherent electronic preference generally leads to the desired product with high selectivity. The reaction is typically carried out at elevated temperatures and often in the presence of a base to neutralize the HCl generated during the reaction.
Experimental Protocol: SNAr Synthesis
Materials:
-
2,3-Dichloropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2,3-dichloropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
This protocol is based on analogous syntheses of similar morpholino-substituted heterocycles, where high yields are often achieved under these conditions.[1]
Method 2: Buchwald-Hartwig Amination - The Catalytic Alternative
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method offers a milder alternative to traditional SNAr reactions and often exhibits a broader substrate scope and functional group tolerance.[2] In the context of synthesizing this compound, this reaction would involve the coupling of 2,3-dichloropyridine with morpholine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
The Catalytic Cycle of Buchwald-Hartwig Amination
The reaction mechanism proceeds through a catalytic cycle involving:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2,3-dichloropyridine).
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands generally providing the best results.
Experimental Protocol: Buchwald-Hartwig Synthesis
Materials:
-
2,3-Dichloropyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene, followed by 2,3-dichloropyridine (1.0 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Cross-Validation: A Head-to-Head Comparison
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Reagents | 2,3-Dichloropyridine, Morpholine, Base (e.g., K₂CO₃) | 2,3-Dichloropyridine, Morpholine, Pd catalyst, Ligand, Base (e.g., NaOtBu) |
| Reaction Conditions | High temperature (typically >100 °C) | Milder temperatures (often 80-100 °C) |
| Catalyst | Typically uncatalyzed | Palladium catalyst required |
| Cost | Generally lower cost due to the absence of expensive catalysts and ligands. | Higher cost associated with the palladium catalyst and phosphine ligand. |
| Yield | Can be high, but may be sensitive to substrate electronics. | Generally high yields with a broad substrate scope. |
| Functional Group Tolerance | Moderate; may not be suitable for base-sensitive functional groups. | Excellent; tolerates a wide range of functional groups. |
| Scalability | Readily scalable for industrial production. | Can be challenging to scale up due to catalyst cost and removal. |
| Safety | High boiling point solvents (e.g., DMF) are often used. | Requires handling of air-sensitive catalysts and reagents. |
The Starting Block: Synthesis of 2,3-Dichloropyridine
A crucial consideration for both synthetic routes is the availability and purity of the starting material, 2,3-dichloropyridine. A common and efficient method for its preparation is a one-pot synthesis starting from 3-aminopyridine.[3][4] This process involves an initial chlorination to form 2-chloro-3-aminopyridine, followed by a copper-catalyzed diazotization and Sandmeyer-type reaction to yield the final product.[3] The overall yield for this one-pot process is reported to be over 74%, with a purity of more than 99.2%.[4]
Visualizing the Pathways
Caption: Reaction schemes for the synthesis of this compound.
Caption: General experimental workflow for chemical synthesis.
Conclusion and Recommendations
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the research or production campaign.
For large-scale synthesis where cost is a primary driver, the SNAr approach is generally preferred due to its simplicity and the absence of expensive metal catalysts and ligands. Its straightforward scalability makes it an attractive option for industrial applications.
Conversely, for laboratory-scale synthesis, particularly when dealing with substrates bearing sensitive functional groups, the Buchwald-Hartwig amination offers significant advantages . Its milder reaction conditions and broader functional group tolerance can lead to higher yields and cleaner reaction profiles, simplifying purification.
Ultimately, the selection of the optimal synthetic route requires a careful consideration of factors such as cost, scale, substrate scope, and the available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols to make an informed decision, enabling the efficient synthesis of this valuable chemical intermediate.
References
Safety Operating Guide
Navigating the Safe Handling of 4-(2-Chloropyridin-3-yl)morpholine: A Guide for Laboratory Professionals
Hazard Analysis: A Proactive Assessment
4-(2-Chloropyridin-3-yl)morpholine is a solid, light brown compound that combines two key structural motifs: a chlorinated pyridine ring and a morpholine ring.[3][4] This combination suggests a hazard profile that demands rigorous safety protocols. The primary risks are associated with the potential for toxicity, irritation, and the environmental hazards typical of halogenated organic compounds.[1][2][5]
Anticipated Hazard Profile:
| Hazard Category | Potential Effect & Rationale | Supporting Evidence |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, inhaled, or in contact with skin. Chlorinated pyridines and related aromatic compounds can exhibit significant toxicity. | Based on data for 4-Chloropyridine Hydrochloride and other toxic chlorinated compounds. |
| Skin Corrosion / Irritation | Causes skin irritation and potentially severe burns upon prolonged contact. Both morpholine and chlorinated aromatics are known skin irritants.[2][6] | Inferred from hazards of morpholine and related halogenated compounds.[2] |
| Serious Eye Damage / Irritation | Causes serious eye irritation and may lead to severe eye damage. This is a common hazard for morpholine derivatives and many organic chemicals.[2][6] | Hazards are well-documented for both morpholine and chloropyridine precursors.[7] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[1] | A general hazard for fine chemical powders and a specific hazard for some pyridine derivatives.[8] |
| Environmental Hazard | Halogenated organic compounds require special disposal as they can be persistent and toxic to aquatic life.[5][9] | Standard classification for halogenated hydrocarbons.[5][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The selection of PPE is not a static choice; it must be adapted to the specific task being performed, from weighing the solid to handling solutions.
Core PPE Requirements:
| Body Part | Required PPE | Specifications and Rationale |
|---|---|---|
| Eye / Face | Chemical safety goggles and a full-face shield. | Rationale: Standard safety glasses are insufficient. Goggles provide a seal against splashes and fine dust. A face shield is required over goggles when handling solutions or larger quantities (>1g) to protect the entire face from splashes.[1][10] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene). | Rationale: Nitrile gloves offer good protection for incidental contact.[5][10] For prolonged handling or when working with solvents, double-gloving is recommended. Always check the glove manufacturer's data for breakthrough times with the specific solvents being used.[1] |
| Skin / Body | Flame-resistant lab coat and closed-toe shoes. | Rationale: A lab coat protects against incidental skin contact.[5] Closed-toe shoes made of a non-porous material are mandatory to protect feet from spills. |
| Respiratory | Certified Chemical Fume Hood. | Rationale: All handling of this compound, including weighing, must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][11] |
Diagram: PPE Selection Workflow
This flowchart guides the user in selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection is dictated by the specific handling task.
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that this compound is handled with consistent and validated safety measures from acquisition to use.
Step 1: Preparation & Area Setup
-
Verify Fume Hood Certification: Before starting, confirm that the chemical fume hood has been certified within the last year.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Don PPE: Put on all required PPE as determined by your risk assessment (see Section 2). Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
-
Prepare for Spills: Ensure a chemical spill kit compatible with halogenated organics is immediately accessible.
Step 2: Aliquoting the Solid Compound
-
Grounding: If transferring large amounts of solid, ground and bond containers to prevent static discharge, which can be an ignition source for flammable solvents used in subsequent steps.[12][13]
-
Retrieve from Storage: The compound should be stored in a refrigerator (2-8°C).[3][4] Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Perform all weighing operations on an anti-static weigh boat or glassine paper inside the fume hood. Use dedicated, clearly labeled spatulas.
-
Close Securely: Immediately after dispensing, securely close the primary container. Wipe it down with a solvent-dampened cloth (e.g., ethanol) to remove any external contamination before returning it to storage.
Step 3: Use in Experimentation
-
Controlled Additions: When adding the solid to a reaction vessel containing solvent, do so slowly and carefully to avoid splashing.
-
Maintain Sash Height: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation.[1]
-
Constant Vigilance: Never leave an active experiment unattended.
Diagram: Chemical Handling Workflow
This diagram outlines the procedural flow for safely using the chemical in a laboratory setting.
Caption: A systematic workflow minimizes exposure and contamination risk.
Disposal Plan: Managing the Lifecycle
Proper disposal is critical to protect both personnel and the environment. Halogenated compounds must not be mixed with non-halogenated waste streams.[1][5][9]
Decontamination Protocol:
-
Glassware: All contaminated glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone) inside the fume hood.[1]
-
Collect Rinsate: The initial rinsate is considered hazardous waste and MUST be collected in the designated "Halogenated Organic Waste" container.[1][5] Subsequent rinses can be collected similarly.
-
Work Surfaces: Decontaminate the fume hood work surface and any potentially contaminated equipment by wiping with a cloth dampened with an appropriate solvent. Dispose of the cloth as solid hazardous waste.
Waste Segregation and Disposal:
| Waste Stream | Container Type & Labeling | Disposal Procedure |
|---|---|---|
| Solid Chemical Waste | Sealable, labeled container. Label: "Solid Halogenated Organic Waste" + full chemical name. | Place contaminated weigh boats, gloves, and paper towels in this container. |
| Liquid Chemical Waste | Sealable, compatible waste container (e.g., 4L poly bottle). Label: "Halogenated Organic Waste" + list all constituents and percentages.[9] | Collect all reaction residues and solvent rinsates here. Keep the container closed when not in use.[9] |
| Sharps Waste | Puncture-proof sharps container. | Dispose of any contaminated needles or sharp-edged tools in this container. |
Emergency Procedures: Immediate & Decisive Action
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the laboratory and evacuate the immediate area if necessary.
-
Contain the Spill: If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[12][14] Do not use combustible materials like paper towels to absorb large spills.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as halogenated waste.[12]
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. FCKeditor - Resources Browser [midyear.aza.org]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. astechireland.ie [astechireland.ie]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. redox.com [redox.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
